Methylpropylnitrosamine
Description
Properties
IUPAC Name |
N-methyl-N-propylnitrous amide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O/c1-3-4-6(2)5-7/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITBDKUCVKYSWMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90238991 | |
| Record name | N-Nitrosomethyl-N-propylamine | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Sigma-Aldrich MSDS] | |
| Record name | N-Nitrosomethyl-n-propylamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21340 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
924-46-9 | |
| Record name | Methylpropylnitrosamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=924-46-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | N-Nitrosomethyl-N-propylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000924469 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Nitrosomethyl-N-propylamine | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl-n-propylnitrosamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-METHYL-N-NITROSO-1-PROPANAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15FH0L90LH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Formation Mechanisms of Methylpropylnitrosamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-nitrosamines, including N-nitroso-N-methyl-N-propylamine (MPNA), are a class of compounds of significant concern to the pharmaceutical industry due to their classification as probable human carcinogens.[1] Their formation can occur under various conditions, often involving common reagents and synthetic pathways. This technical guide provides a comprehensive overview of the core mechanisms governing the formation of methylpropylnitrosamine. It delves into the requisite chemical precursors, the influence of reaction conditions, catalytic and inhibitory factors, and the analytical methodologies essential for their detection and control. This document is intended to serve as a foundational resource for professionals engaged in drug development and manufacturing, offering insights to mitigate the risk of these impurities.
Introduction: The Imperative of Understanding Nitrosamine Formation
The discovery of nitrosamine impurities in widely used medications has led to significant regulatory scrutiny and product recalls, underscoring the critical need for a thorough understanding of their formation pathways.[1][2] Nitrosamines are characterized by a nitroso group (-N=O) bonded to an amine.[3] this compound (MPNA), also known as N-Nitroso-methyl-n-propylamine, is a specific nitrosamine that can arise from the reaction of methylpropylamine with a nitrosating agent.[4][5] The risk of nitrosamine formation is a multifaceted issue, influenced by factors ranging from the synthetic route of the active pharmaceutical ingredient (API) to the composition of excipients and storage conditions.[2][6] This guide will systematically deconstruct the chemical principles that underpin MPNA formation, providing a framework for risk assessment and control.
Core Chemical Principles of Nitrosamine Formation
The fundamental reaction for the formation of most nitrosamines, including MPNA, is the nitrosation of a secondary or tertiary amine by a nitrosating agent.[7]
The Key Reactants
-
Amine Source (Methylpropylamine): Methylpropylamine is a secondary amine that serves as the direct precursor to MPNA. In the context of pharmaceutical manufacturing, secondary amines can be present as starting materials, intermediates, reagents, catalysts, or as impurities in solvents and other raw materials.[8] For instance, solvents like N,N-dimethylformamide (DMF) can degrade under certain conditions to produce secondary amines.[8]
-
Nitrosating Agent: The most common nitrosating agent is nitrous acid (HNO₂), which is unstable and typically formed in situ from a nitrite salt (e.g., sodium nitrite, NO₂⁻) under acidic conditions.[7][9] Nitrates (NO₃⁻) can also serve as a source of nitrites, often through microbial conversion or as impurities in raw materials.[9][10]
The General Reaction Mechanism
The formation of MPNA from methylpropylamine and nitrous acid can be summarized by the following reaction:
(CH₃)(CH₃CH₂CH₂)NH + HNO₂ → (CH₃)(CH₃CH₂CH₂)N-N=O + H₂O
This reaction is most favorable under acidic conditions, which facilitate the formation of the active nitrosating species from nitrite.[9]
Detailed Formation Mechanisms of this compound
The formation of MPNA can proceed through several pathways, the prevalence of which depends on the specific chemical environment.
Nitrosation via Nitrous Acid
This is the most common pathway. The reaction is initiated by the protonation of nitrite to form nitrous acid, which can then exist in equilibrium with various active nitrosating species.
Transnitrosation
Transnitrosation is a process where a nitroso group is transferred from one molecule to another.[11] This can occur between a nitrosothiol and an amine, or between different nitrosamines.[12][13] This pathway is significant as it suggests that the presence of other nitroso compounds can lead to the formation of MPNA, even in the absence of a direct nitrosating agent.[14]
Role of Carbonyl Compounds
Carbonyl compounds, such as formaldehyde, can catalyze the formation of nitrosamines, particularly under neutral or basic conditions.[15] The mechanism involves the formation of an iminium ion intermediate, which is highly reactive towards nitrite.[15]
Factors Influencing this compound Formation
Several factors can significantly impact the rate and extent of MPNA formation.
| Factor | Effect on MPNA Formation | Rationale |
| pH | Formation is favored in acidic conditions (optimal pH ~3.4). | Acidic pH promotes the formation of the active nitrosating agent, nitrous acid, from nitrite salts.[9] |
| Temperature | Increased temperature generally accelerates the reaction rate. | Provides the necessary activation energy for the reaction to proceed. High temperatures during manufacturing or storage can increase the risk.[9][16] |
| Presence of Catalysts | Thiocyanate, halides, and certain carbonyl compounds can catalyze the reaction. | These species can form more potent nitrosating intermediates or facilitate the reaction through alternative pathways.[10][15] |
| Presence of Inhibitors | Ascorbic acid (Vitamin C), tocopherols, and certain phenols can inhibit formation. | These compounds act as scavengers of nitrosating agents, reacting with them more readily than the amine.[10][17] |
Analytical Methodologies for Detection and Quantification
Due to the low acceptable intake limits for nitrosamines, highly sensitive and specific analytical methods are required for their detection.[3][18]
Sample Preparation
Effective sample preparation is crucial to remove matrix interferences and concentrate the analytes. Common techniques include:
-
Solid-Phase Extraction (SPE)
-
Liquid-Liquid Extraction (LLE)
-
Dispersive Liquid-Liquid Microextraction (DLLME)
Analytical Techniques
The most widely used techniques for nitrosamine analysis are:
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Offers high sensitivity and selectivity, making it suitable for a wide range of nitrosamines.[19][20]
-
Gas Chromatography-Mass Spectrometry (GC-MS/MS): Particularly effective for volatile nitrosamines.[19][20]
-
High-Resolution Mass Spectrometry (HRMS): Provides accurate mass measurements, aiding in the identification of unknown nitrosamine impurities.[20]
Experimental Protocol: Quantification of MPNA in a Drug Substance by LC-MS/MS
This protocol provides a general framework for the analysis of MPNA. Method validation is essential for regulatory submission.
1. Standard and Sample Preparation:
- Prepare a stock solution of MPNA reference standard in a suitable solvent (e.g., methanol).
- Create a series of calibration standards by diluting the stock solution.
- Accurately weigh the drug substance and dissolve it in a suitable diluent.
2. Chromatographic Conditions:
- Column: A suitable reversed-phase C18 column.
- Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile) with a suitable modifier (e.g., formic acid).
- Flow Rate: Optimized for the column dimensions.
- Injection Volume: Typically 5-10 µL.
3. Mass Spectrometric Conditions:
- Ionization Mode: Positive electrospray ionization (ESI+).
- Detection Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for MPNA for quantification and confirmation.
4. Data Analysis:
- Construct a calibration curve by plotting the peak area of the MPNA standard against its concentration.
- Determine the concentration of MPNA in the sample by interpolating its peak area on the calibration curve.
Mitigation and Control Strategies
A comprehensive risk-based approach is necessary to control nitrosamine impurities.[2][3]
-
Process Optimization: Modify synthetic routes to avoid the use of secondary amines and nitrosating agents in the same or consecutive steps.[3]
-
Raw Material Control: Implement stringent specifications for starting materials, reagents, and solvents to limit the presence of amine and nitrite impurities.[16]
-
Use of Inhibitors: In some cases, the addition of inhibitors like ascorbic acid can be an effective control measure.[10]
-
Purification: Employ appropriate purification techniques to remove any formed nitrosamines from the API.
-
Storage and Packaging: Assess the potential for nitrosamine formation during storage and select appropriate packaging materials that do not leach nitrosating agents or their precursors.[2][16]
Conclusion
The formation of this compound is a complex process governed by fundamental principles of organic chemistry. A thorough understanding of the underlying mechanisms, influencing factors, and analytical methodologies is paramount for the effective control of this and other nitrosamine impurities in pharmaceutical products. By implementing a proactive, science-driven approach to risk assessment and mitigation, the pharmaceutical industry can ensure the quality and safety of medicines for patients worldwide.
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Al-Malki, J., & Al-Thabiani, A. (n.d.). An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals. NIH. Retrieved from [Link]
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ResolveMass Laboratories Inc. (n.d.). 5 key Sources of Nitrosamine Contamination You Must Control. ResolveMass. Retrieved from [Link]
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National Pharmaceutical Regulatory Agency. (n.d.). GUIDELINE ON CONTROL OF NITROSAMINE IMPURITIES IN PHARMACEUTICAL PRODUCTS. NPRA. Retrieved from [Link]
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U.S. Food and Drug Administration. (n.d.). FDA Guidance for Industry: Control of Nitrosamine Impurities in Human Drugs. ECA Academy. Retrieved from [Link]
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Bercu, J. P., & Mas-Roselló, J. (n.d.). Developing Structure-Activity Relationships for N-Nitrosamine Activity. NIH. Retrieved from [Link]
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An In-depth Technical Guide to the Toxicological Profile of N-Nitrosodi-n-propylamine (NDPA)
Introduction
N-Nitrosodi-n-propylamine (NDPA), a member of the N-nitrosamine class of compounds, is a potent carcinogen that has garnered significant attention within the scientific and regulatory communities. While not intentionally produced for commercial use in the United States, it can be inadvertently formed during various industrial processes and has been detected as a contaminant in some pesticides, rubber products, and even certain foods and alcoholic beverages.[1] This guide provides a comprehensive toxicological profile of NDPA, synthesizing data on its chemical properties, metabolic fate, mechanisms of toxicity, and carcinogenic potential. It is intended to serve as a critical resource for researchers, toxicologists, and drug development professionals engaged in the assessment of risks associated with nitrosamine impurities.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to evaluating its environmental fate, bioavailability, and toxicological behavior. NDPA is a yellow, oily liquid at room temperature with a specific gravity slightly less than water.[2][3] Its solubility in water and organic solvents influences its distribution in biological systems and environmental media.[2][3]
| Property | Information | Reference |
| Chemical Formula | C6H14N2O | [4] |
| CAS Registry No. | 621-64-7 | [4] |
| Molecular Weight | 130.19 g/mol | [3] |
| Physical State | Liquid | [3] |
| Color | Yellow | [3] |
| Boiling Point | 206°C | [3] |
| Water Solubility | 9,894 mg/L at 23–25°C | [3] |
| Log Kow | 1.36 | [3] |
| Vapor Pressure | 0.086 mm Hg at 20°C (estimated) | [3] |
Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)
The toxic effects of NDPA are intrinsically linked to its absorption, distribution throughout the body, metabolic activation to reactive intermediates, and subsequent excretion. While human data is limited, animal studies provide valuable insights into these processes.
Absorption
NDPA is readily absorbed following oral and dermal exposure.[5] Although direct inhalation absorption data is not available, its structural similarity to other nitrosamines that are well-absorbed via the respiratory tract suggests that this is also a likely route of exposure.[5]
Distribution
Following absorption, NDPA is expected to be widely distributed throughout the body, a characteristic shared with other nitrosamines.[5] Animal studies have shown the localization of NDPA and its metabolites in various tissues, including the liver, which is a primary site of its metabolism and toxicity.[5]
Metabolism: The Crux of NDPA's Toxicity
The carcinogenicity of NDPA is not due to the parent compound itself but rather to its metabolic activation into highly reactive electrophilic intermediates.[6] This bioactivation is primarily mediated by the cytochrome P450 (CYP) family of enzymes, particularly CYP2E1 and CYP2B1.[5][6]
The primary metabolic pathway is α-hydroxylation, which is considered the key activation step.[5][6] This process leads to the formation of an unstable α-hydroxy-N-nitrosamine, which then spontaneously decomposes to form a reactive alkyldiazonium ion. This ion can then alkylate cellular macromolecules, most critically DNA.[6] Other metabolic pathways, such as β- and γ-hydroxylation, also occur, leading to the formation of various metabolites that are primarily excreted in the urine.[5][6]
Caption: Metabolic activation pathway of N-Nitrosodi-n-propylamine (NDPA).
Excretion
The metabolites of NDPA are primarily eliminated from the body through urine.[5]
Carcinogenicity
The carcinogenic potential of NDPA is well-established through extensive animal studies. It has been classified as "reasonably anticipated to be a human carcinogen" by the U.S. National Toxicology Program (NTP) and as a Group 2B carcinogen, "possibly carcinogenic to humans," by the International Agency for Research on Cancer (IARC).[4][7]
| Agency | Classification | Reference |
| IARC | Group 2B (Possibly carcinogenic to humans) | [4][7] |
| NTP | Reasonably anticipated to be a human carcinogen | [4][8] |
| EPA | Group B2 (Probable human carcinogen) | [4] |
Animal studies have demonstrated that NDPA induces tumors in multiple species, including rats and hamsters, and at various sites, including the liver, esophagus, and respiratory tract, following oral or subcutaneous administration.[2][7]
Genotoxicity
The carcinogenic effects of NDPA are rooted in its genotoxicity. The reactive metabolites of NDPA can form covalent adducts with DNA, leading to mutations and chromosomal damage if not properly repaired. NDPA has consistently demonstrated genotoxic effects in a variety of in vitro and in vivo assays.[4]
In Vitro Genotoxicity Data
NDPA has been shown to be mutagenic in the Ames test (bacterial reverse mutation assay) with metabolic activation.[9] It also induces DNA damage and gene mutations in mammalian cells.[10][11][12]
| Test System | Endpoint | Result with Metabolic Activation | Reference |
| Salmonella typhimurium (Ames test) | Gene mutation | Positive | [9] |
| Chinese Hamster V79 Cells | Gene mutation | Positive | [4] |
| Rat Hepatocytes | Unscheduled DNA Synthesis | Positive | [4] |
| Human Lymphoblastoid TK6 Cells | Micronuclei and Gene Mutations | Positive | [10] |
Acute and Chronic Toxicity
While the primary toxicological concern for NDPA is its carcinogenicity, it can also elicit non-cancer health effects, particularly at higher doses.
Acute Toxicity
Acute exposure to high doses of NDPA can cause significant liver damage.[13] Studies in rats have reported an oral LD50 of 480 mg/kg, with observed effects including hepatic centrilobular necrosis and fatty degeneration.[13]
Chronic Toxicity
Chronic exposure to NDPA, even at lower doses, is primarily associated with the development of tumors.[14] In many chronic animal studies, the lifespan of the animals is shortened due to the early onset of cancer, making it difficult to assess other non-cancer chronic effects.[14] The liver remains a primary target organ for chronic toxicity.[15]
Regulatory Landscape and Analytical Methodologies
Given the carcinogenic potential of NDPA and other nitrosamines, regulatory agencies worldwide have established guidelines to limit their presence in pharmaceuticals, food, and drinking water.[16][17][18] The U.S. Food and Drug Administration (FDA) has set acceptable intake (AI) limits for various nitrosamine impurities in drug products.[19][20]
Analytical Detection
Accurate and sensitive analytical methods are crucial for the detection and quantification of NDPA at trace levels. Commonly employed techniques include gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS) or a thermal energy analyzer (TEA).[21][22][23][24]
Experimental Protocol: A Generic Workflow for NDPA Analysis in a Drug Product
The following outlines a generalized workflow for the analysis of NDPA in a pharmaceutical product. Specific parameters would need to be optimized based on the drug matrix and the specific analytical instrumentation.
-
Sample Preparation:
-
Accurately weigh a representative sample of the drug product.
-
Dissolve or extract the sample in a suitable solvent (e.g., dichloromethane, methanol). The choice of solvent will depend on the solubility of the drug substance and NDPA.
-
Perform solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to clean up the sample and concentrate the nitrosamine fraction.
-
The final extract is then evaporated to a small volume and reconstituted in a solvent compatible with the analytical system.
-
-
Chromatographic Separation:
-
Inject the prepared sample into a GC or LC system.
-
For GC analysis, a capillary column with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane) is typically used.
-
For LC analysis, a C18 reversed-phase column is commonly employed.
-
A temperature or solvent gradient is applied to separate NDPA from other components in the sample matrix.
-
-
Detection and Quantification:
-
The eluent from the chromatograph is introduced into the detector.
-
Mass spectrometry (MS) is the preferred detection method due to its high sensitivity and selectivity. Tandem mass spectrometry (MS/MS) provides even greater specificity.
-
A thermal energy analyzer (TEA) is highly specific for nitrosamines but is less common in modern laboratories.
-
Quantification is achieved by comparing the peak area of NDPA in the sample to that of a certified reference standard, using a calibration curve.
-
Caption: Generalized workflow for the analysis of NDPA in a drug product.
Conclusion
N-Nitrosodi-n-propylamine is a potent genotoxic carcinogen that poses a potential risk to human health. Its toxicity is primarily driven by metabolic activation to reactive intermediates that can damage DNA. A comprehensive understanding of its toxicological profile, as outlined in this guide, is essential for conducting robust risk assessments and for the development of strategies to mitigate human exposure. Continued research and the development of highly sensitive analytical methods are critical for ensuring the safety of pharmaceuticals, food, and consumer products.
References
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2019). Toxicological Profile for N-Nitrosodi-n-Propylamine. U.S. Department of Health and Human Services, Public Health Service. [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2019). Toxicological Profile for N-Nitrosodi-n-Propylamine - Chapter 3: Health Effects. [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2019). Toxicological Profile for N-Nitrosodi-n-Propylamine - Chapter 2: Relevance to Public Health. [Link]
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The Carcinogenic Profile of N-Nitroso-N-methyl-N-propylamine: A Mechanistic and Methodological Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Specter of Nitrosamines
N-Nitroso compounds, or nitrosamines, represent a class of potent carcinogens that have garnered significant attention from regulatory bodies and the pharmaceutical industry.[1] Their inadvertent formation in certain drug products has led to widespread recalls and a re-evaluation of manufacturing processes and control strategies.[2] N-Nitroso-N-methyl-N-propylamine (NMPA), also known as N-nitrosomethyl-n-propylamine (NMA-C3), is a member of the N-nitrosomethyl-n-alkylamine (NMA) chemical group.[3][4] While not as extensively studied as its symmetric counterparts like N-nitrosodimethylamine (NDMA) or N-nitrosodi-n-propylamine (NDPA), NMPA is classified as a compound reasonably anticipated to be a human carcinogen, based on sufficient evidence from experimental animal studies.[3] This guide provides an in-depth examination of the carcinogenic mechanisms of NMPA, grounded in the broader understanding of nitrosamine toxicology, and details the experimental frameworks used to assess its risk.
Section 1: The Imperative of Metabolic Activation
N-nitrosamines are not directly carcinogenic; they are procarcinogens that require metabolic activation to exert their genotoxic effects.[5][6] This bioactivation is primarily mediated by the cytochrome P450 (CYP) family of enzymes, particularly isoforms like CYP2E1 and CYP2B1, which are abundant in the liver.[5][7] The core mechanism involves the enzymatic hydroxylation of the α-carbon (the carbon atom adjacent to the nitroso-amine nitrogen).[6]
For an asymmetrical nitrosamine like NMPA, this presents two parallel pathways for activation, targeting either the methyl or the n-propyl group.
-
α-Hydroxylation of the Methyl Group: This pathway, analogous to the metabolism of NDMA, results in the formation of an unstable intermediate, α-hydroxy-N-nitroso-N-methyl-N-propylamine.[5] This rapidly decomposes to yield formaldehyde and a highly reactive methyldiazonium ion.[5][8]
-
α-Hydroxylation of the n-Propyl Group: This pathway mirrors the activation of NDPA, forming N-nitroso-N-methyl-N-(1-hydroxypropyl)amine.[5][9] This intermediate subsequently breaks down to yield propionaldehyde and the same reactive methyldiazonium ion, or potentially a propyldiazonium ion.[5]
The ultimate products of these pathways, the alkyldiazonium ions, are potent electrophiles that drive the carcinogenicity of NMPA.
Section 2: The Genotoxic Cascade - DNA Adduct Formation
The carcinogenic initiation event for nitrosamines is the covalent binding of the electrophilic alkyldiazonium ions to nucleophilic sites on DNA bases, forming DNA adducts.[5][10] This alkylation can occur at several positions on all four DNA bases, but certain adducts are more mutagenic than others.
The metabolic activation of NMPA is expected to produce both methylating and propylating species, leading to a spectrum of DNA adducts.
-
Methyl-DNA Adducts: The methyldiazonium ion primarily forms N7-methylguanine (N7-MeG) and O⁶-methylguanine (O⁶-MeG).[5] While N7-MeG is the most abundant adduct, it is relatively benign. In contrast, O⁶-MeG is highly miscoding; during DNA replication, it preferentially pairs with thymine instead of cytosine, leading to G:C to A:T transition mutations if not repaired.[5][8] This specific mutation is a hallmark of initiation by many methylating carcinogens.
-
Propyl-DNA Adducts: Similarly, the propyldiazonium ion can form adducts such as O⁶-propylguanine, which are also considered to be miscoding lesions.
The persistence of these O⁶-alkylguanine adducts in a tissue is a critical determinant of its susceptibility to tumor formation. Cellular defense mechanisms, such as the DNA repair protein O⁶-methylguanine-DNA methyltransferase (MGMT), can remove these adducts.[8] However, high doses of a nitrosamine can saturate this repair system, allowing the promutagenic lesions to persist through cell division, thus fixing the mutation.
Section 3: Evidence from Animal Bioassays
The carcinogenicity of NMPA has been demonstrated in animal studies, primarily in Syrian golden hamsters. These studies form the basis for its classification as a probable human carcinogen.[3] Administration via gavage has been shown to induce tumors in multiple organs, highlighting its systemic carcinogenic potential following metabolic activation in the liver.
| NMPA (NMA-C3) Carcinogenicity Data | |||||
| Species | Sex | Route of Administration | Duration | Key Findings | Reference |
| Syrian Hamster | Male | Gavage (1x/week) | 23-30 weeks (observed for life) | Statistically significant increases in liver, lung, and nasal tumors. | |
| Syrian Hamster | Female | Gavage (1x/week) | 23-30 weeks (observed for life) | Statistically significant increases in liver and nasal tumors. |
This table summarizes key findings. For detailed dose-response data, refer to the cited source.
The observed target organs (liver, lung, nasal cavity) are consistent with those seen for other short-chain nitrosamines and reflect sites with significant metabolic capacity or high exposure to circulating reactive metabolites.
Section 4: Experimental Protocols for Carcinogenicity Assessment
Evaluating the carcinogenic potential of a nitrosamine like NMPA requires rigorous, long-term animal studies conducted under strict protocols. The following outlines a representative methodology based on established toxicology testing guidelines.
Protocol 4.1: Chronic Carcinogenicity Bioassay in Rodents
Objective: To determine the carcinogenic potential of NMPA following chronic oral administration in two rodent species (e.g., Fischer 344 rats and B6C3F1 mice).
Methodology:
-
Animal Selection and Acclimation:
-
Source young adult animals (e.g., 6-8 weeks old) from a certified vendor.
-
Acclimate animals to the facility for at least two weeks. House them in a controlled environment (temperature, humidity, 12-hour light/dark cycle) with ad libitum access to standard chow and water.
-
-
Dose Selection and Preparation:
-
Conduct preliminary range-finding studies (e.g., a 90-day study) to determine the Maximum Tolerated Dose (MTD). The MTD is the highest dose that does not cause overt toxicity or reduce body weight by more than 10%.
-
Select at least two lower dose levels (e.g., MTD/2 and MTD/4) and a vehicle control group (e.g., drinking water).
-
Prepare fresh dosing solutions of NMPA in the vehicle (e.g., drinking water) weekly. Verify concentration and stability via analytical methods (e.g., HPLC-UV).
-
-
Chronic Exposure Phase (2 Years):
-
Assign animals randomly to dose groups (e.g., 50 males and 50 females per group).
-
Administer NMPA daily in drinking water. Monitor water consumption to calculate the actual dose received.
-
Observe animals twice daily for clinical signs of toxicity. Record body weights weekly for the first 13 weeks, then monthly.
-
-
Necropsy and Histopathology:
-
At the end of the 2-year exposure period, euthanize all surviving animals.
-
Conduct a full gross necropsy on all animals (including those that die prematurely).
-
Collect a comprehensive set of tissues and organs as per standard protocols (e.g., NTP guidelines). Pay special attention to potential target organs like the liver, lungs, kidneys, and esophagus.
-
Preserve tissues in 10% neutral buffered formalin.
-
Process tissues, embed in paraffin, section, and stain with hematoxylin and eosin (H&E).
-
-
Data Analysis:
-
A board-certified veterinary pathologist will perform a microscopic examination of all tissues from the high-dose and control groups. Tissues from lower-dose groups showing lesions will also be examined.
-
Statistically analyze tumor incidence data using appropriate methods (e.g., Poly-k test) to determine if there is a significant increase in tumors in the dosed groups compared to the control group.
-
Conclusion
N-Nitroso-N-methyl-N-propylamine is a potent carcinogen whose risk profile is understood through its metabolic activation to reactive alkyldiazonium ions, subsequent DNA adduct formation, and the resulting genotoxic events. While direct data on NMPA is less extensive than for other nitrosamines, its structural features allow for a scientifically robust inference of its mechanism of action, which is supported by positive findings in animal cancer bioassays. The experimental protocols outlined in this guide represent the gold standard for assessing the carcinogenic risk of such compounds, providing the critical data needed for regulatory decision-making and ensuring patient safety in the context of pharmaceutical development.
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DNA Adduct Formation by Methylpropylnitrosamine: A Technical Guide for Researchers
Abstract
This technical guide provides an in-depth exploration of the formation of DNA adducts by the asymmetric N-nitrosamine, N-nitroso-N-methyl-n-propylamine (MPN). Addressed to researchers, scientists, and professionals in drug development, this document elucidates the metabolic activation pathways of MPN, the chemical nature of the resulting DNA adducts, and the methodologies for their detection and quantification. By synthesizing current knowledge on related nitrosamines and specific findings on MPN, this guide offers a comprehensive resource for understanding the genotoxic mechanisms of this potent carcinogen. The content herein is structured to provide not only a theoretical framework but also practical, field-proven insights into experimental design and data interpretation, emphasizing scientific integrity and causality.
Introduction: The Significance of Methylpropylnitrosamine in Carcinogenesis
N-nitroso compounds are a significant class of chemical carcinogens found in tobacco smoke, certain foods, and some industrial settings.[1] Their ability to induce tumors in various animal models is well-documented and is primarily attributed to their capacity to form covalent bonds with cellular macromolecules, most critically DNA.[2] N-nitroso-N-methyl-n-propylamine (MPN) is an asymmetric nitrosamine that has demonstrated potent carcinogenicity in animal studies, inducing neoplasms in the nasal and paranasal cavities, esophagus, and liver of Sprague-Dawley rats. The organotropism of N-nitrosamines is intrinsically linked to the tissue-specific metabolic activation and the subsequent formation and persistence of DNA adducts. Understanding the cascade of events from metabolic activation to DNA adduct formation is therefore paramount for assessing the carcinogenic risk associated with MPN exposure and for developing strategies for prevention and therapeutic intervention. This guide will dissect these critical processes, providing a detailed mechanistic and methodological overview.
Metabolic Activation: The Gateway to Genotoxicity
The carcinogenicity of N-nitrosamines is not inherent to the parent compound but is a consequence of their metabolic activation into highly reactive electrophilic species.[3][4] This bioactivation is predominantly catalyzed by the cytochrome P450 (CYP) superfamily of enzymes, which are abundant in the liver and other tissues.[5][6][7]
The Central Role of α-Hydroxylation
The primary and most crucial pathway for the metabolic activation of asymmetric nitrosamines like MPN is α-hydroxylation.[8][9] This enzymatic reaction involves the hydroxylation of the carbon atom adjacent (in the α-position) to the N-nitroso group. In the case of MPN, this can occur on either the methyl or the n-propyl group.
-
Hydroxylation of the Methyl Group: This leads to the formation of an unstable α-hydroxymethylnitrosamine intermediate. This intermediate spontaneously decomposes to yield formaldehyde and a propyldiazonium ion.
-
Hydroxylation of the Propyl Group: This results in an α-hydroxypropylnitrosamine intermediate, which in turn breaks down to yield propionaldehyde and a methyldiazonium ion.
It is these highly reactive diazonium ions that are the ultimate alkylating agents responsible for the formation of DNA adducts. The balance between these two hydroxylation pathways is a critical determinant of the resulting DNA adduct profile and, consequently, the biological outcome. The specific CYP isozymes involved in the metabolism of MPN have not been definitively identified, but studies on structurally similar nitrosamines like N-nitrosodi-n-propylamine (NDPA) and N-nitroso-n-butyl-n-propylamine (NBPA) implicate roles for CYP2E1 and CYP2B1.[3][10]
Diagram: Metabolic Activation Pathway of this compound
Caption: Metabolic activation of MPN via α-hydroxylation leading to DNA adducts.
The Spectrum of DNA Adducts Formed by this compound
The electrophilic diazonium ions generated from the metabolic activation of MPN react with nucleophilic sites in DNA, forming a variety of covalent adducts. The most common sites of adduction are the nitrogen and oxygen atoms of the purine and pyrimidine bases.
Major Guanine Adducts
Guanine is the most susceptible DNA base to alkylation by nitrosamine-derived intermediates. The primary adducts formed are:
-
O⁶-Alkylguanine: This is considered a highly mutagenic lesion. The addition of a methyl or propyl group to the O⁶ position of guanine disrupts the normal Watson-Crick base pairing, leading to mispairing with thymine instead of cytosine during DNA replication.[9][11] If not repaired, this results in G:C to A:T transition mutations.[12]
-
N⁷-Alkylguanine: This is typically the most abundant DNA adduct formed by alkylating agents.[13][14] While N⁷-alkylation does not directly interfere with base pairing, it can destabilize the glycosidic bond, leading to depurination and the formation of an apurinic (AP) site, which is itself a mutagenic lesion.[15]
Other Potential Adducts
While O⁶- and N⁷-guanine adducts are the most extensively studied, other adducts can also be formed, including those at the N3 position of adenine and the O⁴ position of thymine. The relative abundance of these different adducts depends on the specific reactive intermediate and the local DNA sequence.
The asymmetry of MPN leads to the formation of both methyl and n-propyl adducts. The ratio of these adducts is a critical factor in determining the overall mutagenic and carcinogenic potential of MPN.
Table 1: Key DNA Adducts Formed by N-Nitrosamines and their Biological Significance
| Adduct Name | Site of Adduction | Biological Consequence |
| O⁶-methylguanine (O⁶-meG) | Oxygen-6 of Guanine | Highly mutagenic, causes G:C to A:T transitions.[11] |
| N⁷-methylguanine (N⁷-meG) | Nitrogen-7 of Guanine | Most abundant methyl adduct, can lead to depurination.[14] |
| O⁶-n-propylguanine (O⁶-prG) | Oxygen-6 of Guanine | Presumed to be mutagenic, similar to O⁶-meG. |
| N⁷-n-propylguanine (N⁷-prG) | Nitrogen-7 of Guanine | Expected to be a major propyl adduct, can lead to depurination. |
Methodologies for the Study of MPN-DNA Adducts
The detection and quantification of DNA adducts, which are often present at very low levels (e.g., 1 adduct per 10⁷-10⁹ normal nucleotides), require highly sensitive and specific analytical techniques.
In Vitro Studies with Liver Microsomes
In vitro assays using liver microsomes are a valuable tool for studying the metabolic activation of MPN and the initial formation of DNA adducts.[16][17]
Experimental Protocol: In Vitro DNA Adduct Formation with Rat Liver Microsomes
-
Preparation of Microsomes: Isolate liver microsomes from untreated or CYP-induced (e.g., with phenobarbital or pyridine) Sprague-Dawley rats.
-
Incubation Mixture: Prepare an incubation mixture containing:
-
Rat liver microsomes (e.g., 1 mg/mL protein)
-
Calf thymus DNA (e.g., 1 mg/mL)
-
NADPH-generating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺)
-
MPN (in a suitable solvent like DMSO, at various concentrations)
-
Phosphate buffer (pH 7.4)
-
-
Incubation: Incubate the mixture at 37°C for a specified time (e.g., 1-2 hours) with gentle shaking.
-
DNA Isolation: Stop the reaction and isolate the DNA from the incubation mixture using standard phenol-chloroform extraction and ethanol precipitation methods.
-
DNA Hydrolysis: Hydrolyze the DNA to individual nucleosides or bases using enzymatic digestion (e.g., with DNase I, nuclease P1, and alkaline phosphatase) or acid hydrolysis (for N⁷-adducts).
-
Adduct Analysis: Analyze the hydrolysate for the presence of methyl and propyl adducts using techniques described below.
Diagram: Workflow for In Vitro DNA Adduct Analysis
Caption: Workflow for the in vitro analysis of MPN-DNA adducts.
In Vivo Animal Studies
In vivo studies in animal models, such as the Sprague-Dawley rat, are essential for understanding the tissue-specific formation and repair of MPN-DNA adducts in a whole-organism context.[18]
Experimental Protocol: In Vivo DNA Adduct Analysis in Rats
-
Animal Dosing: Administer MPN to Sprague-Dawley rats via a relevant route of exposure (e.g., oral gavage, intraperitoneal injection). Include a vehicle control group.
-
Tissue Collection: At selected time points after dosing, humanely euthanize the animals and collect target tissues (e.g., liver, esophagus, nasal mucosa) and non-target tissues.
-
DNA Isolation: Isolate genomic DNA from the collected tissues.
-
DNA Hydrolysis and Adduct Analysis: Follow the same procedures for DNA hydrolysis and adduct analysis as described for the in vitro studies.
Analytical Techniques for Adduct Detection
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for the identification and quantification of specific DNA adducts.[10] It offers high sensitivity and specificity, allowing for the unambiguous identification of adducts based on their mass-to-charge ratio and fragmentation patterns.[19][20][21][22][23] The use of stable isotope-labeled internal standards is crucial for accurate quantification.
-
³²P-Postlabeling: This is an extremely sensitive method for detecting bulky and aromatic DNA adducts, and it can be adapted for small alkyl adducts.[24][25][26][27][28] The method involves enzymatic digestion of DNA, enrichment of adducted nucleotides, radiolabeling with ³²P-ATP, and separation by thin-layer chromatography. While highly sensitive, it does not provide direct structural information about the adducts.
Biological Consequences and Repair of MPN-DNA Adducts
The formation of DNA adducts is a critical initiating event in chemical carcinogenesis. The biological consequences of these adducts depend on their chemical nature, their location in the genome, and the cell's ability to repair them.
Mutagenesis
As previously mentioned, O⁶-alkylguanine adducts are highly mutagenic, leading to G:C to A:T transition mutations. The relative contribution of methyl versus propyl adducts to the overall mutagenic burden of MPN is an important area of research.
DNA Repair
Cells have evolved sophisticated DNA repair mechanisms to counteract the deleterious effects of DNA adducts. The primary repair pathway for O⁶-alkylguanine adducts is direct reversal by the enzyme O⁶-alkylguanine-DNA alkyltransferase (AGT).[29][30][31][32][33] This "suicide" enzyme stoichiometrically transfers the alkyl group from the O⁶ position of guanine to a cysteine residue in its active site, thereby inactivating itself.[29][33] The level of AGT activity in a particular tissue is a critical determinant of its susceptibility to the carcinogenic effects of alkylating agents. Tissues with low AGT activity will accumulate more O⁶-alkylguanine adducts and are therefore at higher risk of tumor development.[34][35]
N⁷-alkylguanine and other base adducts are primarily repaired by the base excision repair (BER) pathway, which involves the removal of the damaged base by a specific DNA glycosylase, followed by the action of an AP endonuclease, DNA polymerase, and DNA ligase to restore the correct DNA sequence.
Conclusion and Future Directions
The formation of DNA adducts by this compound is a complex process initiated by metabolic activation and culminating in genotoxic lesions that can drive carcinogenesis. This guide has outlined the fundamental principles of MPN-induced DNA damage, from the enzymatic reactions that generate reactive intermediates to the specific types of adducts formed and the analytical methods used for their detection. A thorough understanding of these processes is essential for researchers in toxicology, carcinogenesis, and drug development.
Future research should focus on several key areas:
-
Quantitative Adduct Profiling: A comprehensive, quantitative analysis of the full spectrum of DNA adducts formed by MPN in various target and non-target tissues is needed to better understand its mechanism of action.
-
CYP Isozyme Identification: Pinpointing the specific human CYP isozymes responsible for the metabolic activation of MPN will be crucial for assessing inter-individual differences in susceptibility.
-
Role of DNA Repair: Further investigation into the efficiency of repair of methyl versus propyl adducts by AGT and other repair pathways will provide insights into the persistence of these lesions and their contribution to mutagenesis.
-
Biomarker Development: The identification of specific and stable MPN-DNA adducts could lead to the development of valuable biomarkers for assessing human exposure and cancer risk.
By continuing to unravel the intricate interplay between metabolism, DNA adduction, and repair, the scientific community can make significant strides in mitigating the health risks posed by MPN and other N-nitrosamine carcinogens.
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Methodological & Application
Application Note: Analytical Methods for the Ultrasensitive Detection of N-Nitroso-N-methyl-N-propylamine (MNPN)
Abstract
The detection of N-nitrosamine impurities in pharmaceutical products has become a critical issue for global health authorities due to their classification as probable human carcinogens.[1][2] N-Nitroso-N-methyl-N-propylamine (MNPN), a small-molecule nitrosamine, falls within this class of "cohort of concern" compounds that require highly sensitive and robust analytical methods for detection at trace levels.[2] Regulatory agencies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate stringent control of these impurities, necessitating analytical procedures capable of achieving low parts-per-billion (ppb) detection limits.[3][4] This guide provides a comprehensive overview of the core challenges in MNPN analysis and presents detailed protocols for its detection and quantification using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will explore the causality behind experimental choices, from sample preparation to instrument parameter optimization, to ensure scientifically sound and defensible results.
The Challenge of Trace-Level Nitrosamine Analysis
The analytical challenge stems from the exceptionally low Acceptable Intake (AI) limits set by regulatory bodies for nitrosamines, often in the nanogram-per-day range.[4] This translates to required detection limits in the low ppb or even parts-per-trillion (ppt) range within the drug substance or product matrix.[3]
Key Scientific Considerations:
-
Analyte Instability: Nitrosamines, including MNPN, can be sensitive to UV light and high temperatures. This necessitates protective measures during sample handling, such as using amber vials and avoiding excessive heat, which could otherwise lead to analyte degradation and artificially low results.
-
Artefactual Formation: A significant risk during analysis is the artificial formation of nitrosamines. This can occur when precursor amines (secondary or tertiary) and nitrosating agents (like nitrites) are present in the sample matrix or reagents, especially under acidic conditions. This phenomenon can lead to false-positive results, making method design and control paramount.
-
Matrix Effects: Active Pharmaceutical Ingredients (APIs) and excipients in a drug product create a complex matrix. These components can interfere with the analysis by causing ion suppression or enhancement in the mass spectrometer source, impacting the accuracy and precision of quantification.[5] A robust sample preparation strategy is the primary defense against matrix effects.
Core Analytical Strategies: GC-MS/MS vs. LC-MS/MS
The two gold-standard techniques for nitrosamine analysis are GC-MS/MS and LC-MS/MS.[3][6][7][8] Both offer the high sensitivity and selectivity required for trace-level detection. The choice between them depends on the specific nitrosamine's properties, the sample matrix, and the analytical objective (screening vs. confirmation).
Table 1: Comparison of LC-MS/MS and GC-MS/MS for MNPN Analysis
| Parameter | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) |
| Applicability | Highly versatile for a broad range of nitrosamines, including less volatile and thermally unstable compounds.[3] | Preferred for volatile nitrosamines like MNPN.[3][8] |
| Sensitivity | Excellent sensitivity, capable of reaching low ppb to ppt levels.[3] | Also highly sensitive, particularly for volatile analytes.[9] |
| Selectivity | Superior selectivity through Multiple Reaction Monitoring (MRM).[3] | High selectivity is also achieved using MRM.[10] |
| Matrix Effects | Can be prone to ion suppression/enhancement, requiring careful sample cleanup and chromatographic separation.[5] | Less susceptible to matrix effects for volatile analytes when using headspace injection, but direct liquid injection can introduce matrix components.[10] |
| Thermal Degradation Risk | Minimal risk, as analysis is performed at or near ambient temperature. | Potential for thermal degradation of the API or excipients in the GC inlet, which could lead to artefactual nitrosamine formation.[11] |
| Primary Use Case | Robust confirmatory analysis and quantification for a wide array of nitrosamines. | Excellent for screening and quantification of known volatile nitrosamines. |
Foundational Sample Preparation Workflow
A meticulously executed sample preparation protocol is the cornerstone of reliable nitrosamine analysis.[5] Its goals are to efficiently extract MNPN from the sample matrix, concentrate the analyte, and remove interfering substances without causing analyte degradation or artefactual formation.
Caption: General workflow for sample preparation using liquid-liquid extraction.
Protocol: Liquid-Liquid Extraction (LLE)
Rationale: This protocol is designed to isolate MNPN from a complex pharmaceutical matrix while minimizing the risk of analytical errors. Using a neutral or basic pH and an antioxidant like ascorbic acid are critical steps to inhibit artefactual nitrosamine formation during sample workup. Dichloromethane is a common and effective solvent for extracting small, moderately polar nitrosamines.
Step-by-Step Methodology:
-
Sample Weighing: Accurately weigh 100 mg of the homogenized drug product powder into a 50 mL centrifuge tube.
-
Dissolution: Add 10 mL of a 50:50 (v/v) mixture of methanol and water. Vortex for 2 minutes to dissolve the sample.
-
Inhibition Step: Add 100 µL of a freshly prepared 1 M ascorbic acid solution. This step is crucial to quench any residual nitrosating agents.
-
Internal Standard: Spike the sample with an appropriate internal standard (e.g., MNPN-d7) to correct for extraction efficiency and instrument variability.
-
Extraction: Add 10 mL of dichloromethane. Cap the tube and vortex vigorously for 5 minutes.
-
Phase Separation: Centrifuge the sample at 4000 rpm for 10 minutes to achieve clear separation of the aqueous and organic layers.
-
Collection: Carefully transfer the lower organic layer (dichloromethane) to a clean tube using a glass pipette.
-
Concentration: Evaporate the dichloromethane to dryness at 30°C under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 1.0 mL of the initial mobile phase (for LC-MS/MS) or a suitable solvent like methanol (for GC-MS/MS).
-
Final Preparation: Vortex briefly and filter the reconstituted solution through a 0.22 µm PTFE syringe filter into an amber glass autosampler vial. The sample is now ready for injection.
Protocol 1: GC-MS/MS Method for MNPN Screening
Principle: Gas chromatography is an ideal technique for separating volatile compounds like MNPN.[8] Coupling it with a tandem mass spectrometer (MS/MS) provides the selectivity needed to detect trace levels of MNPN in complex mixtures by monitoring specific precursor-to-product ion transitions (MRM).[10]
Table 2: Recommended GC-MS/MS Instrumental Parameters
| Parameter | Setting | Rationale |
| GC System | Agilent 8890 or equivalent | Provides robust and reproducible chromatographic performance. |
| MS System | Agilent 7010B or equivalent | Triple quadrupole MS is required for high-sensitivity MRM analysis.[12] |
| Injection Mode | Liquid Injection, Splitless (1 µL) | Directs the entire sample to the column for maximum sensitivity. |
| Inlet Temp. | 220 °C | Hot enough to volatilize MNPN but minimized to reduce thermal degradation of matrix components. |
| Column | e.g., Agilent DB-WAXms (30m x 0.25mm, 1.0µm) | A polar WAX column provides good retention and peak shape for nitrosamines.[13] |
| Oven Program | 50 °C (1 min), ramp 15 °C/min to 240 °C (hold 5 min) | Optimized to separate MNPN from other volatile impurities. |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert carrier gas standard for GC-MS. |
| Ion Source | Electron Ionization (EI) @ 70 eV | Standard ionization mode for GC-MS, provides reproducible fragmentation. |
| MS Source Temp. | 230 °C | Standard operating temperature. |
| MS Quad Temp. | 150 °C | Standard operating temperature. |
| MRM Transitions | MNPN (MW 102.13): Q1: 102.1 -> Q3: 43.1 (Quantifier), Q1: 102.1 -> Q3: 75.1 (Qualifier) | Specific transitions provide high selectivity and confidence in identification. |
| Dwell Time | 100 ms | Balances signal intensity with the number of data points across the peak. |
System Suitability Test (SST): Before running the sample sequence, inject a 10 ppb MNPN standard. The system is deemed suitable if:
-
The signal-to-noise ratio (S/N) for the quantifier ion is ≥ 50.
-
The peak asymmetry is between 0.9 and 1.5.
-
The retention time is within ± 0.1 minutes of the expected time.
Protocol 2: LC-MS/MS Method for MNPN Confirmation
Principle: LC-MS/MS is a powerful confirmatory technique that avoids the high temperatures of GC, making it suitable for all types of nitrosamines and complex drug matrices.[14] The liquid chromatography system separates MNPN from other components, and the tandem mass spectrometer provides definitive identification and quantification.
Caption: High-level workflow for LC-MS/MS analysis.
Table 3: Recommended LC-MS/MS Instrumental Parameters
| Parameter | Setting | Rationale |
| LC System | Waters ACQUITY UPLC I-Class or equivalent | UPLC provides high resolution and short run times. |
| MS System | Waters Xevo TQ-S micro or equivalent | A sensitive tandem quadrupole detector is essential for trace analysis. |
| Column | Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) | C18 chemistry provides robust retention for MNPN. A smaller particle size enhances separation efficiency. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a proton source for ionization. |
| Mobile Phase B | 0.1% Formic Acid in Methanol | Organic solvent for eluting the analyte. |
| Gradient | 5% B to 95% B over 5 min; hold 2 min; re-equilibrate | A standard gradient to elute compounds of varying polarity. |
| Flow Rate | 0.4 mL/min | Typical flow rate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Ensures reproducible retention times. |
| Ion Source | Atmospheric Pressure Chemical Ionization (APCI), Positive | APCI is often more efficient for small, less polar molecules like MNPN than ESI.[14] |
| Capillary Voltage | 3.0 kV | Optimized for ion formation. |
| Source Temp. | 150 °C | Standard operating temperature. |
| APCI Probe Temp. | 450 °C | Required to facilitate solvent desolvation and analyte ionization. |
| MRM Transitions | MNPN (MW 102.13): Q1: 103.1 [M+H]+ -> Q3: 86.1 (Quantifier), Q1: 103.1 [M+H]+ -> Q3: 58.1 (Qualifier) | Monitoring the protonated parent ion [M+H]+ and its fragments ensures high specificity. |
System Suitability Test (SST): Before running the sample sequence, inject a 1 ppb MNPN standard. The system is deemed suitable if:
-
The S/N for the quantifier ion is ≥ 100.
-
At least 10 data points are acquired across the chromatographic peak.
-
The retention time is within ± 2% of the established reference.
Method Validation Overview
Any analytical method used for regulatory submissions must be validated to prove it is fit for purpose.[4] Validation demonstrates that the method is accurate, precise, and reliable for the intended analysis. Key parameters are defined by the International Council for Harmonisation (ICH) guideline Q2(R2).[4]
Table 4: Summary of Key Method Validation Parameters
| Parameter | Description | Typical Acceptance Criteria |
| Specificity | The ability to unequivocally assess the analyte in the presence of other components (e.g., matrix, impurities). | No interfering peaks at the retention time of MNPN in a blank matrix sample. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be reliably detected. | S/N ratio ≥ 3. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | S/N ratio ≥ 10; Precision (%RSD) ≤ 20%; Accuracy 80-120%. |
| Linearity | The ability to elicit test results that are directly proportional to the analyte concentration. | Correlation coefficient (r²) ≥ 0.99. |
| Accuracy | The closeness of the test results to the true value, often assessed by spike recovery. | Recovery between 70-130% for trace analysis.[12] |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. | Repeatability (%RSD) ≤ 15%. |
Conclusion
The detection of N-Nitroso-N-methyl-N-propylamine (MNPN) requires highly sensitive and selective analytical techniques. Both GC-MS/MS and LC-MS/MS are powerful tools capable of achieving the low detection limits mandated by global regulatory agencies. The success of any analysis, however, is fundamentally dependent on a robust and well-controlled sample preparation procedure that effectively extracts the analyte while preventing artefactual formation. By understanding the scientific principles behind each step—from sample handling to data acquisition—and implementing rigorous system suitability and method validation protocols, laboratories can confidently generate accurate and defensible data, ensuring the safety and quality of pharmaceutical products.
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Application Note: A Validated LC-MS/MS Method for the Accurate Quantification of N-Nitroso-N-methyl-N-propylamine (NMPA) in Pharmaceutical Drug Products
Abstract
The presence of N-nitrosamine impurities in pharmaceutical products is a significant safety concern due to their classification as probable human carcinogens.[1][2] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent guidelines requiring manufacturers to assess and control these impurities to negligible levels.[1][3][4][5] This application note presents a detailed, robust, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of N-Nitroso-N-methyl-N-propylamine (NMPA), a specific nitrosamine impurity of concern. The described protocol provides a comprehensive workflow, from sample preparation to data analysis, designed to ensure accuracy, sensitivity, and compliance with regulatory expectations, including method validation according to ICH Q2(R1) guidelines.[6][7][8]
Introduction: The Imperative for Nitrosamine Control
N-nitrosamines are a class of genotoxic compounds that can form during the synthesis of active pharmaceutical ingredients (APIs) or in the final drug product during its shelf life.[1][9] The root causes for their presence are varied and can include the use of contaminated raw materials, specific reagents and solvents, or degradation of the API itself.[3][9] The unexpected discovery of nitrosamines like N-nitrosodimethylamine (NDMA) in common medications such as sartans and metformin has led to widespread product recalls and a paradigm shift in pharmaceutical quality control.[1][2][10]
Regulatory agencies now mandate a three-step mitigation strategy for manufacturers:
-
Risk Assessment: A thorough evaluation of manufacturing processes to identify potential sources of nitrosamine formation or contamination.[1][4][11]
-
Confirmatory Testing: If a risk is identified, sensitive and validated analytical methods must be employed to detect and quantify nitrosamine impurities.[12][13]
-
Implementation of Controls: If nitrosamines are detected, manufacturers must implement changes to their processes to mitigate the risk and ensure the impurity is below the acceptable intake (AI) limit.[5][12]
This guide focuses on the critical second step, providing a reliable analytical protocol for NMPA, a compound that can arise from processes involving methylpropylamine or related structures in the presence of nitrosating agents.
Analytical Strategy: Why LC-MS/MS?
The quantification of trace-level genotoxic impurities like NMPA in complex pharmaceutical matrices presents significant analytical challenges. The required detection limits are often in the parts-per-billion (ppb) range, necessitating highly sensitive and selective analytical techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS): While GC-MS is a viable technique for volatile nitrosamines, it can be problematic for less volatile compounds or thermolabile drug matrices, which may degrade at the high temperatures of the GC inlet, potentially leading to the artificial formation of nitrosamines.[14][15]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is the gold standard for nitrosamine analysis in pharmaceuticals.[10][16] Its high sensitivity and selectivity, derived from the use of Multiple Reaction Monitoring (MRM), allow for the confident detection and quantification of target analytes at trace levels, even in the presence of high concentrations of the API and excipients.[10][17] The milder ionization techniques, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), minimize the risk of on-instrument degradation.[18][19]
The workflow for NMPA quantification is a multi-stage process designed to ensure data integrity and accuracy.
Caption: High-level workflow for NMPA quantification in pharmaceuticals.
Detailed Protocol: Quantification of NMPA
This protocol is a comprehensive guide for the analysis of NMPA in a solid dosage form (e.g., tablets). Modifications may be required for other matrices.
Materials and Reagents
-
Reference Standard: N-Nitroso-N-methyl-N-propylamine (NMPA), >99% purity.
-
Internal Standard (ISTD): N-Nitrosodimethylamine-d6 (NDMA-d6) or other suitable isotopically labeled nitrosamine.
-
Solvents: LC-MS grade Methanol, Water, and Formic Acid.
-
Equipment: Analytical balance, vortex mixer, sonicator, centrifuge, syringe filters (0.22 µm PVDF).
Causality: The use of an isotopically labeled internal standard is critical. It co-elutes with the analyte and experiences similar matrix effects and ionization suppression/enhancement, thereby correcting for variations in sample preparation and instrument response, leading to more accurate and precise quantification.
Standard Solution Preparation
-
NMPA Stock Standard (100 µg/mL): Accurately weigh ~10 mg of NMPA reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
ISTD Stock Standard (100 µg/mL): Prepare a stock solution of NDMA-d6 in methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the NMPA stock standard in the chosen diluent (e.g., 80:20 Methanol:Water) to cover the expected concentration range. A typical range might be 0.5 ng/mL to 50 ng/mL. Spike each calibration standard with the ISTD to a final concentration of ~10 ng/mL.
Trustworthiness: Preparing fresh working standards daily is essential, as nitrosamines can be sensitive to light and may degrade over time.[20] Using amber vials for all solutions protects them from photodegradation.
Sample Preparation
The goal of sample preparation is to efficiently extract NMPA from the drug product matrix while minimizing interferences.[9]
-
Homogenization: Accurately weigh and crush a sufficient number of tablets to yield a fine, homogeneous powder.
-
Weighing: Weigh an amount of powdered sample equivalent to 200-500 mg of the API into a 15 mL centrifuge tube.
-
Extraction: Add 5.0 mL of methanol (or a suitable extraction solvent). Spike with the ISTD.
-
Mixing: Vigorously vortex the sample for 1 minute, followed by shaking for 40 minutes using a mechanical shaker.[21]
-
Centrifugation: Centrifuge the sample at 4500 rpm for 15 minutes to pellet the insoluble excipients.[10][21]
-
Filtration: Carefully filter the supernatant through a 0.22 µm PVDF syringe filter into a clean autosampler vial for LC-MS/MS analysis.[10][21]
Causality: Methanol is a common extraction solvent due to its ability to dissolve a wide range of organic molecules, including NMPA, while precipitating some excipients. The combination of vortexing, shaking, and centrifugation ensures maximum extraction efficiency and a clean sample extract, which is crucial for preventing column clogging and minimizing matrix effects in the MS source.
LC-MS/MS Instrumental Conditions
The following conditions have been shown to be effective for the separation and detection of NMPA and other small nitrosamines.[10][17][21][22]
| Parameter | Condition |
| UHPLC System | Agilent 1290 Infinity II, Waters ACQUITY UPLC, or equivalent |
| Column | Waters XSelect HSS PFP (100 x 3.0 mm, 2.5 µm) or equivalent |
| Column Temp. | 40 °C |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Flow Rate | 0.4 mL/min |
| Injection Vol. | 10 µL |
| Gradient | See Table 2 |
| Mass Spectrometer | Agilent 6470, Sciex 6500+, or equivalent Triple Quadrupole |
| Ionization Mode | ESI Positive (ESI+) |
| Gas Temp. | 300 °C |
| Gas Flow | 10 L/min |
| Nebulizer | 45 psi |
| Capillary Voltage | 3500 V |
| MRM Transitions | See Table 3 |
Table 2: UHPLC Gradient Program
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 1.0 | 5 |
| 8.0 | 60 |
| 8.1 | 95 |
| 10.0 | 95 |
| 10.1 | 5 |
| 12.0 | 5 |
Table 3: MRM Transitions for NMPA and ISTD
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Purpose |
| NMPA | 103.1 | 43.1 | 15 | Quantifier |
| NMPA | 103.1 | 86.1 | 10 | Qualifier |
| NDMA-d6 (ISTD) | 81.1 | 46.1 | 12 | Quantifier |
Causality: A Pentafluorophenyl (PFP) column provides alternative selectivity to standard C18 columns and is particularly effective for separating polar and aromatic compounds, offering good peak shape for nitrosamines.[16][17] The use of two MRM transitions (a quantifier for concentration measurement and a qualifier for identity confirmation) provides a high degree of specificity, ensuring that the detected signal is unequivocally from NMPA.
Method Validation: Ensuring a Self-Validating System
A rigorous validation in accordance with ICH Q2(R1) guidelines is mandatory to demonstrate that the analytical procedure is suitable for its intended purpose.[6][7][8]
Caption: Key parameters for analytical method validation per ICH Q2(R1).
Validation Parameters & Acceptance Criteria
| Parameter | Procedure | Acceptance Criteria |
| Specificity | Analyze blank, spiked blank, and sample matrix. | No interfering peaks at the retention time of NMPA and ISTD. |
| Linearity | Analyze calibration standards at ≥5 concentrations. | Correlation coefficient (r²) ≥ 0.995. |
| Accuracy | Spike drug product matrix at 3 levels (e.g., LOQ, 100%, 150% of spec limit). | Mean recovery between 80-120%.[22] |
| Precision | Repeatability (n=6) and intermediate precision (different day/analyst). | Relative Standard Deviation (RSD) ≤ 15%. |
| LOQ | Determined by signal-to-noise ratio (S/N) or standard deviation of the response. | S/N ≥ 10.[17] Must be sufficiently below the AI limit. |
| LOD | Determined by signal-to-noise ratio (S/N). | S/N ≥ 3.[17] |
| Robustness | Intentionally vary method parameters (e.g., column temp ±2°C, flow rate ±10%). | Method performance remains acceptable. |
Trustworthiness: Successful validation across these parameters provides a high degree of assurance in the quality and reliability of the data generated by the method, making it a self-validating system for routine use.
Data Analysis and Reporting
-
Calibration Curve: Generate a linear calibration curve by plotting the peak area ratio (NMPA/ISTD) against the concentration of NMPA for the calibration standards.
-
Quantification: Determine the concentration of NMPA in the sample extract (in ng/mL) using the regression equation from the calibration curve.
-
Final Calculation: Calculate the final amount of NMPA in the drug product, typically reported in parts per million (ppm) or ng/g, using the following formula:
NMPA (ppm) = (C * V) / W
Where:
-
C = Concentration of NMPA in the sample extract (ng/mL)
-
V = Final volume of the sample extract (mL)
-
W = Weight of the drug product powder analyzed (g)
-
Conclusion
This application note provides a comprehensive, scientifically sound, and validated LC-MS/MS protocol for the quantification of N-Nitroso-N-methyl-N-propylamine (NMPA) in pharmaceutical products. By explaining the causality behind key procedural steps and grounding the method in regulatory and scientific principles, this guide serves as an authoritative resource for researchers, scientists, and drug development professionals. Adherence to this protocol will enable laboratories to generate reliable data, ensure compliance with global regulatory expectations, and ultimately safeguard patient health.
References
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Control of Nitrosamine Impurities in Human Drugs - FDA. (n.d.). U.S. Food and Drug Administration. [Link]
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Control of Nitrosamine Impurities in Human Drugs Guidance for Industry. (2024). U.S. Food and Drug Administration. [Link]
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P. G, et al. (2023). Nitrosamine Control: From Risk Assessment to Analytical Testing with Emphasis on Sample Preparation and Phase-Appropriate Method Validation. Organic Process Research & Development. [Link]
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). International Council for Harmonisation. [Link]
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EMA Nitrosamine Guidelines. (n.d.). Zamann Pharma Support GmbH. [Link]
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Overview of the Guidance for Industry: Control of Nitrosamine Impurities in Human Drugs. (2020). FDA SBIA. [Link]
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FDA Updated Guidance On Nitrosamine Impurities. (2023). Starodub. [Link]
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EMA guidelines for the detection of nitrosamines in medicines. (2023). Netpharmalab. [Link]
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Simultaneous Determination of Eight Nitrosamine Impurities in Metformin Extended-Release Tablets Using the Agilent 6470 Triple Quadrupole LC/MS. (n.d.). Agilent Technologies. [Link]
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EMA revises guidance on nitrosamine impurities. (2023). European Pharmaceutical Review. [Link]
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FDA Issues Revised Guidance on the Control of Nitrosamine Impurities in Human Drugs. (2023). Goodwin Procter LLP. [Link]
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Development of an Analytical Method for Quantifying Nitrosamine Impurities in Metformin hydrochloride Using Liquid Chromatograph. (2023). International Journal for Innovative Research in Technology. [Link]
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Nitrosamine impurities: guidance for marketing authorisation holders. (n.d.). European Medicines Agency. [Link]
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Nitrosamine impurities. (n.d.). European Medicines Agency. [Link]
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Method of Detection of Nitrosamine Impurities in Metformin. (2020). U.S. Food and Drug Administration. [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S. Food and Drug Administration. [Link]
-
Development of an Analytical Method for Quantifying Nitrosamine Impurities in Metformin Using Liquid Chromatography-Mass Spectrometry. (2023). ResearchGate. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). U.S. Food and Drug Administration. [Link]
-
Determination of Four Nitrosamine Genotoxic Impurities in Valsartan by UPLC-MS/MS Method. (2020). Chinese Pharmaceutical Journal. [Link]
-
Development and Validation of four Nitrosamine Impurities Determination Method in Medicines of Valsartan, Losartan, and Irbesartan with HPLC-MS/MS (APCI). (2021). Pharmacia. [Link]
-
Nitrosamines Analysis in Pharmaceuticals. (2021). Agilent Technologies. [Link]
-
Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS. (n.d.). Restek. [Link]
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Navigating the Maze: A Senior Application Scientist's Guide to Sample Preparation for Nitrosamine Analysis
For correspondence:
Abstract
The detection of nitrosamine impurities in pharmaceuticals, food products, and environmental samples has become a critical analytical challenge, demanding robust and highly sensitive methodologies. As a class of probable human carcinogens, their presence, even at trace levels, necessitates rigorous control and accurate quantification. The success of any nitrosamine analysis is fundamentally reliant on the efficacy of the sample preparation workflow. This application note, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview of key sample preparation techniques. It moves beyond a simple recitation of protocols to offer an in-depth exploration of the scientific principles underpinning each method, practical, field-proven protocols, and troubleshooting guidance to navigate the complexities of diverse sample matrices.
Introduction: The Criticality of Meticulous Sample Preparation
Nitrosamines are a group of chemical compounds characterized by a nitroso group bonded to an amine (-N-N=O). Their formation can occur during the synthesis, formulation, and even storage of various products, often stemming from the reaction of secondary or tertiary amines with nitrosating agents like nitrites under specific conditions.[1] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent guidelines for the control of nitrosamine impurities in human drugs, underscoring the urgency for reliable analytical methods.[1][2]
The primary challenge in nitrosamine analysis lies in achieving the requisite low limits of detection (LOD) and quantification (LOQ) in often complex sample matrices.[3] Sample preparation is, therefore, not merely a preliminary step but a critical determinant of analytical success. An effective sample preparation strategy must:
-
Efficiently extract the target nitrosamines from the sample matrix.
-
Remove interfering compounds that could suppress or enhance the analytical signal.
-
Concentrate the analytes to a level amenable to detection by modern analytical instrumentation, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-tandem mass spectrometry (GC-MS/MS).
-
Prevent the artificial formation of nitrosamines during the sample handling and extraction process.[4]
This guide will delve into the most prevalent and effective sample preparation techniques: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. For each, we will explore the underlying principles, provide detailed, step-by-step protocols, and offer insights into their optimal application.
Solid-Phase Extraction (SPE): A Versatile and Powerful Technique
SPE is a highly selective and widely adopted technique for the purification and concentration of nitrosamines from a variety of matrices.[5] The principle of SPE involves the partitioning of analytes between a liquid sample phase and a solid stationary phase (the sorbent). By carefully selecting the sorbent and elution solvents, nitrosamines can be retained on the sorbent while matrix interferences are washed away. The retained analytes are then eluted with a small volume of a suitable solvent, resulting in a cleaner and more concentrated sample.[5]
The Science of Sorbent Selection
The choice of SPE sorbent is the most critical parameter in developing a robust SPE method for nitrosamine analysis. The selection is dictated by the physicochemical properties of the target nitrosamines and the nature of the sample matrix.
-
Polymeric Sorbents: Reversed-phase polymeric sorbents, such as those based on polystyrene-divinylbenzene, are often favored for their broad applicability and stability across a wide pH range. They can effectively retain a range of nitrosamines with varying polarities.
-
Ion-Exchange Sorbents: For nitrosamines that can be charged (e.g., those with acidic or basic functional groups), ion-exchange sorbents offer high selectivity. Cation-exchange sorbents are particularly useful for retaining basic nitrosamines.[6]
-
Carbon-Based Sorbents: Activated carbon and graphitized carbon black are effective for extracting polar nitrosamines from aqueous samples due to their unique surface chemistry.[7][8] EPA Method 521, for instance, recommends the use of coconut charcoal SPE cartridges for the analysis of nitrosamines in drinking water.[8]
The selection process involves a careful consideration of the analyte's polarity (LogP value), pKa, and potential interactions with the sorbent material. The goal is to maximize the retention of the target nitrosamines while minimizing the co-extraction of matrix components.
Experimental Protocol: SPE for Nitrosamines in a Pharmaceutical Formulation (e.g., Cough Syrup)
This protocol is a general guideline and should be optimized for the specific drug product matrix and target nitrosamines.
Materials:
-
Strong cation-exchange SPE cartridges (e.g., 3 mL, 60 mg)
-
Methanol (LC-MS grade)
-
Dichloromethane (DCM, LC-MS grade)
-
Ammonia solution (5% in methanol)
-
Water (LC-MS grade)
-
Vortex mixer
-
Centrifuge
-
SPE manifold
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment: Accurately weigh 1 g of the cough syrup into a 15 mL centrifuge tube. Add 5 mL of water and vortex for 1 minute to ensure homogeneity.
-
Cartridge Conditioning: Condition the SPE cartridge by passing 3 mL of methanol, followed by 3 mL of water through the sorbent. Do not allow the cartridge to dry out.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, controlled flow rate (approximately 1-2 mL/min).
-
Washing: Wash the cartridge with 3 mL of water to remove polar interferences, followed by 3 mL of methanol to remove less polar interferences.
-
Elution: Elute the retained nitrosamines with 2 x 2 mL of 5% ammonia in methanol. Collect the eluate in a clean collection tube.
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at ambient temperature.
-
Reconstitution: Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.
Workflow Diagram: Solid-Phase Extraction (SPE)
Caption: Workflow for Solid-Phase Extraction (SPE).
Troubleshooting Common SPE Issues
| Problem | Potential Cause | Solution |
| Low Recovery | Inappropriate sorbent selection | Evaluate different sorbent chemistries (e.g., reversed-phase, ion-exchange). |
| Incomplete elution | Optimize elution solvent composition and volume. | |
| Sample breakthrough during loading | Decrease the sample loading flow rate. | |
| Poor Reproducibility | Inconsistent flow rates | Use an automated SPE system or ensure consistent manual technique. |
| Cartridge variability | Use high-quality, certified SPE cartridges from a reputable supplier. | |
| Incomplete drying of the sorbent before elution | Ensure the sorbent is completely dry by passing nitrogen through the cartridge for an adequate time.[9] | |
| High Background/Interference | Co-elution of matrix components | Optimize the washing steps with different solvents. |
| Contamination from labware or solvents | Use high-purity solvents and pre-cleaned labware. |
Liquid-Liquid Extraction (LLE): The Classic Approach
LLE is a fundamental extraction technique based on the differential solubility of analytes in two immiscible liquid phases, typically an aqueous phase and an organic solvent.[10] While often perceived as a more traditional method, LLE remains a powerful and cost-effective tool for nitrosamine analysis, particularly for less complex matrices or when targeting specific nitrosamines.
The Role of Solvent Choice and pH
The efficiency of LLE is heavily dependent on the choice of the organic extraction solvent and the pH of the aqueous sample.
-
Solvent Polarity: The organic solvent should be immiscible with the aqueous phase and have a high affinity for the target nitrosamines. Dichloromethane (DCM) is a commonly used solvent for extracting a broad range of nitrosamines. The choice of solvent should be guided by the "like dissolves like" principle, considering the polarity of the target analytes.[11][12][13][14]
-
pH Adjustment: The pH of the aqueous sample can be adjusted to suppress the ionization of nitrosamines, thereby increasing their partitioning into the organic phase. For nitrosamines with acidic or basic properties, adjusting the pH to a value where they are in their neutral form is crucial for efficient extraction.[15]
Experimental Protocol: LLE for Nitrosamines in a Drug Substance
This protocol is a general guideline and should be optimized based on the properties of the drug substance.
Materials:
-
Dichloromethane (DCM, LC-MS grade)
-
Sodium sulfate (anhydrous)
-
15 mL centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Separatory funnel (optional, for larger volumes)
-
Nitrogen evaporator
Procedure:
-
Sample Dissolution: Accurately weigh 100 mg of the drug substance into a 15 mL centrifuge tube. Dissolve the sample in 5 mL of water.
-
Extraction: Add 5 mL of DCM to the tube. Cap and vortex vigorously for 2 minutes to ensure thorough mixing of the two phases.
-
Phase Separation: Centrifuge the tube at 4000 rpm for 10 minutes to achieve a clear separation of the aqueous and organic layers.
-
Collection: Carefully transfer the lower organic layer (DCM) to a clean tube.
-
Drying: Add a small amount of anhydrous sodium sulfate to the collected organic phase to remove any residual water.
-
Concentration: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at ambient temperature.
-
Reconstitution: Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.
Workflow Diagram: Liquid-Liquid Extraction (LLE)
Caption: Workflow for Liquid-Liquid Extraction (LLE).
Troubleshooting Common LLE Issues
| Problem | Potential Cause | Solution |
| Emulsion Formation | High concentration of surfactants or lipids in the sample. | Gently rock or swirl the mixture instead of vigorous shaking. Add salt (salting out) to the aqueous phase. Use a different organic solvent.[16] |
| Low Recovery | Inappropriate solvent choice. | Select a solvent with a polarity that better matches the target nitrosamines. |
| Incorrect pH of the aqueous phase. | Adjust the pH to ensure the nitrosamines are in their non-ionized form. | |
| Poor Phase Separation | Similar densities of the two phases. | Centrifuge at a higher speed or for a longer duration. |
QuEChERS: The "Quick, Easy, Cheap, Effective, Rugged, and Safe" Approach
The QuEChERS method has gained significant popularity for the analysis of a wide range of analytes in complex matrices, particularly in the food industry.[1] It combines salting-out liquid extraction with dispersive solid-phase extraction (d-SPE) for cleanup, offering a streamlined and efficient workflow.
The QuEChERS Principle
The QuEChERS method typically involves two main steps:
-
Extraction and Partitioning: The sample is first homogenized and then extracted with an organic solvent (commonly acetonitrile) in the presence of salts (e.g., magnesium sulfate and sodium chloride). The salts induce phase separation between the aqueous and organic layers and drive the analytes into the organic phase.
-
Dispersive SPE (d-SPE) Cleanup: An aliquot of the organic extract is then mixed with a combination of sorbents in a separate tube. The sorbents are chosen to remove specific matrix interferences. For example, primary secondary amine (PSA) is used to remove fatty acids and sugars, while C18 is used to remove nonpolar interferences.
Experimental Protocol: QuEChERS for Nitrosamines in Meat Products
This protocol is adapted from established methods for nitrosamine analysis in meat.[5]
Materials:
-
Acetonitrile (LC-MS grade)
-
Magnesium sulfate (anhydrous)
-
Sodium chloride
-
Primary Secondary Amine (PSA) sorbent
-
C18 sorbent
-
50 mL and 2 mL centrifuge tubes
-
Homogenizer
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Homogenization: Weigh 5 g of the homogenized meat sample into a 50 mL centrifuge tube.
-
Extraction: Add 10 mL of acetonitrile to the tube. Cap and shake vigorously for 1 minute.
-
Salting-Out: Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride. Immediately cap and shake for 1 minute.
-
Centrifugation: Centrifuge the tube at 5000 rpm for 5 minutes.
-
d-SPE Cleanup: Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL micro-centrifuge tube containing 150 mg of anhydrous magnesium sulfate, 50 mg of PSA, and 50 mg of C18 sorbent.
-
Final Centrifugation: Vortex the micro-centrifuge tube for 30 seconds and then centrifuge at 10,000 rpm for 5 minutes.
-
Analysis: The supernatant is ready for direct injection or can be further concentrated and reconstituted for LC-MS/MS analysis.
Workflow Diagram: QuEChERS
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Application Note: High-Resolution Mass Spectrometry for the Confident Identification and Quantification of Nitrosamine Impurities in Pharmaceuticals
Introduction: The Imperative for Nitrosamine Control
Since 2018, the pharmaceutical industry has faced a significant challenge with the detection of N-nitrosamine impurities in various drug products, leading to widespread recalls and heightened regulatory scrutiny.[1][2][3] Nitrosamines are classified as probable or possible human carcinogens and are considered a "cohort of concern" under the International Council for Harmonisation (ICH) M7 guideline for mutagenic impurities.[1][4] Their presence, even at trace levels, poses a potential risk to patient safety, necessitating robust analytical strategies for their detection and control.[5][6]
Regulatory bodies, including the U.S. Food and Drug Administration (FDA), now recommend that manufacturers conduct comprehensive risk assessments and, if a risk is identified, perform confirmatory testing using sensitive and validated methods.[5][7][8] High-Resolution Mass Spectrometry (HRMS), particularly when coupled with liquid chromatography (LC), has emerged as the gold standard for this task.[2][9][10] The technique's inherent selectivity, sensitivity, and ability to provide unambiguous structural information through accurate mass measurements make it exceptionally well-suited for identifying and quantifying these impurities in complex pharmaceutical matrices.[1][2]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the principles and practical application of LC-HRMS for nitrosamine analysis. It outlines a comprehensive workflow, from sample preparation to data interpretation, grounded in field-proven insights and regulatory expectations.
The Analytical Challenge: Why Nitrosamines Are Difficult to Measure
Effective nitrosamine analysis is complicated by several factors:
-
Trace-Level Detection: Acceptable intake (AI) limits for many nitrosamines are in the low nanogram-per-day range (e.g., 26.5 ng/day for NDMA), requiring analytical methods with limits of quantification (LOQ) in the sub-parts-per-million (ppm) range.[1][7][8]
-
Complex Matrices: Active Pharmaceutical Ingredients (APIs) and excipients create a complex sample matrix that can interfere with the detection of trace-level impurities, causing effects like ion suppression.[11][12]
-
Isobaric Interferences: Perhaps the most critical challenge is the potential for co-eluting, isobaric compounds (compounds with the same nominal mass) to produce false-positive results. A well-known example is the interference between N-nitrosodimethylamine (NDMA, monoisotopic mass 74.0480 Da) and the common solvent N,N-Dimethylformamide (DMF). The ¹³C isotope of DMF and the ¹⁵N isotope of DMF have masses very close to NDMA, making them difficult to resolve with low-resolution mass spectrometers.[1]
HRMS directly addresses these challenges by providing the mass resolving power necessary to separate target analytes from interferences and the mass accuracy to confirm elemental composition with high confidence.[1][13][14]
Principle of the LC-HRMS Analytical Platform
The power of this workflow lies in the coupling of two high-performance techniques: the physical separation capabilities of Liquid Chromatography and the precise analytical measurement of High-Resolution Mass Spectrometry.
-
Liquid Chromatography (LC): The LC system separates the nitrosamine impurities from the API and other excipients in the sample. This chromatographic separation is crucial to reduce matrix effects and ensure that the mass spectrometer is not saturated by the high-concentration API.[12] The choice of column chemistry and mobile phase gradient is optimized to retain the typically small, polar nitrosamine molecules and resolve them from each other and from matrix components.[15]
-
High-Resolution Mass Spectrometry (HRMS): Following separation, the eluent is introduced into the HRMS instrument.
-
Ionization: Atmospheric Pressure Chemical Ionization (APCI) is often the preferred ionization technique for small, less polar nitrosamines, while Electrospray Ionization (ESI) is well-suited for larger, more complex Nitrosamine Drug Substance-Related Impurities (NDSRIs).[11][12][16]
-
Mass Analysis: The two most common types of high-resolution mass analyzers used for this application are the Orbitrap and Quadrupole Time-of-Flight (Q-TOF) .[1][17] These instruments can achieve mass resolutions exceeding 10,000, which is the general threshold for HRMS.[1] This high resolving power allows for the differentiation of ions with very small mass differences, such as NDMA (m/z 75.0553) and the ¹⁵N isotope of DMF (m/z 75.0570), which cannot be separated by lower-resolution instruments.[1]
-
Integrated Workflow for Nitrosamine Identification
The following diagram illustrates the complete, self-validating workflow for the identification and quantification of nitrosamine impurities using LC-HRMS.
Caption: General experimental workflow for nitrosamine analysis by LC-HRMS.
Detailed Application Protocols
This section provides a generalized, yet detailed, protocol that serves as a robust starting point. Causality Note: The specific sample diluent, LC column, and gradient must be optimized for each unique drug product matrix to ensure adequate separation from the API and control matrix effects.[11]
Protocol: Sample Preparation for a Solid Dosage Form
This protocol is adapted from established FDA and industry methods.[15][18]
-
Weighing: Accurately weigh a quantity of powdered tablets or API equivalent to 100 mg of the API into a 15 mL centrifuge tube.
-
Rationale: A known starting weight is essential for accurate final concentration calculation.
-
-
Extraction: Add 5.0 mL of LC-MS grade methanol.
-
Mixing: Vortex the tube for approximately 1 minute to ensure the powder is fully wetted.
-
Extraction: Place the tube on a mechanical shaker for 30-45 minutes or in a sonicator bath for 15 minutes to ensure complete extraction of the nitrosamines from the matrix.[18][19]
-
Centrifugation: Centrifuge the sample at 4500 rpm for 15 minutes to pellet insoluble excipients.[15][18]
-
Rationale: This step clarifies the supernatant, protecting the LC column and MS system from particulate matter.
-
-
Filtration: Carefully draw the supernatant and filter it through a 0.22 µm PVDF syringe filter into a clean autosampler vial.
-
Rationale: PVDF filters are recommended for their low analyte binding properties. The filtration step removes any remaining fine particulates.[18]
-
Protocol: Instrumental Conditions
The following tables provide typical starting parameters for an LC-HRMS system.
Table 1: Suggested Liquid Chromatography (LC) Parameters
| Parameter | Recommended Setting | Rationale |
|---|---|---|
| HPLC System | UHPLC system | Provides better peak resolution and faster run times. |
| Column | Kinetex F5 (100 x 4.6 mm, 2.6 µm) or equivalent[15] | F5 phase provides alternative selectivity for polar compounds. A C18 column is also commonly used.[20] |
| Mobile Phase A | 0.1% Formic Acid in Water (LC-MS Grade)[1][15] | Formic acid aids in the protonation of analytes for positive ion mode detection. |
| Mobile Phase B | 0.1% Formic Acid in Methanol (LC-MS Grade)[1][15] | Methanol is a common organic modifier for reverse-phase chromatography. |
| Flow Rate | 0.3 – 0.6 mL/min[1][15] | Typical flow rate for analytical scale columns. |
| Column Temp. | 40 °C[15][20] | Elevated temperature improves peak shape and reduces viscosity. |
| Injection Vol. | 3 – 5 µL[1] | Small injection volumes minimize column overload and matrix effects. |
| Gradient | Start at low %B (e.g., 5-10%), ramp to high %B (e.g., 95%) over 10-15 min, hold, then re-equilibrate. | A gradient is necessary to elute nitrosamines with varying polarities and wash the column. |
Table 2: Suggested High-Resolution Mass Spectrometry (HRMS) Parameters
| Parameter | Recommended Setting | Rationale |
|---|---|---|
| Instrument | Orbitrap or Q-TOF Mass Spectrometer[1] | Capable of providing the required high resolution and mass accuracy. |
| Ionization Mode | Heated ESI (HESI) or APCI, Positive Ion | HESI/APCI are efficient for ionizing nitrosamines. Positive mode detects the [M+H]⁺ ion.[12][16] |
| Spray Voltage | 3.5 kV[15] | Optimized for stable ion formation. |
| Capillary Temp. | 350 - 400 °C[15] | Aids in desolvation of the eluent spray. |
| Sheath/Aux Gas | 55 / 15 (arbitrary units)[15] | Nebulizes the liquid stream and helps focus the ions. |
| Resolution | > 60,000 FWHM | Sufficient to resolve critical isobaric interferences like NDMA/DMF.[1] |
| Acquisition Mode | Full Scan (50-250 m/z) for screening. Targeted MS/MS (tMS2 or PRM) for confirmation and quantification.[13] | Full scan detects all ions, while tMS2 provides structural information on specific parent ions. |
Data Analysis: A Three-Pillar Approach to Confident Identification
A self-validating system for identifying a nitrosamine impurity relies on three pillars of evidence obtained from the HRMS data.
Pillar 1: Accurate Mass Measurement
The cornerstone of HRMS is the ability to measure the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically < 5 ppm). By comparing the experimentally measured mass to the theoretical exact mass calculated from the elemental formula, one can gain a high degree of confidence in the ion's identity.
Table 3: Common Nitrosamine Impurities and their Monoisotopic Masses
| Nitrosamine | Acronym | Chemical Formula | Monoisotopic Mass [M+H]⁺ |
|---|---|---|---|
| N-Nitrosodimethylamine | NDMA | C₂H₆N₂O | 75.0553 |
| N-Nitrosodiethylamine | NDEA | C₄H₁₀N₂O | 103.0866 |
| N-Nitrosoethylisopropylamine | NEIPA | C₅H₁₂N₂O | 117.1022 |
| N-Nitrosodiisopropylamine | NDIPA | C₆H₁₄N₂O | 131.1179 |
| N-Nitrosodibutylamine | NDBA | C₈H₁₈N₂O | 159.1492 |
| N-Nitroso-N-methyl-4-aminobutyric acid | NMBA | C₅H₁₀N₂O₂ | 131.0815 |
Pillar 2: Isotopic Pattern Matching
The natural abundance of isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O) creates a characteristic isotopic pattern for any given molecule. HRMS instruments can resolve these isotopic peaks. Software can then compare the measured isotopic pattern to the theoretical pattern for a proposed formula, providing an additional layer of confirmation.
Pillar 3: MS/MS Fragmentation Analysis
To confirm the structure, the suspected nitrosamine's protonated molecular ion ([M+H]⁺) is isolated in the mass spectrometer and fragmented by collision-induced dissociation (CID). The resulting fragment ions are diagnostic of the molecule's structure. Common fragmentation pathways for nitrosamines have been well-characterized and include:
-
Loss of the Nitroso Radical (•NO): A characteristic loss of 30 Da.[21][22]
-
Loss of Hydroxyl Radical (•OH): A loss of 17 Da, often via a McLafferty-type rearrangement.[23][24][25]
-
Alpha-Cleavage: Cleavage of the C-C bond alpha to the amine nitrogen.[23]
Caption: A representative MS/MS fragmentation pathway for protonated NDMA.
Conclusion
The LC-HRMS platform provides an unparalleled combination of sensitivity, selectivity, and specificity for the challenging task of nitrosamine impurity analysis.[1][2] Its ability to deliver accurate mass and high-resolution data allows for the confident differentiation of nitrosamines from isobaric interferences, a critical requirement for avoiding false positives and ensuring data integrity.[1] By leveraging the multi-faceted confirmation criteria of accurate mass, isotopic pattern, and MS/MS fragmentation, laboratories can build a robust, self-validating system. This authoritative approach not only meets the stringent demands of global regulatory agencies like the FDA but also plays a vital role in safeguarding patient health by ensuring the quality and safety of pharmaceutical products.[5][7]
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- Constangy, Brooks, Wise & Prophete, LLP. (2024). FDA Issues Revised Guidance on the Control of Nitrosamine Impurities in Human Drugs. JDSupra.
- Separation Science. (n.d.). Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS.
- Rainey, W. T., Christie, W. H., & Lijinsky, W. (1978). Mass spectrometry of N-nitrosamines. Biomedical Mass Spectrometry.
- U.S. Food and Drug Administration. (2023). Control of Nitrosamine Impurities in Human Drugs. FDA.gov.
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- U.S. Food and Drug Administration. (2019). Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Method for the Determination of Six Nitrosamine Impurities in ARB Drugs. FDA.gov.
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Application Notes and Protocols for In Vivo Models of Methylpropylnitrosamine (MPN) Research
Introduction: Unraveling the Carcinogenic Potential of Methylpropylnitrosamine
N-nitrosamines are a significant class of chemical carcinogens found in various environmental sources, including tobacco smoke, certain foods, and industrial byproducts.[1] Their potent carcinogenic activity has been demonstrated in numerous animal species, raising concerns about human health risks.[1][2][3] this compound (MPN), a member of this family, has been shown to induce tumors in animal models, necessitating robust in vivo systems to study its mechanisms of action and to assess potential therapeutic or preventative strategies.[4]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of in vivo models for MPN research. We will delve into the mechanistic basis of MPN-induced carcinogenesis, detail the selection of appropriate animal models, and provide step-by-step protocols for conducting carcinogenicity studies.
Mechanistic Insights: The Path from MPN Exposure to Carcinogenesis
The carcinogenic effects of N-nitrosamines, including MPN, are not direct. They require metabolic activation to exert their genotoxic effects.[5][6][7] This process is primarily mediated by the cytochrome P450 (CYP) family of enzymes.[5][8][9]
The activation of MPN is hypothesized to follow a pathway similar to other asymmetric nitrosamines. The key steps are:
-
α-Hydroxylation: CYP enzymes catalyze the hydroxylation of the carbon atom adjacent to the nitroso group on either the methyl or the propyl side.
-
Formation of Unstable Intermediates: This hydroxylation leads to the formation of unstable α-hydroxynitrosamines.
-
Generation of Electrophilic Diazonium Ions: These intermediates spontaneously decompose to yield highly reactive electrophilic diazonium ions (methyldiazonium and propyldiazonium ions).
-
DNA Adduct Formation: The diazonium ions readily react with DNA bases, forming covalent adducts. These DNA adducts, if not repaired, can lead to mutations during DNA replication, initiating the process of carcinogenesis.[10]
The specific types of DNA adducts formed and their persistence in different tissues contribute to the organ-specific carcinogenicity of MPN.
Caption: Metabolic activation of this compound (MPN) leading to carcinogenesis.
Selecting the Appropriate In Vivo Model
The choice of animal model is critical for the successful investigation of MPN's carcinogenic properties. Rodents are the most commonly used models due to their relatively short lifespan, well-characterized genetics, and the extensive historical data available for nitrosamine carcinogenicity.
| Animal Model | Strain | Key Advantages | Primary Target Organs for MPN | Reference |
| Rat | Sprague-Dawley | Widely used, historical data available. Susceptible to MPN-induced tumors in multiple organs. | Nasal and paranasal cavities, esophagus, liver. | [4] |
| Rat | F344 | Lower incidence of spontaneous tumors compared to some other strains, making it suitable for long-term studies. | Esophagus, nasal cavity, liver. | [11] |
| Hamster | Syrian Golden | Susceptible to nitrosamine-induced tumors, particularly in the respiratory tract and pancreas for some nitrosamines. | Forestomach, lung, liver (for related nitrosamines). | [11][12] |
Expert Insight: The Sprague-Dawley rat is a robust initial choice for general carcinogenicity studies of MPN due to the existing specific data on its susceptibility to this compound.[4] For studies focusing on specific mechanisms or requiring a lower background tumor rate, the F344 rat may be more appropriate. The choice between rat and hamster can also be influenced by the anticipated target organs of interest, as there is species-specific susceptibility.[11]
Experimental Protocols
The following protocols provide a framework for conducting in vivo carcinogenicity studies with MPN. These should be adapted based on the specific research questions, and all animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Protocol 1: Long-Term Carcinogenicity Study in Sprague-Dawley Rats
Objective: To determine the carcinogenic potential and target organs of MPN following chronic oral administration.
Materials:
-
This compound (MPN)
-
Vehicle (e.g., drinking water, corn oil)
-
Sprague-Dawley rats (male and female, 6-8 weeks old)
-
Standard rodent chow
-
Animal caging and husbandry supplies
-
Necropsy and histology equipment
Procedure:
-
Acclimatization: Upon arrival, animals should be quarantined and acclimatized for at least one week.[13] During this period, they should be monitored for health status.
-
Randomization: Randomly assign animals to control and treatment groups. A typical study design would include a vehicle control group and at least two dose groups of MPN.
-
Dose Preparation: Prepare fresh MPN solutions in the chosen vehicle at the desired concentrations. For administration in drinking water, ensure the stability of MPN in the water over the period of exposure.
-
Administration: Administer MPN to the treatment groups. For oral administration, this can be done via drinking water or by gavage. Administration in drinking water mimics a more continuous environmental exposure.
-
Monitoring: Observe the animals daily for clinical signs of toxicity, such as weight loss, changes in behavior, or palpable masses. Record body weights and food/water consumption weekly.
-
Study Duration: The study should continue for the majority of the animals' natural lifespan (e.g., 18-24 months for rats) or until a significant increase in tumor incidence is observed in the high-dose group.
-
Necropsy: At the end of the study, or when animals are euthanized due to morbidity, perform a full necropsy. Carefully examine all organs for gross abnormalities.
-
Histopathology: Collect all major organs and any observed lesions and fix them in 10% neutral buffered formalin. Process the tissues for histopathological examination by a qualified veterinary pathologist.
Caption: Workflow for a long-term rodent carcinogenicity bioassay.
Protocol 2: Analysis of DNA Adduct Formation
Objective: To investigate the formation of DNA adducts in target tissues following MPN administration, providing mechanistic insight into its carcinogenicity.
Materials:
-
MPN
-
Rodent model (e.g., Sprague-Dawley rats)
-
DNA isolation kits
-
LC-MS/MS system
-
Internal standards for DNA adducts (if available)
Procedure:
-
Animal Treatment: Treat animals with MPN as described in Protocol 1. For DNA adduct studies, shorter exposure times may be sufficient to detect adduct formation.
-
Tissue Collection: At selected time points after MPN administration, euthanize the animals and collect target organs (e.g., liver, esophagus, nasal cavity).
-
DNA Isolation: Immediately freeze the tissues in liquid nitrogen or proceed with DNA isolation using a commercial kit or standard phenol-chloroform extraction methods.
-
DNA Hydrolysis: Hydrolyze the isolated DNA to release the adducted bases. This can be achieved through enzymatic or chemical hydrolysis.
-
LC-MS/MS Analysis: Analyze the hydrolyzed DNA samples using a sensitive LC-MS/MS method to identify and quantify specific MPN-DNA adducts.
-
Data Analysis: Quantify the levels of DNA adducts in different tissues and at different time points. Compare the levels of adducts between different dose groups.
Conclusion and Future Directions
The in vivo models and protocols detailed in these application notes provide a robust framework for investigating the carcinogenic potential and mechanisms of this compound. By carefully selecting the appropriate animal model and employing standardized protocols, researchers can generate reliable and reproducible data. Future research may focus on the use of transgenic rodent models to further elucidate the specific genes and pathways involved in MPN-induced carcinogenesis.[14] Additionally, the development of quantitative structure-activity relationship (QSAR) models may aid in predicting the carcinogenic potency of other nitrosamines based on their chemical structure.[15]
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Li, F., & Hecht, S. S. (2022). Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. International journal of molecular sciences, 23(9), 4559. Retrieved from [Link]
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Bogovski, P., & Bogovski, S. (1981). Special report animal species in which n‐nitroso compounds induce cancer. International Journal of Cancer, 27(4), 471-474. Retrieved from [Link]
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Office of Environmental Health Hazard Assessment. (2014). EVIDENCE ON THE CARCINOGENICITY OF N-NITROSOMETHYL-n-ALKYLAMINES. California Environmental Protection Agency. Retrieved from [Link]
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G-c, C., & Hecht, S. S. (2016). Tobacco nitrosamines as culprits in disease: mechanisms reviewed. Journal of cellular and molecular medicine, 20(8), 1478–1491. Retrieved from [Link]
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Reznik, G., Mohr, U., & Krüger, F. W. (1975). Carcinogenic effects of Di-n-propylnitrosamine, beta-hydroxypropyl-n-propylnitrosamine, and methyl-n-propylnitrosamine on Sprague-Dawlay rats. Journal of the National Cancer Institute, 54(4), 937–943. Retrieved from [Link]
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Li, F., & Hecht, S. S. (2022). Metabolism and DNA Adduct Formation of Tobacco-Specific N-Nitrosamines. Molecules (Basel, Switzerland), 27(9), 2933. Retrieved from [Link]
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Li, F., & Hecht, S. S. (2022). Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. International journal of molecular sciences, 23(9), 4559. Retrieved from [Link]
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Heflich, R. H., et al. (2024). Mechanisms of Nitrosamine Mutagenicity and Their Relationship to Rodent Carcinogenic Potency. Chemical research in toxicology. Retrieved from [Link]
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Tricker, A. R., & Preussmann, R. (1991). Carcinogenic N-nitrosamines in the diet: occurrence, formation, mechanisms and carcinogenic potential. Mutation research, 259(3-4), 277–289. Retrieved from [Link]
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Li, F., & Hecht, S. S. (2022). Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. ResearchGate. Retrieved from [Link]
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Powley, M. W., et al. (2024). N-Nitrosamine Impurity Risk Assessment in Pharmaceuticals: Utilizing In Vivo Mutation Relative Potency Comparison to Establish an Acceptable Intake for NTTP. Regulatory toxicology and pharmacology : RTP, 152, 105681. Retrieved from [Link]
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Powley, M. W., et al. (2024). N-nitrosamine impurity risk assessment in pharmaceuticals: Utilizing In vivo mutation relative potency comparison to establish an acceptable intake for NTTP. Regulatory toxicology and pharmacology : RTP, 152, 105681. Retrieved from [Link]
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Thomas, J. E., et al. (2023). Resolution of historically discordant Ames test negative/rodent carcinogenicity positive N-nitrosamines using a sensitive, OECD-aligned design. Mutagenesis, 38(3-4), 105–120. Retrieved from [Link]
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Lijinsky, W., & Taylor, H. W. (1980). Carcinogenicity of Methylated Nitrosopiperazines in Rats and Hamsters. JNCI: Journal of the National Cancer Institute, 64(5), 1079–1083. Retrieved from [Link]
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Amrein, A., et al. (2025). Developing Structure-Activity Relationships for N-Nitrosamine Activity. ResearchGate. Retrieved from [Link]
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"protocols for synthesizing Methylpropylnitrosamine"
I am unable to fulfill this request. My purpose is to be helpful and harmless, and providing protocols for the synthesis of Methylpropylnitrosamine, a potentially carcinogenic compound, falls outside of my safety guidelines. The creation and handling of such substances require specialized knowledge, equipment, and safety protocols that are best managed by trained professionals in a controlled laboratory setting.
My safety policies prevent me from providing information that could be used to create harmful substances. This is to protect individuals and the public from the potential dangers associated with hazardous chemicals.
"application of GC-TEA for N-nitroso compound analysis"
An Application Guide to the Analysis of N-Nitroso Compounds by Gas Chromatography with Thermal Energy Analyzer (GC-TEA)
Introduction: The Imperative for Nitrosamine Analysis
Since 2018, the pharmaceutical industry has faced heightened scrutiny regarding the presence of N-nitrosamine impurities in common medications, leading to widespread recalls and a re-evaluation of manufacturing and control strategies.[1][2][3] N-nitrosamines, characterized by the N-N=O functional group, are classified as "probable human carcinogens" by international health authorities, making their detection and quantification at trace levels a critical public health and regulatory requirement.[4][5] These compounds can form unintentionally during drug synthesis, formulation, or even storage when secondary or tertiary amines react with nitrosating agents (e.g., nitrites).[2][4]
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent acceptable intake (AI) limits for various nitrosamines, compelling manufacturers to implement highly sensitive and specific analytical methods.[6][7] While techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are widely used, Gas Chromatography with a Thermal Energy Analyzer (GC-TEA) offers a uniquely specific, robust, and cost-effective solution, particularly for the analysis of volatile N-nitrosamines.[1][8][9] This guide provides a detailed overview of the principles, methodologies, and practical applications of GC-TEA for nitrosamine analysis, tailored for researchers, scientists, and drug development professionals.
The Analytical Challenge: Specificity in Complex Matrices
The primary challenge in nitrosamine analysis is achieving low detection limits in complex sample matrices, such as active pharmaceutical ingredients (APIs) and finished drug products, without interference.[10] While mass spectrometry is powerful, matrix components can sometimes suppress or enhance the analyte signal. The GC-TEA system circumvents many of these issues by employing a detection principle that is highly selective for the nitroso functional group.[11][12]
Principle of Detection: The GC-TEA Mechanism
The Thermal Energy Analyzer is a chemiluminescence detector that is exceptionally specific for compounds containing the N-nitroso group.[13][14] The process combines the separation power of gas chromatography with a unique post-column chemical reaction and detection sequence.
-
Chromatographic Separation : The sample extract is injected into the GC, where volatile and semi-volatile compounds, including nitrosamines, are separated based on their boiling points and interaction with the stationary phase of the GC column.[15]
-
Pyrolysis : As the separated compounds elute from the GC column, they enter a high-temperature pyrolysis furnace (typically set at ~500-550 °C).[11] This temperature is carefully selected to be energetic enough to cause homolytic cleavage of the relatively weak nitrogen-nitrogen (N-NO) bond, releasing a nitric oxide (•NO) radical.[12] Other, stronger bonds (like carbon-nitrogen) remain largely intact, which is the basis of the detector's selectivity.[11]
-
Chemiluminescence Reaction : The gas stream from the pyrolyzer, now containing the •NO radical, is mixed with ozone (O₃) generated within the detector. This triggers a rapid chemiluminescence reaction where the nitric oxide is oxidized to an electronically excited nitrogen dioxide (NO₂*).[12][14]
•NO + O₃ → NO₂* + O₂
-
Detection : The excited nitrogen dioxide (NO₂*) is unstable and rapidly decays to its ground state, emitting a photon of light in the near-infrared region of the spectrum (>600 nm).[12]
NO₂* → NO₂ + hν (light)
-
Signal Generation : This emitted light is detected by a sensitive photomultiplier tube (PMT). The intensity of the light is directly proportional to the amount of nitric oxide and, therefore, to the amount of the N-nitroso compound that eluted from the GC column.[12][16]
Caption: Workflow of the GC-TEA system for N-nitroso compound analysis.
Advantages and Limitations of GC-TEA
A balanced assessment of any analytical technique is crucial for its appropriate application.
| Feature | Advantages | Limitations |
| Selectivity | Extremely high selectivity for N-nitroso compounds, significantly reducing matrix interference and the risk of false positives.[1][11] | Limited to compounds that can be pyrolyzed to release •NO. Will not provide structural information like mass spectrometry. |
| Sensitivity | Excellent sensitivity, with detection limits often in the low picogram range, meeting regulatory requirements.[1] | May not reach the same ultra-low detection limits as the latest generation of LC-MS/MS instruments for all compounds.[1] |
| Robustness | Generally considered a robust and reliable technique, less susceptible to matrix suppression than ESI-MS.[1] | Applicability is restricted to thermally stable and volatile or semi-volatile nitrosamines.[1] Non-volatile nitrosamines require LC-TEA. |
| Cost & Complexity | More cost-effective to purchase and operate than high-end mass spectrometers. The methodology can be simpler to implement.[8][9] | Requires specialized equipment (the TEA detector) that is not as common as standard GC detectors. |
| Screening | Can be used as a high-throughput screening tool to quickly identify contaminated samples, which can then be confirmed by a second method if necessary.[1] | Does not provide the mass confirmation that is often preferred for definitive identification in regulatory submissions. |
Detailed Application and Methodology
This section provides a comprehensive protocol for the analysis of volatile N-nitrosamines in a solid pharmaceutical drug product.
Instrumentation and Reagents
-
Gas Chromatograph : An analytical system suitable for on-column or split/splitless injection, equipped with electronic pressure control.[17]
-
Thermal Energy Analyzer (TEA) : Ellutia 810 Series TEA or equivalent.
-
GC Column : DB-WAX or Supelcowax 10, 30 m x 0.25 mm I.D., 0.25-0.5 µm film thickness is commonly used for its polarity, which is effective in separating nitrosamines.[18][19]
-
Reagents : Dichloromethane (DCM, HPLC grade), Methanol (HPLC grade), Sodium Hydroxide (NaOH), N-Nitrosamine analytical standards (e.g., NDMA, NDEA), and deuterated internal standards (e.g., NDMA-d6).[20][21]
-
Glassware : 15 mL centrifuge tubes, volumetric flasks, autosampler vials.
-
Equipment : Analytical balance, vortex mixer, centrifuge.
Protocol 1: Sample Preparation via Liquid-Liquid Extraction (LLE)
This protocol is adapted for the extraction of volatile nitrosamines from a solid drug product matrix. The use of an internal standard (ISTD) is critical for accurate quantification, as it corrects for variations in extraction efficiency and injection volume.
-
Sample Weighing : Grind several tablets to create a homogenous powder. Accurately weigh an amount of powder equivalent to 250-500 mg of the active pharmaceutical ingredient (API) into a 15 mL centrifuge tube.[21][22]
-
Sample Dispersion : Add 8.0 mL of 1 M Sodium Hydroxide (NaOH) solution to the tube. The basic solution ensures that any acidic components of the matrix are ionized, while keeping the neutral nitrosamine analytes in their extractable form.[21]
-
Internal Standard Spiking : Spike the suspension with a known amount of internal standard solution (e.g., 100 µL of a 1 µg/mL NDMA-d6 solution). This step is crucial for accurate quantification.
-
Dissolution/Suspension : Vortex the mixture for 1 minute and then shake vigorously for at least 5 minutes to ensure the sample is fully dispersed or dissolved.[22]
-
Extraction : Add 2.0 mL of Dichloromethane (DCM) to the tube. DCM is a dense, water-immiscible organic solvent that efficiently extracts the nonpolar nitrosamines.[21][22]
-
Phase Separation : Shake the tube for another 5 minutes, then centrifuge at approximately 4,000-10,000 g for 5-10 minutes to achieve a clean separation between the upper aqueous layer and the lower organic (DCM) layer.[22]
-
Collection : Carefully use a Pasteur pipette to transfer the lower DCM layer into a clean autosampler vial for analysis.
Caption: Sample preparation workflow using Liquid-Liquid Extraction (LLE).
Protocol 2: GC-TEA Instrumental Method
Instrumental parameters must be optimized for the specific nitrosamines of interest. The following provides a robust starting point.
| Parameter | Typical Setting | Rationale |
| GC System | Agilent 8890 or equivalent | Provides reliable and reproducible chromatography. |
| Injector | Split/Splitless Inlet, 220 °C | High enough temperature to ensure volatilization without causing thermal degradation of analytes. |
| Injection Mode | 1 µL, Splitless | Maximizes the transfer of analytes onto the column for trace-level analysis. |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert gas that provides good chromatographic efficiency. |
| Oven Program | 40 °C (hold 2 min), ramp 10 °C/min to 180 °C, ramp 25 °C/min to 240 °C (hold 5 min) | A temperature gradient is essential to separate nitrosamines with different boiling points. |
| GC Column | DB-WAX, 30m x 0.25mm, 0.5µm | A polar column that provides good peak shape and resolution for nitrosamines.[19] |
| TEA Pyrolyzer | 550 °C | Optimal temperature for selective cleavage of the N-NO bond.[11] |
| TEA Interface | 250 °C | Prevents condensation of analytes between the GC and the pyrolyzer. |
| Detector | TEA Detector, O₃ On | The core of the analysis, providing chemiluminescent detection. |
Calibration and Quantification
-
Stock Solutions : Prepare individual stock solutions of each target nitrosamine and the internal standard in a suitable solvent like Methanol or DCM at a concentration of 1 mg/mL.[22]
-
Working Standards : Create a mixed working standard solution containing all target nitrosamines. From this, prepare a series of calibration standards by serial dilution, typically covering a range from 1 ng/mL to 100 ng/mL.
-
Calibration Curve : Spike each calibration standard with the internal standard at a constant concentration. Analyze each level and plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. A linear regression with a correlation coefficient (r²) > 0.995 is desired.[1]
-
Quantification : Analyze the prepared samples. Using the calibration curve, determine the concentration of each nitrosamine in the sample extract. Calculate the final amount in the original drug product (e.g., in ng/g or ppb) by accounting for the initial sample weight and extraction volumes.
Method Validation and System Suitability
Any analytical method used for regulatory purposes must be validated to demonstrate its suitability.[7][23] Key validation parameters according to ICH Q2(R2) guidelines include:
-
Specificity : The ability to assess the analyte unequivocally in the presence of other components. For GC-TEA, this is demonstrated by the absence of interfering peaks at the retention time of the target nitrosamines in a blank matrix.[1]
-
Linearity : The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Accuracy : Assessed by spiking the drug product matrix with known amounts of nitrosamines at different levels (e.g., 80%, 100%, 120% of the target concentration) and measuring the recovery. Recoveries are typically expected to be within 70-130%.[20][24]
-
Precision : The closeness of agreement among a series of measurements. Evaluated at the repeatability (intra-day) and intermediate precision (inter-day) levels. The relative standard deviation (%RSD) should typically be less than 20%.[1][20]
-
Limit of Detection (LOD) & Limit of Quantification (LOQ) : The lowest amount of analyte that can be reliably detected and quantified, respectively. The LOQ must be below the regulatory limit of concern.[1]
Conclusion
The GC-TEA technique stands as a powerful and highly specific tool in the analytical arsenal for combating the challenge of N-nitrosamine contamination. Its unique detection mechanism provides exceptional selectivity, which simplifies sample preparation and reduces the likelihood of matrix-induced interferences that can complicate other methods.[12] While it is best suited for volatile and thermally stable nitrosamines, its robustness, reliability, and cost-effectiveness make it an ideal choice for both routine quality control screening and quantitative analysis in the pharmaceutical industry.[1][9] By implementing the detailed protocols and understanding the fundamental principles outlined in this guide, researchers and scientists can effectively deploy GC-TEA to ensure the safety and compliance of their products.
References
-
Fine, D. H., Rufeh, F., Lieb, D., & Rounbehler, D. P. (1975). Trace analysis of volatile N-nitroso compounds by combined gas chromatography and thermal energy analysis. Journal of Chromatography A, 109(2), 271-279. Link
-
Ellutia. (n.d.). Nitrosamines in Pharma. Ellutia Website. Link
-
BenchChem. (2025). A Head-to-Head Battle: Cross-Validation of LC-MS/MS and GC-TEA for Nitrosamine Analysis in Pharmaceutical Quality Control. BenchChem Website. Link
-
LCGC International. (2020). GC–TEA Detection of Nitrosamines within Toys and Rubber/Latex Products. LCGC International. Link
-
FILAB. (n.d.). Analysis of nitrosamines by GC-TEA. FILAB Website. Link
-
S, J., G, K., & M, M. (2024). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Chemical Research in Toxicology. Link
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Challa, V. R., et al. (2024). Nitrosamine Impurities in Pharmaceuticals: An Empirical Review of their Detection, Mechanisms, and Regulatory Approaches. Drug research. Link
-
Ellutia. (2022). Detecting Apparent Total Nitrosamine Content in Pharmaceutical Drugs. Pharmaceutical Outsourcing. Link
-
Semantic Scholar. (n.d.). Nitrosamine Contamination in Pharmaceuticals: A Comprehensive Review on Nitrosation Pathways, Potential Root Cause, Detection, Risk. Semantic Scholar. Link
-
Ellutia. (2022). Anybody using Thermal Energy Analysis for Nitrosamine testing? Chromatography Forum. Link
-
Veeprho. (2025). How Nitrosamine Impurities in Pharmaceuticals Affect Safety and the Importance of Testing. Veeprho Website. Link
-
FILAB. (n.d.). GC-TEA analysis in laboratory. FILAB Website. Link
-
Chromatography Today. (2024). Cost-Effective Solutions for Nitrosamine Testing. Chromatography Today. Link
-
OMCL. (n.d.). Nitrosamines by GC-MS/MS. EDQM. Link
-
ResolveMass Laboratories Inc. (n.d.). Top 5 Nitrosamine Testing Methods (LC-MS, GC-MS, HRMS, GC-TEA, UV). ResolveMass Website. Link
-
Sigma-Aldrich. (n.d.). Nitrosamine Impurity Analysis in Pharmaceuticals. Sigma-Aldrich Website. Link
-
Lee, J., et al. (2021). Comparison of EI-GC-MS/MS, APCI-LC-MS/MS, and ESI-LC-MS/MS for the Simultaneous Analysis of Nine Nitrosamines... Molecules, 26(11), 3398. Link
-
Thermo Fisher Scientific. (n.d.). An automated sample preparation workflow for the analysis of nitrosamines in metformin. Thermo Fisher Scientific Website. Link
-
Hansen, T. J., et al. (1983). A new Thermal Energy Analyzer for direct high-performance liquid chromatographic and gas chromatographic analysis of N-nitrosamides. Journal of Chromatography A, 270, 249-261. Link
-
U.S. Environmental Protection Agency. (n.d.). Method 607: Nitrosamines. EPA Website. Link
-
Agilent Technologies. (2023). Screening of Nitrosamine Impurities in Drug Products and Drug Substances Using Agilent GC/MS/MS Instrumentation. Agilent Website. Link
-
BenchChem. (2025). Application Notes and Protocols for Nitrosamine Analysis using Gas Chromatography-Mass Spectrometry (GC-MS). BenchChem Website. Link
-
Publisso. (n.d.). Method for the determination of N-nitrosamines in workplace air using gas chromatography with a thermal energy analyzer (GC-TEA) after elution. Publisso Website. Link
-
U.S. Food and Drug Administration. (2023). Control of Nitrosamine Impurities in Human Drugs. FDA Website. Link
-
U.S. Environmental Protection Agency. (n.d.). Method 8070A: Nitrosamines by Gas Chromatography. EPA Website. Link
-
ResolveMass Laboratories Inc. (2025). Why Regulatory Agencies Require Validated Methods for Nitrosamines. ResolveMass Website. Link
-
SciELO. (2007). Determination of N-nitrosamines and N-nitrosables Substances in Rubber Teats and Sothers by GC-TEA. Brazilian Archives of Biology and Technology, 50(1). Link
-
U.S. Food and Drug Administration. (n.d.). CDER Nitrosamine Impurity Acceptable Intake Limits. FDA Website. Link
-
Agilent Technologies. (n.d.). Nitrosamines Analysis in Pharmaceuticals. Agilent Website. Link
Sources
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Troubleshooting & Optimization
Technical Support Center: Quantification of Methylpropylnitrosamine (MPN)
Welcome to the Technical Support Center. As Senior Application Scientists, we understand the intricacies and challenges researchers and drug development professionals face in the precise quantification of nitrosamine impurities. This guide is designed to provide you with in-depth technical support, troubleshooting advice, and practical protocols for the analysis of Methylpropylnitrosamine (N-nitroso-N-methyl-N-propylamine, MPN).
Part 1: Frequently Asked Questions (FAQs)
Here we address some of the common initial questions regarding the analysis of this compound.
Q1: What is this compound (MPN) and why is its quantification critical?
A1: this compound (MPN) is a chemical compound belonging to the nitrosamine class. Like many nitrosamines, it is classified as a probable human carcinogen. The presence of such impurities in pharmaceutical products, even at trace levels, is a significant safety concern.[1][2] Regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent limits for nitrosamine impurities in drug substances and products to protect patient health.[3] Therefore, accurate and precise quantification of MPN is essential to ensure the safety, quality, and regulatory compliance of pharmaceutical products.
Q2: What are the primary analytical techniques for the quantification of MPN?
A2: The most widely accepted and utilized techniques for the quantification of MPN and other nitrosamines are hyphenated mass spectrometric methods, namely Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).[1][2][4] These techniques offer the high sensitivity and selectivity required to detect and quantify the trace levels of nitrosamines typically found in complex pharmaceutical matrices. High-Resolution Mass Spectrometry (HRMS) is also increasingly used to eliminate false-positive results.
Q3: What are the acceptable intake (AI) limits for nitrosamine impurities in pharmaceuticals?
A3: The acceptable intake (AI) limits for nitrosamine impurities are established by regulatory agencies based on a lifetime cancer risk assessment. These limits are generally in the nanogram-per-day range. While a specific AI for MPN may not be individually listed, a general limit for nitrosamines without compound-specific data is often applied. For instance, the FDA has recommended an AI limit of 26.5 ng/day for several small-molecule nitrosamines. It is crucial to consult the latest guidance from relevant regulatory authorities for the most up-to-date limits.
Q4: What are the most significant challenges in the accurate quantification of MPN?
A4: The primary challenges in MPN quantification include:
-
Achieving Low Detection and Quantification Limits: The regulatory limits for nitrosamines are extremely low, often in the parts-per-billion (ppb) range, requiring highly sensitive analytical instrumentation.[3]
-
Matrix Effects: The complex nature of pharmaceutical formulations (containing active pharmaceutical ingredients (APIs) and various excipients) can lead to ion suppression or enhancement in the mass spectrometer, affecting the accuracy of quantification.
-
Sample Preparation: Inefficient extraction of MPN from the sample matrix can lead to low recovery and underestimation of the impurity level.
-
Analyte Stability: Nitrosamines can be sensitive to light and high temperatures, potentially degrading during sample preparation and analysis.
-
Artificial Formation: There is a risk of in situ or artificial formation of nitrosamines during the analytical workflow if precursor amines and nitrosating agents are present, leading to false-positive results.[5][6]
Part 2: Troubleshooting Guides
This section provides a structured approach to troubleshooting common issues encountered during the quantification of MPN.
Sample Preparation
Issue 1: Low or Inconsistent Recovery of MPN
Possible Causes:
-
Inefficient Extraction: The chosen solvent may not be optimal for extracting MPN from the specific sample matrix.
-
Analyte Adsorption: MPN may adsorb to glassware, plasticware, or the sample matrix itself.
-
Analyte Degradation: Exposure to light or high temperatures during extraction can lead to the degradation of MPN.
Troubleshooting Steps:
-
Optimize Extraction Solvent:
-
Evaluate a range of solvents with varying polarities (e.g., dichloromethane, acetonitrile, ethyl acetate).
-
Consider using a solvent mixture to improve extraction efficiency.
-
-
Evaluate Extraction Technique:
-
Compare different extraction techniques such as liquid-liquid extraction (LLE), solid-phase extraction (SPE), or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe). SPE can be particularly effective for concentrating the analyte and cleaning up the sample.[5]
-
-
Minimize Adsorption:
-
Use silanized glassware to reduce adsorption.
-
Thoroughly vortex or sonicate the sample to ensure complete dissolution and release of MPN from the matrix.
-
-
Protect from Degradation:
-
Use amber vials or protect samples from light during all stages of the experiment.
-
Avoid excessive heat during any evaporation or concentration steps.
-
Issue 2: Suspected Artificial Formation of MPN
Possible Causes:
-
Presence of Precursors: The sample may contain precursor amines (methylpropylamine) and nitrosating agents (e.g., residual nitrites).
-
Analytical Conditions: Acidic conditions and elevated temperatures during sample preparation or analysis can promote nitrosation.[7]
Troubleshooting Steps:
-
Use of Scavengers:
-
Incorporate a nitrosating agent scavenger, such as ascorbic acid or α-tocopherol, into the sample preparation workflow to inhibit the formation of nitrosamines.[8]
-
-
Control pH:
-
Adjust the pH of the sample to neutral or slightly basic conditions to minimize the potential for acid-catalyzed nitrosation.
-
-
Avoid High Temperatures:
-
Perform extraction and sample handling at reduced temperatures where possible.
-
-
Isotopically Labeled Precursor Study:
-
If feasible, spike a blank matrix with an isotopically labeled precursor of MPN and analyze to definitively determine if artificial formation is occurring under your analytical conditions.
-
Issue 3: Significant Matrix Effects Observed
Possible Causes:
-
Co-eluting Matrix Components: Excipients or the API itself may co-elute with MPN and interfere with its ionization in the mass spectrometer source.
-
Insufficient Sample Cleanup: The sample preparation method may not be effectively removing interfering matrix components.
Troubleshooting Steps:
-
Improve Sample Cleanup:
-
Optimize the SPE method by testing different sorbents and elution solvents.
-
Consider a more rigorous extraction method like QuEChERS, which is designed for complex matrices.
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS):
-
The most effective way to compensate for matrix effects is to use a SIL-IS for MPN (e.g., d-labeled MPN). The SIL-IS will co-elute with the analyte and experience the same ionization effects, allowing for accurate correction.
-
-
Dilute the Sample:
-
If sensitivity allows, diluting the sample extract can reduce the concentration of interfering matrix components.
-
-
Modify Chromatographic Conditions:
-
Adjust the chromatographic method to improve the separation of MPN from interfering peaks (see Section 2.2).
-
Chromatographic Separation
Issue 1: Poor Peak Shape for MPN (Tailing or Fronting)
Possible Causes:
-
Column Overload: Injecting too high a concentration of the analyte.
-
Secondary Interactions: Interaction of the analyte with active sites on the column.
-
Inappropriate Mobile Phase: The pH or composition of the mobile phase is not optimal.
Troubleshooting Steps:
-
Reduce Injection Volume/Concentration:
-
Inject a lower concentration of the standard or a diluted sample to check for column overload.
-
-
Optimize Mobile Phase:
-
For LC, adjust the pH of the aqueous mobile phase. Small changes can significantly impact peak shape.
-
For GC, ensure the liner is clean and appropriate for the analysis.
-
-
Evaluate Different Column Chemistries:
-
For LC, try a column with a different stationary phase (e.g., phenyl-hexyl instead of C18) to alter selectivity.[9]
-
For GC, a mid-polar column is often a good starting point for nitrosamines.
-
Issue 2: Co-elution of MPN with Interfering Peaks
Possible Causes:
-
Insufficient Chromatographic Resolution: The current method does not adequately separate MPN from other nitrosamines or matrix components.
-
Isomeric Interferences: Other nitrosamine isomers may have similar retention times.
Troubleshooting Steps:
-
Modify Gradient/Temperature Program:
-
For LC, adjust the gradient slope to improve separation. A shallower gradient around the elution time of MPN can increase resolution.
-
For GC, optimize the temperature ramp rate.
-
-
Change Column:
-
As with poor peak shape, a different column chemistry can provide the necessary selectivity to resolve co-eluting peaks.[9]
-
-
Adjust Mobile/Carrier Gas Flow Rate:
-
Lowering the flow rate can sometimes improve resolution, though it will increase the run time.
-
Issue 3: Shifting Retention Times
Possible Causes:
-
Column Degradation: The column performance has deteriorated over time.
-
Inconsistent Mobile Phase Preparation: Variations in the composition of the mobile phase.
-
System Leaks: A leak in the LC or GC system can cause pressure fluctuations and retention time shifts.
Troubleshooting Steps:
-
Equilibrate the Column Properly:
-
Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.
-
-
Check System for Leaks:
-
Perform a system pressure test to identify and fix any leaks.
-
-
Prepare Fresh Mobile Phase:
-
Prepare fresh mobile phase daily to ensure consistency.
-
-
Use a Guard Column:
-
A guard column can help protect the analytical column from contaminants and extend its lifetime.
-
Mass Spectrometric Detection
Issue 1: Low Signal Intensity or Poor Sensitivity for MPN
Possible Causes:
-
Suboptimal Ionization: The chosen ionization source or its parameters are not ideal for MPN.
-
Incorrect MRM Transitions: The selected precursor and product ions are not the most abundant or specific.
-
Ion Source Contamination: A dirty ion source can significantly reduce signal intensity.
Troubleshooting Steps:
-
Optimize Ionization Source Parameters:
-
Systematically optimize parameters such as gas flows, temperatures, and voltages for the specific ionization source (e.g., APCI or ESI for LC-MS, EI for GC-MS).
-
-
Verify and Optimize MRM Transitions:
-
Infuse a standard solution of MPN to identify the most abundant precursor ion.
-
Perform a product ion scan to determine the most abundant and specific product ions. Optimize the collision energy for each transition.
-
-
Clean the Ion Source:
-
Follow the manufacturer's instructions to clean the ion source and other relevant components of the mass spectrometer.
-
Issue 2: Inconsistent Quantifier/Qualifier Ion Ratios
Possible Causes:
-
Co-eluting Interference: An interfering compound may be contributing to one of the ion transitions.
-
Low Signal Intensity: At very low concentrations, the ion ratios can be more variable.
-
Unstable MS Conditions: Fluctuations in the mass spectrometer's performance.
Troubleshooting Steps:
-
Improve Chromatographic Separation:
-
Further optimize the chromatography to separate MPN from any potential interferences.
-
-
Select More Specific Transitions:
-
If possible, choose MRM transitions that are less prone to interference.
-
-
Ensure Sufficient Signal:
-
If the signal is too low, consider concentrating the sample or using a more sensitive instrument.
-
-
Perform System Suitability Checks:
-
Regularly inject a standard solution to monitor the stability of the ion ratios and the overall system performance.
-
Issue 3: Suspected False-Positive Result for MPN
Possible Causes:
-
Artificial Formation: As discussed in Section 2.1, MPN may be forming during the analysis.
-
Isobaric Interference: A compound with the same nominal mass as MPN is present and producing a similar fragmentation pattern.
-
Contamination: Contamination from solvents, glassware, or the laboratory environment.
Troubleshooting Steps:
-
Investigate Artificial Formation:
-
Re-analyze the sample with a scavenger added to the sample preparation. A significant decrease in the MPN signal would suggest artificial formation.
-
-
Use High-Resolution Mass Spectrometry (HRMS):
-
HRMS can differentiate between compounds with the same nominal mass but different elemental compositions, helping to confirm the identity of the peak.
-
-
Analyze Blanks:
-
Analyze a method blank (all reagents and materials without the sample) to check for contamination.
-
-
Confirm with a Second Analytical Method:
-
If possible, confirm the result using an orthogonal analytical technique (e.g., GC-MS/MS if the initial result was from LC-MS/MS).
-
Part 3: Experimental Protocols & Method Development
The following are starting point protocols for the analysis of MPN. These should be optimized and validated for your specific application and matrix.
Protocol 1: Generic Sample Preparation for MPN in a Solid Dosage Form (LLE)
-
Accurately weigh a portion of powdered tablets equivalent to a single dose into a centrifuge tube.
-
Add a known volume of a suitable solvent (e.g., 5 mL of dichloromethane or a mixture of methanol and water).
-
Spike with an appropriate internal standard (ideally, an isotopically labeled MPN).
-
Vortex for 2 minutes and sonicate for 15 minutes to ensure complete dissolution.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a clean tube.
-
If necessary, evaporate the solvent under a gentle stream of nitrogen and reconstitute in a mobile phase compatible solvent.
-
Filter the final extract through a 0.22 µm filter before injection.
Protocol 2: Starting LC-MS/MS Method Parameters for MPN
-
Column: A C18 column (e.g., 100 x 2.1 mm, 1.8 µm) is a good starting point. A phenyl-hexyl column can be considered for alternative selectivity.[9]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Methanol
-
Gradient: Start at 10% B, ramp to 90% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI). APCI is often preferred for smaller, less polar nitrosamines.[10][11]
-
MS Mode: Multiple Reaction Monitoring (MRM)
-
Proposed MRM Transitions for MPN (MW: 102.14 g/mol ):
-
Precursor Ion [M+H]⁺: m/z 103.1
-
Quantifier Product Ion: To be determined by infusing an MPN standard. A common fragmentation for nitrosamines is the loss of the nitroso group (NO), which would correspond to a fragment of m/z 73.1.
-
Qualifier Product Ion: To be determined by infusing an MPN standard.
-
Protocol 3: Starting GC-MS/MS Method Parameters for MPN
-
Column: A mid-polar column such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C
-
Injection Mode: Splitless
-
Oven Program: Start at 40 °C, hold for 2 minutes, ramp to 240 °C at 15 °C/min, hold for 5 minutes.
-
Ionization Source: Electron Ionization (EI) at 70 eV.
-
MS Mode: Multiple Reaction Monitoring (MRM)
-
Proposed MRM Transitions for MPN (MW: 102.14 g/mol ):
-
Precursor Ion (Molecular Ion): m/z 102
-
Quantifier/Qualifier Product Ions: To be determined from the fragmentation pattern of an MPN standard. Common fragments would likely involve the loss of alkyl groups and the nitroso group.
-
Method Validation Guidance
Any analytical method used for the quantification of MPN in a regulated environment must be validated according to ICH Q2(R1) guidelines. The validation should demonstrate:
-
Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. This includes repeatability and intermediate precision.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Part 4: Visualizations
Experimental Workflow for MPN Quantification
Caption: A generalized experimental workflow for the quantification of this compound (MPN).
Troubleshooting Logic for Low MPN Signal Intensity
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS [discover.restek.com]
- 3. researchgate.net [researchgate.net]
- 4. A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. Nitrosamines Formation as Artefact... What are the Challenges? - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. FDA Workshop: Mitigation Strategies for Nitrosamine Drug Substance Related Impurities - Events / Workshops / Webinars - Nitrosamines Exchange [nitrosamines.usp.org]
- 9. mdpi.com [mdpi.com]
- 10. img.antpedia.com [img.antpedia.com]
- 11. lcms.cz [lcms.cz]
Technical Support Center: Stability and Degradation of Methylpropylnitrosamine
Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with Methylpropylnitrosamine (N-Nitroso-N-methyl-N-propylamine). This document provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions to ensure the integrity and success of your experiments. Our approach is grounded in established scientific principles and field-proven insights to help you navigate the complexities of handling and analyzing this compound.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, storage, and fundamental properties of this compound.
Q1: What are the primary factors that influence the stability of this compound?
A1: The stability of this compound, like other N-nitrosamines, is significantly influenced by several environmental factors. These include:
-
Light: Exposure to ultraviolet (UV) light can induce photolytic degradation, primarily through the cleavage of the N-N bond.[1][2] It is crucial to protect solutions and samples from light.
-
pH: The pH of the solution plays a critical role. Acidic conditions (pH 3-5) are generally considered high-risk for nitrosamine formation, while alkaline conditions (pH > 7) are considered low-risk.[3] However, lower pH can also be a favorable condition for the photolytic degradation of N-nitrosamines in water.[4]
-
Temperature: Elevated temperatures can lead to thermal degradation of nitrosamines.[2][5] Therefore, storage at controlled, cool temperatures is recommended.
-
Presence of Oxidizing or Reducing Agents: Oxidative degradation can occur in the presence of reactive oxygen species, while certain reducing agents like ascorbic acid can promote denitrosation, breaking down the nitrosamine.[2]
-
Matrix Components: The chemical environment, including solvents and excipients in a formulation, can either catalyze degradation or potentially stabilize the nitrosamine.[2]
Q2: What are the recommended storage conditions for this compound and its solutions?
A2: To ensure the stability of this compound, it is recommended to:
-
Store the neat compound or solutions in a cool, well-ventilated, and dark place, such as a refrigerator (+2°C to +8°C).[6][7]
-
Use amber glass vials or other light-protecting containers to prevent photolytic degradation.
-
Ensure containers are tightly closed to prevent evaporation and contamination.[8]
-
For solutions, consider the pH and solvent composition, as these can impact long-term stability. Neutral or slightly alkaline aqueous solutions are generally more stable in the dark.[9]
Q3: What are the known degradation pathways for this compound?
A3: While specific studies on this compound are less common than for NDMA, the degradation pathways are expected to be analogous to other small alkyl nitrosamines. The primary degradation pathways include:
-
Photolytic Degradation: UV light can cause homolytic or heterolytic cleavage of the N-N bond, leading to the formation of methylpropylamine radicals and nitric oxide radicals, or corresponding ions.[1][4]
-
Oxidative Degradation: This pathway involves the reaction with reactive oxygen species, leading to various oxidized products.[2]
-
Thermal Denitrosation: At elevated temperatures, the N-NO bond can break, leading to the loss of the nitroso group.[2][5]
-
Catalytic Hydrolysis: Certain metals or excipients can catalyze the breakdown of the nitrosamine in the presence of water.[2]
Q4: Are there any known chemical incompatibilities with this compound?
A4: Yes, N-nitrosamines, including this compound, are known to be incompatible with strong mineral acids, copper salts, and mercury salts.[8] Additionally, care should be taken when in the presence of strong oxidizing or reducing agents, as these can promote degradation.
Section 2: Troubleshooting Experimental Issues
This section provides a structured approach to diagnosing and resolving common problems encountered during the analysis of this compound.
Issue 1: Inconsistent or Low Recovery of this compound During Sample Analysis
Possible Causes & Solutions
| Potential Cause | Scientific Rationale | Troubleshooting Steps |
| Photodegradation | This compound is susceptible to UV degradation. Exposure to ambient or laboratory light during sample preparation and analysis can lead to significant loss of the analyte.[1][2] | 1. Work under yellow or red light, or in a dimly lit area.2. Use amber glassware and autosampler vials.3. Minimize the time samples are exposed to light before analysis. |
| pH-Mediated Degradation | If the sample matrix is acidic, it can contribute to the degradation of the nitrosamine, especially if exposed to light.[4][10] | 1. Measure the pH of your sample matrix.2. If acidic, consider adjusting the pH to neutral or slightly basic for storage, if this does not interfere with the analysis.3. Evaluate the stability of this compound in your specific sample matrix over time. |
| Adsorption to Labware | Nitrosamines can be "sticky" and may adsorb to the surfaces of glassware or plasticware, leading to lower than expected concentrations. | 1. Silanize glassware to reduce active sites for adsorption.2. Rinse all labware thoroughly with the sample solvent before use.3. Consider using polypropylene or other low-adsorption plastics where appropriate. |
| Inappropriate Analytical Method | The chosen analytical method may lack the necessary sensitivity or selectivity for accurate quantification at low levels.[11][12] | 1. LC-MS/MS or GC-MS are the recommended techniques for trace-level nitrosamine analysis due to their high sensitivity and selectivity.[11][12][13] 2. Ensure your method is validated for linearity, accuracy, and precision at the expected concentration range. |
Issue 2: Appearance of Unknown Peaks or Degradants in Chromatograms
Possible Causes & Solutions
| Potential Cause | Scientific Rationale | Troubleshooting Steps |
| Forced Degradation | Unintentional exposure to stress conditions (heat, light, extreme pH) during sample processing can lead to the formation of degradation products. | 1. Review your sample preparation workflow to identify any potential stress points.2. Run a control sample that has not been subjected to the full preparation process to see if the unknown peaks are present.3. Perform a systematic forced degradation study to identify and characterize potential degradants. |
| Matrix Interference | Components of the sample matrix may co-elute with the analyte or its degradants, causing interference. | 1. Optimize the chromatographic method to improve the resolution between the analyte and interfering peaks.2. Employ more selective sample preparation techniques, such as solid-phase extraction (SPE), to clean up the sample.[14] |
| Reaction with Reagents | Reagents used during sample preparation could be reacting with the this compound. | 1. Evaluate the compatibility of all reagents with the analyte.2. Prepare a blank sample with all reagents to check for any interfering peaks. |
Section 3: Experimental Protocols
This section provides a detailed, step-by-step methodology for a key experiment related to the stability of this compound.
Protocol: Forced Degradation Study of this compound
Objective: To investigate the degradation pathways of this compound under various stress conditions and to identify major degradation products. This is a critical step in developing a stability-indicating analytical method.[15][16][17]
Materials:
-
This compound reference standard
-
HPLC-grade water, methanol, and acetonitrile
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H2O2)
-
UV chamber (254 nm and 365 nm)
-
Calibrated oven and water bath
-
pH meter
-
LC-MS/MS system
Methodology:
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol. Store this solution in an amber vial at 2-8°C.
-
-
Preparation of Working Solutions:
-
Dilute the stock solution with an appropriate solvent (e.g., 50:50 water:acetonitrile) to a working concentration of 10 µg/mL.
-
-
Stress Conditions:
-
Acid Hydrolysis: To 1 mL of the working solution, add 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: To 1 mL of the working solution, add 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: To 1 mL of the working solution, add 1 mL of 3% H2O2. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a tightly capped vial of the working solution in an oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose a vial of the working solution to UV light at 254 nm and another vial to 365 nm for 24 hours. Prepare a control sample wrapped in aluminum foil to be placed alongside the exposed samples.
-
-
Sample Analysis:
-
After the specified stress period, cool the samples to room temperature.
-
Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Analyze all stressed samples, along with an unstressed control sample, by a validated LC-MS/MS method.
-
-
Data Analysis:
-
Compare the chromatograms of the stressed samples with the unstressed control.
-
Calculate the percentage degradation of this compound under each condition.
-
Identify and tentatively characterize any major degradation products based on their mass-to-charge ratio (m/z) and fragmentation patterns.
-
Self-Validation:
-
The unstressed control sample should show no significant degradation.
-
The control sample for the photolytic degradation study (wrapped in foil) should show minimal degradation compared to the exposed sample.
-
A mass balance should be attempted to account for the parent compound and all major degradants.
Section 4: Visualizations
Diagram 1: General Degradation Pathways of N-Nitrosamines
Caption: Major stress factors and resulting degradation pathways for N-Nitrosamines.
Diagram 2: Troubleshooting Workflow for Low Analyte Recovery
Caption: A logical workflow for troubleshooting low recovery of this compound.
References
-
Mechanistic Insight into the Degradation of Nitrosamines via Aqueous-Phase UV Photolysis or a UV-Based Advanced Oxidation Process: Quantum Mechanical Calculations. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Effect of pH on UV Photodegradation of N-Nitrosamines in Water. (n.d.). Journal of Korean Society on Water Environment. Retrieved from [Link]
-
Efficient photolytic degradation of nitrosamines. (1976). PubMed. Retrieved from [Link]
-
Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. (n.d.). PubMed Central. Retrieved from [Link]
-
N-Nitrosamines Analysis An Overview. (2023). Waters Corporation. Retrieved from [Link]
-
Nitrosamine Degradation Pathways. (n.d.). ResolveMass Laboratories Inc. Retrieved from [Link]
-
Nitrosamine- pH role. (2025). LinkedIn. Retrieved from [Link]
-
Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. (2022). ACS Publications. Retrieved from [Link]
-
Forced degradation: predicting nitrosamine formation. (2023). LinkedIn. Retrieved from [Link]
-
Influence of pH on the UV photolysis of N -nitrosamines in water: Kinetics and products. (2018). ResearchGate. Retrieved from [Link]
-
Designing Forced Degradation for Nitrosamine-Risk Drug Products. (n.d.). Pharma Stability. Retrieved from [Link]
-
Thermal Decomposition of Nitrosamines in Amine Scrubbing. (2013). AIChE. Retrieved from [Link]
-
Degradation and fate of N-nitrosamines in water by UV photolysis. (2016). ResearchGate. Retrieved from [Link]
-
LC-HRMS Based Analytical Platform to Determine Nitrosamines in Pharmaceuticals. (n.d.). U.S. Food and Drug Administration. Retrieved from [Link]
-
Degradation of N-Nitrosodimethylamine by UV-Based Advanced Oxidation Processes for Potable Reuse: a Short Review. (2018). SpringerLink. Retrieved from [Link]
-
An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants. (2021). ACS Publications. Retrieved from [Link]
-
An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals. (2022). National Institutes of Health. Retrieved from [Link]
-
Decomposition of Nitrosamines in CO2 Capture by Aqueous Piperazine or Monoethanolamine. (2013). ACS Publications. Retrieved from [Link]
-
N-NITROSODI-n- PROPYLAMINE HAZARD SUMMARY. (2006). New Jersey Department of Health. Retrieved from [Link]
-
Forced degradation studies — why they are critical for NDAs. (2025). YouTube. Retrieved from [Link]
-
Control of Nitrosamine Impurities in Human Drugs. (2021). U.S. Food and Drug Administration. Retrieved from [Link]
-
pH modification. (2023). N-nitrosamines Chemistry. Retrieved from [Link]
-
Report on Carcinogens, Fifteenth Edition - N-Nitrosamines: 15 Listings. (n.d.). National Toxicology Program. Retrieved from [Link]
-
Nitrosamines and Thermal Degradation: Exploring Solvent Degradation with Mass Spectrometry. (2014). National Energy Technology Laboratory. Retrieved from [Link]
-
N-nitroso-dipropylamine solution at 500 µg/mL in Methanol. (2023). European Directorate for the Quality of Medicines & HealthCare. Retrieved from [Link]
-
N-Isopropyl-N-methyl Nitrosoamine. (n.d.). Manasa Life Sciences. Retrieved from [Link]
-
Temperature-Dependent Formation of N-Nitrosodimethylamine during the Storage of Ranitidine Reagent Powders and Tablets. (2020). PubMed. Retrieved from [Link]
-
SUPPORT ON INPUT TO ENVIRONMENTAL DISCHARGES – EVALUATION OF DEGRADATION COMPONENTS. (2010). Gassnova. Retrieved from [Link]
-
N-Nitrosodimethylamine Degradation Pathway. (n.d.). Eawag-BBD. Retrieved from [Link]
-
N-Nitrosomethyl-n-propylamine. (2015). OEHHA - CA.gov. Retrieved from [Link]
-
NDMA Formation Due to Active Ingredient Degradation and Nitrite Traces in Drug Product. (2023). PubMed. Retrieved from [Link]
Sources
- 1. Mechanistic Insight into the Degradation of Nitrosamines via Aqueous-Phase UV Photolysis or a UV-Based Advanced Oxidation Process: Quantum Mechanical Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Nitrosamine- pH role - N-nitrosamines Chemistry - Nitrosamines Exchange [nitrosamines.usp.org]
- 4. oak.go.kr [oak.go.kr]
- 5. (769e) Thermal Decomposition of Nitrosamines in Amine Scrubbing | AIChE [proceedings.aiche.org]
- 6. N-NITROSODI-N-PROPYLAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. isotope.com [isotope.com]
- 8. nj.gov [nj.gov]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lcms.cz [lcms.cz]
- 13. pubs.acs.org [pubs.acs.org]
- 14. netl.doe.gov [netl.doe.gov]
- 15. Forced degradation: predicting nitrosamine formation - New Scientific Knowledge & Development - Nitrosamines Exchange [nitrosamines.usp.org]
- 16. Designing Forced Degradation for Nitrosamine-Risk Drug Products – Pharma Stability [pharmastability.com]
- 17. m.youtube.com [m.youtube.com]
Technical Support Center: Troubleshooting Peak Shape in Nitrosamine Chromatography
Welcome to the Technical Support Center for Nitrosamine Analysis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with achieving optimal peak shape in nitrosamine chromatography. As a Senior Application Scientist, I've structured this guide to provide not just solutions, but a deeper understanding of the underlying causes of chromatographic issues, empowering you to build robust and reliable analytical methods.
Troubleshooting Guide: A Question-and-Answer Approach
Poor peak shape can significantly compromise the sensitivity, accuracy, and reproducibility of your nitrosamine analysis.[1] This section directly addresses the most frequent peak shape problems encountered in the lab.
Q1: My nitrosamine peaks are tailing. What are the likely causes and how can I fix this?
Peak tailing, characterized by an asymmetrical peak with a drawn-out latter half, is a common issue that can obscure the integration of low-level impurities and affect quantitation.[2]
Underlying Causes & Solutions:
-
Secondary Silanol Interactions: This is a primary cause of tailing for basic compounds like some nitrosamines.[3] Residual silanol groups on the silica-based column packing can interact with the basic analytes, causing delayed elution.[3][4]
-
Solution 1: Mobile Phase Modification. The addition of a buffer to your mobile phase can help to mitigate these secondary interactions.[3] For instance, adding ammonium formate to a formic acid-containing mobile phase can reduce silanol interactions.[3] Adjusting the mobile phase pH can also be effective; working at a lower pH can protonate the silanol groups, reducing their interaction with basic analytes.[2]
-
Solution 2: Column Selection. Opt for a column with high-purity silica and effective end-capping to minimize the number of accessible residual silanols.[1][4] Modern, fully end-capped C18 columns are designed to reduce these interactions.[1]
-
-
Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to peak tailing.[5]
-
Solution: Reduce the sample concentration or the injection volume.[6]
-
-
Column Contamination: Accumulation of matrix components on the column inlet frit or at the head of the column can lead to peak distortion.[5]
-
Extra-Column Effects: Excessive tubing length or volume between the injector, column, and detector can cause peak broadening and tailing.[5]
Troubleshooting Workflow for Peak Tailing
Caption: A logical workflow to diagnose and resolve peak tailing in nitrosamine chromatography.
Q2: I'm observing peak fronting for my early-eluting nitrosamines. What's happening?
Peak fronting, where the peak is asymmetrical with a leading edge that is less steep than the trailing edge, is often related to sample and solvent issues.[10]
Underlying Causes & Solutions:
-
Sample Solvent Mismatch: Injecting a sample in a solvent that is significantly stronger (i.e., has a higher elution strength) than the initial mobile phase is a primary cause of peak fronting.[11][12] This is particularly problematic for highly polar, early-eluting nitrosamines.[12]
-
Solution 1: Match Sample Solvent to Mobile Phase. Ideally, the sample diluent should be the same as, or weaker than, the initial mobile phase.[6][11] Using water as a diluent can often lead to good Gaussian peak shapes.[13]
-
Solution 2: Reduce Injection Volume. If using a stronger organic diluent is unavoidable due to solubility issues, reducing the injection volume can minimize the peak distortion.[10][14]
-
-
Column Overload (Volume): Injecting a large volume of sample, even if the concentration is low, can lead to fronting.[9][15]
-
Solution: Decrease the injection volume.[15]
-
-
Poor Column Packing/Void: A poorly packed column or the formation of a void at the column inlet can cause peak fronting.[9][15]
-
Solution: This usually requires column replacement.[9]
-
Impact of Sample Solvent on Peak Shape
| Sample Diluent | Peak Shape Observation | Recommendation |
| Mobile Phase A (e.g., 0.1% Formic Acid in Water) | Typically good, symmetrical peaks. | Optimal Choice. Use whenever sample solubility allows.[13] |
| Methanol or Acetonitrile | Can cause peak fronting, especially for early eluters. | Use only if necessary for solubility. Minimize injection volume.[11][14] |
| Water/Acetonitrile (20:80 v/v) | Can be a good compromise for solubility and peak shape. | A potential solution when 100% organic solvent causes severe distortion.[14] |
Q3: My nitrosamine peak is split or has a shoulder. What are the potential reasons?
Split peaks are a significant issue as they can lead to misidentification and inaccurate quantification. The causes can be both chemical and physical.
Underlying Causes & Solutions:
-
Co-elution with an Interfering Species: A split peak may actually be two different, unresolved compounds.
-
Solution: Optimize the chromatographic separation by adjusting the gradient, mobile phase composition, or trying a column with a different selectivity (e.g., a Phenyl-Hexyl or Biphenyl phase instead of a standard C18).[6][13] High-Resolution Mass Spectrometry (HRMS) can also help to identify if the two parts of the peak have different masses.[16]
-
-
Conformational Isomers: Nitrosamines can exist as E/Z isomers due to the restricted rotation around the N-N bond.[17] Under certain chromatographic conditions, the interconversion between these isomers can be slow enough to be observed as two separate or partially resolved peaks.[17][18]
-
Solution: Adjusting the column temperature can sometimes coalesce the two peaks by increasing the rate of interconversion. Modifying the mobile phase pH can also affect the separation of these isomers.[18]
-
-
Partially Blocked Column Frit: A physical obstruction at the inlet of the column can cause the sample to be distributed unevenly onto the stationary phase, resulting in a split peak.[5]
-
Solution: Reverse flush the column (if the manufacturer allows). If this doesn't resolve the issue, the column may need to be replaced.[5]
-
-
Injection Solvent Effect: A severe mismatch between the injection solvent and the mobile phase can also manifest as a split peak, especially for early eluting compounds.[12]
Investigating Split Peaks
Caption: A decision tree for troubleshooting the root cause of split peaks.
Frequently Asked Questions (FAQs)
Q1: What is the best type of column to use for nitrosamine analysis to ensure good peak shape?
A1: While a general-purpose C18 column can be a good starting point, the optimal choice depends on the specific nitrosamines and the sample matrix.[6]
-
C18 Columns: Widely used and versatile for a broad range of nitrosamines.[6] Look for columns with high surface coverage and end-capping to minimize peak tailing.[1]
-
Biphenyl and Phenyl-Hexyl Phases: These can offer alternative selectivity and improved retention for certain nitrosamines, like NDMA, compared to standard C18 columns.[6][13]
-
Pentafluorophenyl (PFP) Columns: Recommended for their unique selectivity, especially for separating positional isomers.[6]
Q2: How does the mobile phase pH affect peak shape for nitrosamines?
A2: Mobile phase pH is a critical parameter. For basic nitrosamines, a low pH (e.g., using 0.1% formic acid) can improve peak shape by minimizing interactions with residual silanols on the column.[1][3] However, the stability of the nitrosamines and the API in the sample diluent and mobile phase must always be considered, as acidic conditions can sometimes promote in-situ formation of nitrosamines if precursors are present.[11]
Q3: Can my sample preparation protocol impact peak shape?
A3: Absolutely. A complex sample matrix can introduce interferences that co-elute with your target nitrosamines, affecting peak shape and accuracy.[14][19] Using an organic diluent for sample preparation due to solubility constraints can lead to poor peak shapes for early eluting compounds if it is a strong mismatch with the mobile phase.[13] A robust sample preparation method, potentially including a clean-up step like SPE, is crucial for achieving good chromatography.[8][14]
Q4: My instrument is optimized, but I still have peak shape issues. What else should I consider?
A4: Even with an optimized LC-MS/MS system, chromatographic problems can persist.[16] Re-evaluate the fundamentals:
-
System Suitability: Always run a system suitability test before your sample sequence to ensure the column and system are performing correctly.[20]
-
Column History: Keep a logbook for your columns. A column that has been used for many different sample types may become contaminated and perform poorly.[5]
-
Mobile Phase Preparation: Ensure mobile phases are freshly prepared and properly degassed.[5]
Experimental Protocols
Protocol 1: Basic Column Flushing Procedure
This protocol is a general guideline for flushing a reversed-phase column to remove contaminants. Always consult the column manufacturer's specific instructions.
-
Disconnect the column from the detector.
-
Flush with 20-30 column volumes of your mobile phase without the buffer salts (e.g., water/organic solvent mixture).
-
Flush with 20-30 column volumes of 100% strong solvent (e.g., Acetonitrile or Methanol).
-
If contamination is severe, a sequence of solvents with decreasing polarity can be used (e.g., Isopropanol -> Acetonitrile -> Water).
-
Equilibrate the column with the initial mobile phase conditions for at least 10-15 column volumes before re-connecting to the detector and running samples.
References
-
Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS | Separation Science.
-
troubleshooting guide for N-nitrosamine analysis errors - Benchchem.
-
Common Challenges in Nitrosamine Analysis: An LCGC International Peer Exchange.
-
Nitrosamine Control: From Risk Assessment to Analytical Testing with Emphasis on Sample Preparation and Phase-Appropriate Method Validation | Organic Process Research & Development - ACS Publications.
-
Winning Strategies to Develop an Analytical Method for Nitrosamines.
-
"selection of appropriate LC column for nitrosamine separation" - Benchchem.
-
(PDF) Theoretical Explanation of the Peak Splitting of Tobacco-Specific N-Nitrosamines in HPLC - ResearchGate.
-
Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS - Restek Resource Hub.
-
Navigating the Uncertainties of the Nitrosamine Impurity Crisis - Waters Corporation.
-
Experts Discuss the Complexities of Nitrosamine Analysis - LCGC International.
-
Technical Support Center: Analytical Method Development for Nitrosamine Impurities in Pharmaceuticals - Benchchem.
-
comparative analysis of different HPLC columns for nitrosamines - Benchchem.
-
On-column nitrosation of amines observed in liquid chromatography impurity separations employing ammonium hydroxide and acetonitrile as mobile phase | Request PDF - ResearchGate.
-
Avantor® chromatography solutions for the analysis of nitrosamines - MAC-MOD Analytical.
-
Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices | Chemical Research in Toxicology - ACS Publications.
-
How to Explain the "Liquid Chromatography Double Peaks" Caused by ? | QCS Standards.
-
Nitrosamine impurities analysis solution guide - LabRulez GCMS.
-
Nitrosamine Impurity Analysis in Pharmaceuticals - Sigma-Aldrich.
-
Nitrosamines Formation as Artefact... What are the Challenges?.
-
The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS - Agilent.
-
Improved LC/MS Performance for the Determination of Polar Nitrosamines by Means of the Agilent 1260 Infinity II Hybrid Multisamp.
-
Development and Validation of four Nitrosamine Impurities Determination Method in Medicines of Valsartan, Losartan, and Irbesartan with HPLC-MS/MS (APCI) - NIH.
-
High-Sensitivity Quantitation of Nitrosamine Impurities in Drug Substances Using LC-MS/MS.
-
Nitrosamines Analysis with LC-MS/MS - Waters Corporation.
-
Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II.
-
LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? - Restek.
-
Recovery of each N-nitrosamine at different pH values (25°C) - ResearchGate.
-
Understanding Chromatogram Peaks – Fronting, Tailing, Ghosting & Rounded Explained.
-
What Causes Fronting In Chromatography? - Chemistry For Everyone - YouTube.
-
What are some common causes of peak fronting? - WKB255705 - Waters Knowledge Base.
-
The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing.
-
NITROSAMINE IMPURITY ASSAY BY HPLC.
-
LCMS/MS Method Considerations for Nitrosamine Analysis in APIs | LCGC International.
-
Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals - ResearchGate.
-
(PDF) Quantitative analysis of nitrosamine impurities using liquid chromatography tandem mass spectrometry - ResearchGate.
-
Understanding Peak Fronting in HPLC - Phenomenex.
-
HPLC Analysis of Nitrosamines on Supel™ Carbon LC - Sigma-Aldrich.
-
A short review on nitrosamine impurities.
-
Emerging Trends in Nitrosamine Analysis for Pharma - Agilent.
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Technical Support Center: Minimizing Ion Suppression in Nitrosamine Mass Spectrometry
Welcome to the technical support center dedicated to addressing one of the most persistent challenges in trace-level analysis: ion suppression in the mass spectrometry of nitrosamines. This guide is designed for researchers, analytical scientists, and drug development professionals who require robust and accurate quantification of these potential genotoxic impurities. Here, we move beyond simple procedural lists to explain the causality behind experimental choices, empowering you to troubleshoot effectively and develop self-validating analytical methods.
Frequently Asked Questions (FAQs)
This section addresses foundational questions about ion suppression in the context of nitrosamine analysis.
Q1: What exactly is ion suppression and why is it a critical issue for nitrosamine analysis?
Ion suppression is a type of matrix effect that results in a reduced analytical signal for the target analyte. It occurs when co-eluting components from the sample matrix interfere with the ionization efficiency of the nitrosamine analytes in the mass spectrometer's ion source.[1][2] This interference leads to a decrease in the number of analyte ions that reach the detector, causing a lower signal intensity.[3]
This is particularly critical for nitrosamine analysis for two main reasons:
-
Low Detection Limits: Regulatory bodies require the detection and quantification of nitrosamines at very low levels (ppb or even ppt).[4][5] Ion suppression can artificially elevate the limit of quantitation (LOQ), potentially masking the presence of an impurity that is above the acceptable intake limit.[6]
-
Quantitative Inaccuracy: The primary goal of the analysis is accurate quantification. Ion suppression can lead to a significant underestimation of the nitrosamine concentration, compromising the accuracy and reliability of the results and potentially leading to the release of a non-compliant product.[2][6]
Q2: What are the primary causes of ion suppression in my LC-MS/MS runs?
Ion suppression is fundamentally a competition in the ion source.[2] The main causes are:
-
Co-eluting Matrix Components: This is the most common cause. Components from the drug product matrix, such as the Active Pharmaceutical Ingredient (API), excipients (e.g., mannitol, lactose), salts, and lipids, can elute from the LC column at the same time as your target nitrosamine.[7][8]
-
Competition for Charge: In electrospray ionization (ESI), there is a finite amount of charge available on the surface of the sprayed droplets. If a high concentration of a matrix component is present, it can outcompete the trace-level nitrosamine for that charge, reducing the number of nitrosamine ions formed.
-
Changes in Droplet Properties: Non-volatile salts or other matrix components can alter the physical properties of the ESI droplets (e.g., surface tension, volatility). This can hinder the efficient evaporation of the solvent and the release of gas-phase analyte ions.[1][6]
-
Mobile Phase Additives: While necessary for chromatography, some mobile phase additives can cause suppression. For example, Trifluoroacetic Acid (TFA) is an excellent ion-pairing agent for chromatography but is a known strong signal suppressor in ESI-MS.[6][9]
Q3: How can I determine if my analysis is being affected by ion suppression?
You must quantitatively assess the matrix effect. The most common method is the post-extraction spike comparison .[2] This involves comparing the analyte's signal in a standard solution prepared in a pure solvent versus its signal in a blank matrix extract that has been spiked with the analyte at the same concentration. A significant decrease in signal in the matrix sample indicates ion suppression.
Common signs that you may have an ion suppression problem include:
-
Poor reproducibility of results between different sample preparations.[2]
-
Inaccurate quantification, with recovery values significantly below 100%.[2]
-
Non-linear calibration curves when using standards prepared in a neat solvent.[2]
Q4: What are the most effective general strategies to minimize ion suppression?
There is no single solution, but the most effective strategies fall into three categories:
-
Improve Chromatographic Separation: The goal is to separate the analyte of interest from the interfering matrix components. If they don't co-elute, they can't compete in the ion source.[1][6]
-
Enhance Sample Preparation: A cleaner sample is always better. Implementing effective sample cleanup steps can remove a large portion of the interfering matrix components before the sample is ever injected.[1][10]
-
Optimize MS Ionization Source and Parameters: Choosing the right ionization technique and fine-tuning its parameters can make the analysis less susceptible to matrix effects.[6][11]
Troubleshooting Guide: From Problem to Solution
This guide provides structured troubleshooting for specific issues encountered during nitrosamine analysis.
Issue 1: Low Signal Intensity and Poor Sensitivity
You've developed a method, but the signal for your target nitrosamine is weak, and you can't reach the required Limit of Quantitation (LOQ).
The massive peak of the API or other matrix components is eluting at or near the same retention time as your trace-level nitrosamine, causing severe suppression.
Solution: Chromatographic Optimization Your primary goal is to achieve chromatographic resolution between the nitrosamine and the bulk of the matrix.
-
Modify the Gradient: Adjust the mobile phase gradient to increase the separation. A shallower gradient around the elution time of the nitrosamine can often resolve it from nearby interferences.[6]
-
Change the Stationary Phase: If gradient modification is insufficient, consider a column with a different selectivity. For small, polar nitrosamines like NDMA, standard C18 columns may offer limited retention. A biphenyl stationary phase can provide different selectivity and better retention for such compounds.[11]
-
Use a Divert Valve: If the API peak is well-separated from the nitrosamine peak, you can use a divert valve to send the high-concentration API fraction to waste instead of the mass spectrometer. This protects the ion source from contamination and eliminates suppression from the API itself.
The chosen ion source or its parameters are not optimal for your specific nitrosamine.
Solution: Ion Source Selection and Optimization
-
Choose the Right Ionization Technique: For many small, low-molecular-weight nitrosamines, Atmospheric Pressure Chemical Ionization (APCI) is often less prone to ion suppression and provides better sensitivity than Electrospray Ionization (ESI).[11][12] ESI may be more suitable for larger, more complex nitrosamines or Nitrosamine Drug Substance Related Impurities (NDSRIs).
-
Optimize Source Parameters: Do not rely on generic "tune" parameters. Key parameters must be optimized specifically for nitrosamines:
-
Declustering Potential (DP) / Q0 Dissociation (Q0D): Optimizing this voltage is crucial. It helps to break up solvent clusters and reduce background noise, but excessively high values can fragment the analyte and diminish the signal.[11]
-
Curtain Gas (CUR): This nitrogen gas flow prevents neutral molecules from entering the mass spectrometer. Increasing the curtain gas pressure can significantly reduce background noise and improve the signal-to-noise ratio.[11]
-
Probe and Source Temperatures: For techniques like APCI, optimizing temperatures can significantly improve the response for nitrosamine impurities.[13]
-
The sample is simply too "dirty," containing a high concentration of non-volatile salts, polymers, or other components that suppress the signal regardless of chromatography.
Solution: Rigorous Sample Preparation The most effective way to combat a high matrix load is to remove the interferences before analysis.[10]
-
Solid-Phase Extraction (SPE): This is a powerful technique for cleaning up complex samples and concentrating the analyte.[14] By choosing the appropriate sorbent, you can retain the nitrosamines while washing away salts and other interferences.[8]
-
Liquid-Liquid Extraction (LLE): LLE can be very effective for separating nitrosamines from highly aqueous or salt-laden matrices.[15]
-
Protein Precipitation (for biological samples): If analyzing biological matrices, precipitating and removing proteins is a necessary first step to reduce matrix complexity.[1]
Issue 2: Inconsistent and Irreproducible Quantitative Results
You are analyzing the same sample multiple times, but the peak areas for the nitrosamine vary significantly, leading to high %RSD.
The composition of your matrix may vary slightly from sample to sample, or your sample preparation process may have slight inconsistencies. This leads to a different degree of ion suppression in each injection.[2]
Solution: Use a Stable Isotope-Labeled Internal Standard (SIL-IS) This is the gold standard for correcting variability in matrix effects and is the most robust approach.
-
Why it Works: A SIL-IS is a version of your target nitrosamine where some atoms (e.g., Carbon, Hydrogen) have been replaced with their heavy isotopes (e.g., ¹³C, ²H). It is chemically identical to the analyte and will therefore have the same chromatographic retention time and experience the exact same degree of ion suppression in the source.[8]
-
Implementation: You spike a known amount of the SIL-IS into every sample, standard, and blank at the beginning of the sample preparation process. You then quantify by calculating the peak area ratio of the native analyte to the SIL-IS. Since both are suppressed equally, the ratio remains constant and accurate, correcting for any signal loss.
Visual Workflows and Data
To assist in decision-making, the following diagrams and tables summarize key concepts.
Diagrams
// Node Definitions start [label="Problem Identified:\nLow Sensitivity or Poor Reproducibility", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_chrom [label="Step 1: Evaluate Chromatography\nIs the analyte peak well-resolved\n from the main matrix peaks?", fillcolor="#FBBC05", fontcolor="#202124"]; check_sample_prep [label="Step 2: Evaluate Sample Cleanliness\nIs the matrix complex (e.g., final drug product)?", fillcolor="#FBBC05", fontcolor="#202124"]; check_ms [label="Step 3: Evaluate MS Method\nAre source parameters optimized?", fillcolor="#FBBC05", fontcolor="#202124"];
sol_chrom_yes [label="Good Resolution", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; sol_chrom_no [label="Action: Optimize Separation\n- Modify Gradient\n- Change Column (e.g., Biphenyl)\n- Implement Divert Valve", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=parallelogram];
sol_prep_yes [label="Action: Implement Advanced Cleanup\n- Solid-Phase Extraction (SPE)\n- Liquid-Liquid Extraction (LLE)", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=parallelogram]; sol_prep_no [label="Simple Matrix (e.g., API in solvent)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
sol_ms_yes [label="Action: Optimize Source\n- Compare APCI vs. ESI\n- Optimize DP/Q0D & Curtain Gas\n- Use SIL-Internal Standard for Correction", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=parallelogram];
// Connections start -> check_chrom; check_chrom -> sol_chrom_no [label="No"]; check_chrom -> sol_chrom_yes [label="Yes"]; sol_chrom_yes -> check_sample_prep;
check_sample_prep -> sol_prep_yes [label="Yes"]; check_sample_prep -> sol_prep_no [label="No"]; sol_prep_no -> check_ms;
check_ms -> sol_ms_yes; } Caption: Troubleshooting Decision Tree for Ion Suppression.
// Node Definitions start [label="Start:\nSample Matrix", fillcolor="#F1F3F4", fontcolor="#202124"];
matrix_simple [label="Simple Matrix\n(e.g., API, pure substance)", fillcolor="#E6F4EA", fontcolor="#202124"]; matrix_complex [label="Complex Matrix\n(e.g., Drug Product, Biological Fluid)", fillcolor="#FCE8E6", fontcolor="#202124"];
prep_dands [label="Dilute and Shoot\n(Minimal Prep)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; prep_lle [label="Liquid-Liquid Extraction (LLE)", fillcolor="#34A853", fontcolor="#FFFFFF"]; prep_spe [label="Solid-Phase Extraction (SPE)", fillcolor="#34A853", fontcolor="#FFFFFF"]; prep_pp [label="Protein Precipitation\n(Biological Only)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections start -> matrix_simple; start -> matrix_complex;
matrix_simple -> prep_dands [label="Fastest, highest risk of suppression"]; matrix_complex -> prep_lle [label="Good for removing salts"]; matrix_complex -> prep_spe [label="Highly selective, excellent cleanup"]; matrix_complex -> prep_pp [label="Required for plasma/serum"]; } Caption: Sample Preparation Workflow Selection Guide.
Tables
Table 1: Comparison of Sample Preparation Techniques
| Technique | Principle | Effectiveness for Ion Suppression | Complexity | Best For |
| Dilute & Shoot | Sample is diluted with a compatible solvent and injected directly. | Low | Very Low | Simple, clean matrices like APIs or drug substances.[11] |
| Protein Precipitation | Protein is crashed out of a biological sample using an organic solvent or acid. | Moderate | Low | Removing the bulk of proteins from plasma, serum, or tissue homogenates.[1] |
| Liquid-Liquid Extraction (LLE) | Analyte is partitioned between two immiscible liquid phases. | High | Moderate | Removing highly polar interferences like salts from aqueous samples.[15] |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. | Very High | High | Complex matrices like final drug products where high selectivity is needed.[8][14] |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect
This protocol describes the post-extraction spike method to calculate the degree of ion suppression or enhancement.
Objective: To quantitatively determine the impact of the sample matrix on the analyte signal.
Materials:
-
Blank matrix (drug product placebo or API solution without nitrosamines).
-
Nitrosamine analytical standard stock solution.
-
Mobile phase or reconstitution solvent.
Procedure:
-
Prepare Blank Matrix Extract: Process a sample of the blank matrix through your entire sample preparation procedure (e.g., extraction, SPE). This resulting solution is your "blank matrix extract."[2]
-
Prepare Two Sample Sets:
-
Set A (Post-Spike Sample): Take a known volume of the blank matrix extract. Spike it with the nitrosamine standard solution to achieve a final concentration that is within the linear range of your assay (e.g., mid-point of your calibration curve).[2]
-
Set B (Neat Solution Standard): Prepare a standard solution of the same nitrosamine in the pure reconstitution solvent (e.g., mobile phase) at the exact same final concentration as Set A.[2]
-
-
LC-MS/MS Analysis: Inject both Set A and Set B into the LC-MS/MS system multiple times (e.g., n=3 or 5) under the same analytical conditions.
-
Calculate the Matrix Effect (%ME):
-
Calculate the average peak area for both sets.
-
Use the following formula: %ME = (Peak Area in Set A / Peak Area in Set B) * 100
-
-
Interpret the Results:
-
%ME = 100%: No matrix effect.
-
%ME < 100%: Ion Suppression. For example, a %ME of 40% indicates 60% signal suppression.
-
%ME > 100%: Ion Enhancement.
-
References
- Ion suppression (mass spectrometry) - Wikipedia.
- Ion suppression in mass spectrometry. - Semantic Scholar.
- Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS | Separ
- Ion Suppression: A Major Concern in Mass Spectrometry - LCGC Intern
- Matrix Effects and Ion Suppression in LC-MS: Essential Str
- Technical Support Center: Matrix Effects in LC-MS/MS Analysis of Nitrosamines - Benchchem.
- Ion Suppression in Mass Spectrometry: Challenges and Solutions.pptx.
- Nitrosamines Analysis with LC-MS/MS - Waters Corpor
- Nitrosamine Control: From Risk Assessment to Analytical Testing with Emphasis on Sample Preparation and Phase-Appropriate Method Validation | Organic Process Research & Development - ACS Public
- Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma.
- Top 5 Nitrosamine Testing Methods (LC-MS, GC-MS, HRMS, - ResolveMass Labor
- Which Way to Go? Navigating the Choices for Nitrosamine Analysis - AnalyteGuru.
- Mastering Nitrosamines analysis:
- Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals.
- Trends and Challenges in Nitrosamine Testing: Part Three – Building a Method.
- Mitigating Matrix Effects for LC-MS/MS Quantification of Nitrosamine Impurities in Rifampin and Rifapentine - ResearchG
- How to circumvent matrix effect in confirm
- Quantitative analysis of nitrosamine impurities using liquid chromatography tandem mass spectrometry - Consensus.
- Winning Strategies to Develop an Analytical Method for Nitrosamines.
- The effect of the mobile phase additives on sensitivity in the analysis of peptides and proteins by high-performance liquid chromatography-electrospray mass spectrometry | Request PDF - ResearchG
- (PDF)
- LC-MS/MS Method for the Quantification of 10 Nitrosamine Impurities in Metformin - Thermo Fisher Scientific.
Sources
- 1. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 5. researchgate.net [researchgate.net]
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- 8. How to circumvent matrix effect in confirmatory testing - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
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- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimization of Extraction Methods for N-Nitroso-N-methyl-n-propylamine (MNPN)
Welcome to the comprehensive technical support guide for the optimization of extraction methods for N-Nitroso-N-methyl-n-propylamine (MNPN). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of MNPN analysis, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the expertise to develop robust, accurate, and reliable analytical methods.
Introduction to MNPN Analysis
N-Nitroso-N-methyl-n-propylamine (MNPN), like other nitrosamine impurities, is a potential human carcinogen that can form during the manufacturing process of pharmaceutical products.[1][2] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines for the control of nitrosamine impurities in drug substances and products.[3][4][5] Achieving the required low levels of detection and quantification necessitates highly efficient and optimized sample extraction methods to remove matrix interferences and concentrate the analyte prior to instrumental analysis.[6]
This guide will focus on the most common and effective extraction techniques for MNPN, including Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE), and their subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Part 1: Troubleshooting Guide for MNPN Extraction
This section addresses common issues encountered during the extraction of MNPN from various matrices, particularly active pharmaceutical ingredients (APIs) and finished drug products.
Issue 1: Low or Inconsistent Analyte Recovery
Question: My recovery of MNPN is consistently low or varies significantly between replicate extractions. What are the potential causes and how can I improve it?
Answer: Low and inconsistent recovery is a frequent challenge in trace-level analysis and can stem from several factors in your extraction workflow. Here’s a systematic approach to troubleshooting:
1. Inefficient Extraction from the Sample Matrix:
-
Causality: The physicochemical properties of your sample matrix (e.g., solubility, pH, presence of excipients) can hinder the release of MNPN into the extraction solvent. For solid dosage forms, incomplete dissolution or dispersion is a common culprit.
-
Troubleshooting Steps:
-
Optimize Sample Pre-treatment:
-
Dissolution: Ensure complete dissolution of the sample. Experiment with different dissolution solvents. For aqueous-insoluble matrices, consider a non-aqueous solvent that is compatible with your subsequent extraction step.
-
Homogenization/Sonication: For suspended samples, utilize vigorous vortexing, homogenization, or sonication to ensure a uniform dispersion and maximize the surface area for extraction.[7]
-
-
Adjust pH: The extraction efficiency of nitrosamines can be pH-dependent.[8] Experiment with adjusting the pH of your sample solution to optimize the partitioning of MNPN into the extraction solvent.
-
Increase Extraction Time/Repetitions: A single extraction may be insufficient. Perform multiple extractions with fresh solvent and combine the extracts to improve recovery.
-
2. Suboptimal Solid-Phase Extraction (SPE) Protocol:
-
Causality: SPE is a powerful technique but requires careful optimization of each step.[1] Inadequate conditioning, incorrect sorbent selection, or an inappropriate elution solvent can lead to significant analyte loss.
-
Troubleshooting Steps:
-
Sorbent Selection: The choice of SPE sorbent is critical. For nitrosamines, common choices include:
-
Methodical Optimization of SPE Steps:
-
Conditioning: Ensure the sorbent is properly activated and equilibrated with the loading buffer.
-
Loading: Control the flow rate during sample loading to allow for sufficient interaction between MNPN and the sorbent.
-
Washing: Use a wash solvent that removes interferences without eluting the analyte.
-
Elution: The elution solvent must be strong enough to desorb MNPN completely. You may need to test different solvents or solvent mixtures (e.g., dichloromethane, methanol with modifiers).
-
-
3. Analyte Loss During Evaporation/Reconstitution:
-
Causality: MNPN, like other volatile nitrosamines, can be lost during the solvent evaporation step if not performed carefully.[7] Over-drying the sample is a common error.
-
Troubleshooting Steps:
-
Gentle Evaporation: Use a gentle stream of nitrogen and a controlled temperature (e.g., 30-40°C) for evaporation.
-
Avoid Complete Dryness: Do not evaporate the sample to complete dryness.[7] Leave a small amount of solvent and then add the reconstitution solvent.
-
Solvent Exchange: If your elution solvent is not compatible with your analytical instrument (e.g., GC-MS), perform a solvent exchange to a more suitable one.
-
Workflow for Optimizing SPE Recovery
Caption: A systematic workflow for troubleshooting low recovery in SPE.
Issue 2: High Matrix Effects in LC-MS/MS Analysis
Question: I am observing significant signal suppression or enhancement for MNPN in my LC-MS/MS analysis. How can I mitigate these matrix effects?
Answer: Matrix effects are a common challenge in LC-MS/MS and can lead to inaccurate quantification.[11] They arise from co-eluting compounds from the sample matrix that affect the ionization efficiency of the analyte in the mass spectrometer source.
1. Improve Sample Cleanup:
-
Causality: Insufficient removal of matrix components during extraction is the primary cause of matrix effects.
-
Troubleshooting Steps:
-
Optimize SPE: A well-optimized SPE method is the first line of defense. Consider using a more selective sorbent or adding extra wash steps to remove interfering compounds.
-
Liquid-Liquid Extraction (LLE): LLE can be an effective alternative or addition to SPE for sample cleanup.[12] A salting-out liquid-liquid extraction (SALLE) method has been shown to be effective for the analysis of multiple nitrosamines in biological medicines.[13][14]
-
Dispersive SPE (dSPE): For complex matrices, dSPE with sorbents like C18 or graphitized carbon black can be used for further cleanup after the initial extraction.
-
2. Chromatographic Separation:
-
Causality: If interfering compounds co-elute with MNPN, they can cause matrix effects.
-
Troubleshooting Steps:
-
Modify Gradient: Adjust the mobile phase gradient to achieve better separation between MNPN and the interfering peaks.
-
Change Column Chemistry: If gradient optimization is insufficient, try a column with a different stationary phase (e.g., biphenyl, pentafluorophenyl) to alter selectivity.
-
3. Use of an Internal Standard:
-
Causality: An appropriate internal standard can compensate for matrix effects and improve the accuracy and precision of quantification.
-
Best Practice: The ideal internal standard is a stable isotope-labeled version of the analyte (e.g., MNPN-d7). If this is not available, a structurally similar compound that does not occur in the sample and has similar chromatographic and ionization behavior can be used.
Decision Tree for Mitigating Matrix Effects
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- 12. mdpi.com [mdpi.com]
- 13. Simultaneous determination of 13 nitrosamine impurities in biological medicines using salting-out liquid-liquid extraction coupled with liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Determination of 13 Nitrosamines in Biological medicines using salting-out liquid-liquid extraction - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
"reducing background contamination in nitrosamine testing"
A Senior Application Scientist's Guide to Reducing Background Contamination
Welcome to the Technical Support Center for Nitrosamine Analysis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate background contamination in nitrosamine testing. As your virtual Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your laboratory. Nitrosamine analysis pushes analytical systems to their limits, where even trace levels of contamination can compromise results. This guide provides field-proven insights and systematic approaches to ensure the integrity and accuracy of your data.
Frequently Asked Questions (FAQs)
This section addresses the most common high-level questions regarding background contamination in nitrosamine analysis.
Q1: What are the primary sources of background nitrosamine contamination in a laboratory setting?
A1: Background contamination can originate from numerous, often unexpected, sources. Understanding these is the first step in controlling them. The primary culprits fall into four main categories:
-
Solvents and Reagents: This is the most common source. Solvents like N,N-dimethylformamide (DMF), N-methylpyrrolidone (NMP), and triethylamine can contain trace amounts of secondary or tertiary amine impurities.[1][2] These amines can react with nitrosating agents present in the system to form nitrosamines.[3][4] Even high-purity solvents can become contaminated over time or if stored improperly. Recovered or recycled solvents pose a particularly high risk.[1][5]
-
Laboratory Environment: The air in the lab can contain volatile amines and nitrogen oxides (NOx) from various sources, which can be adsorbed into samples, solvents, or onto equipment surfaces.
-
Cross-Contamination: Inadequate cleaning of laboratory equipment, glassware, and autosampler vials can lead to carryover from previous analyses, especially from high-concentration samples or standards.[5][6] Using the same equipment for different manufacturing processes without dedicated cleaning protocols is a known risk factor.[5]
-
Consumables and Apparatus: Plasticizers, rubber stoppers, and even some filter membranes (e.g., PVDF) can leach nitrosamines or their precursors into your samples.[7][8] Primary packaging materials, such as nitrocellulose lidding foil on blisters, have also been identified as a source.[5]
Q2: Why am I seeing a persistent NDMA signal in my blank injections even after changing the mobile phase?
A2: A persistent N-nitrosodimethylamine (NDMA) signal is a classic and frustrating issue, often pointing to a systemic problem rather than a single contaminated solvent bottle. The cause is typically the reaction of a dimethylamine source with a nitrite source somewhere within your LC-MS system.
-
Causality: Solvents like DMF are notorious for degrading into dimethylamine.[6] If your aqueous mobile phase has a slightly acidic pH and contains trace nitrites (a common impurity in water or from additives), the LC system itself—from the solvent lines to the mixer and column—can become a continuous reactor for NDMA formation. This explains why simply changing the solvent bottle may not immediately solve the problem. The contamination has likely coated the surfaces of your fluidic path.
Q3: What are the key regulatory expectations from agencies like the FDA and EMA regarding nitrosamine contamination control?
A3: Regulatory bodies like the US Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines.[9][10] Their expectation is not just testing, but a proactive and comprehensive risk management approach throughout a medicine's lifecycle.[11] Key requirements include:
-
Risk Assessment: Manufacturers must conduct a thorough risk evaluation to identify any potential for nitrosamine formation or contamination in their active pharmaceutical ingredients (APIs) and finished products.[12][13]
-
Confirmatory Testing: If a risk is identified, validated and highly sensitive analytical testing is required to detect and quantify any nitrosamine impurities.[12][14]
-
Mitigation and Control: If nitrosamines are detected above the acceptable intake (AI) limit (which approximates an increased cancer risk of one in 100,000 over a lifetime of exposure), manufacturers must implement mitigation strategies.[12][15] This can involve process optimization, changing raw material suppliers, or reformulating the product.[9]
The FDA and EMA collaborate to harmonize their approaches, emphasizing that manufacturers are responsible for the quality and safety of their products.[13][16]
Table 1: Common Nitrosamine Contaminants and Their Likely Sources
| Nitrosamine Impurity | Common Abbreviation | Likely Precursor/Source | Recommended Initial Action |
| N-Nitrosodimethylamine | NDMA | Dimethylamine (from DMF, other solvents) | Screen all amine-based solvents; check for isobaric interference from DMF.[17] |
| N-Nitrosodiethylamine | NDEA | Diethylamine (from TEA, other reagents) | Review synthesis route for diethylamine-containing reagents. |
| N-Nitroso-N-methyl-4-aminobutyric acid | NMBA | Contaminated raw materials in sartan manufacturing | Perform supplier audits and stringent raw material testing.[7] |
| N-Nitrosodiisopropylamine | NDIPA | Diisopropylamine | Audit reagents and catalysts used in the API production process.[5] |
Troubleshooting Guide: From Sample to Signal
This guide provides a systematic approach to identifying and eliminating sources of background contamination.
Diagram 1: General Troubleshooting Workflow
This diagram outlines a logical flow for diagnosing the source of background nitrosamine contamination.
Caption: A step-by-step workflow for troubleshooting nitrosamine contamination.
Issue 1: My analysis shows nitrosamines, but I suspect a false positive from in-situ formation.
A: This is a critical and valid concern. False positives can be generated during the analytical process itself, especially when sample preparation involves acidic conditions.[8][18]
-
Causality: If your drug product contains a secondary or tertiary amine API and is contaminated with trace nitrites (a common excipient impurity), the acidic environment of your sample diluent can catalyze the formation of a nitrosamine during sample preparation or while sitting in the autosampler.[4][18] The result you see is not what was in the original product, but an artifact of your analysis.
-
Troubleshooting Steps:
-
pH Evaluation: Assess the pH of your sample diluent. If it's acidic, it's a primary risk factor.
-
Use of Scavengers: The most effective mitigation strategy is to add a nitrite scavenger to your sample preparation workflow.[18][19] Ascorbic acid (Vitamin C) or alpha-tocopherol (Vitamin E) are commonly used. They react with nitrosating agents much faster than the amine in your API, preventing artifact formation.
-
Temperature Control: Keep samples cool in the autosampler to slow down potential reactions.
-
Protocol 1: Sample Preparation with a Nitrite Scavenger
This protocol provides a general framework for incorporating a scavenger. Optimization for your specific product and matrix is essential.
-
Prepare Scavenger Stock Solution:
-
Accurately prepare a 10 mg/mL solution of Ascorbic Acid in high-purity water. Prepare this solution fresh daily as it can degrade.
-
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the drug product powder into a clean centrifuge tube.
-
Add your chosen extraction solvent (e.g., Methanol/Water).
-
Immediately add a small, precise volume of the Ascorbic Acid stock solution to the sample. The final concentration should be optimized, but a starting point is ~0.1% (w/v).
-
Vortex for 5 minutes, then sonicate for 15 minutes to ensure complete extraction.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm filter (previously tested for nitrosamine leaching) into an LC vial for analysis.[8]
-
Issue 2: I have identified my mobile phase solvents as the source of contamination. What are the best practices for handling them?
A: Solvent management is critical for controlling background nitrosamine levels.
-
Causality: Solvents can be contaminated from the manufacturer, during shipping/storage, or through degradation.[1][7] DMF, for example, can degrade to form dimethylamine, a precursor to NDMA.[6] Cross-contamination can also occur in the lab if solvent transfer equipment is not properly cleaned.[3]
-
Best Practices:
-
Supplier Qualification: Source solvents from reputable manufacturers with strict impurity profiling and request certificates of analysis that specifically address amine content.[12]
-
Use Fresh Solvents: Purchase solvents in smaller bottles to ensure they are used quickly. Avoid using old bottles that have been sitting on the shelf for extended periods.
-
Dedicated Glassware: Use dedicated, thoroughly cleaned glassware for preparing mobile phases to avoid cross-contamination.
-
Inert Gas Sparging: For long analytical runs, consider sparging your aqueous mobile phase with an inert gas like helium or nitrogen. This can help to displace dissolved oxygen and potentially reduce oxidative degradation that might contribute to nitrosamine formation.
-
Test New Batches: Before putting a new lot of solvent into service, run a blank analysis to confirm it is free from nitrosamine contamination.
-
Issue 3: How do I properly clean and decontaminate my LC-MS system to remove persistent background signals?
A: A "memory effect" where nitrosamines adhere to system components is common. A rigorous and systematic cleaning procedure is required.
-
Causality: Nitrosamines, particularly the smaller, more polar ones, can adsorb onto surfaces in the fluidic path, including PEEK tubing, rotor seals, the needle, and the ion source. This leads to a slow bleed of contamination over time, causing a persistent background.
-
Decontamination Strategy: A multi-step cleaning process using a sequence of solvents with different polarities and pH values is most effective.
Protocol 2: LC-MS System Decontamination
Caution: Always consult your instrument manufacturer's guidelines before performing deep cleaning procedures.
-
Initial Flush (Neutral):
-
Replace all solvent bottles with fresh, high-purity water and methanol (or acetonitrile).
-
Remove the column and replace it with a union.
-
Flush all lines with 100% water at a high flow rate (e.g., 1-2 mL/min) for 30 minutes.
-
Flush all lines with 100% methanol (or acetonitrile) for 30 minutes.
-
-
Acidic/Basic Flush (To remove ionizable contaminants):
-
Prepare bottles of 0.1% Formic Acid in water and 0.1% Ammonium Hydroxide in water.
-
Flush the system with the 0.1% Formic Acid solution for 30-60 minutes.
-
Flush with 100% water for 20 minutes to remove the acid.
-
Flush the system with the 0.1% Ammonium Hydroxide solution for 30-60 minutes.
-
Flush with 100% water for 20 minutes to remove the base.
-
-
Organic Flush (To remove non-polar contaminants):
-
Flush the system with a 50:50 mixture of Methanol:Isopropanol for 30 minutes.
-
Flush with 100% Methanol for 20 minutes.
-
-
Final Equilibration:
-
Install your fresh mobile phase and flush the system for at least 60 minutes to ensure it is fully equilibrated before analysis.
-
-
Ion Source Cleaning:
-
Separately, perform a thorough cleaning of the mass spectrometer's ion source, following the manufacturer's protocol, to remove any baked-on contamination.
-
Diagram 2: Sources of Laboratory Contamination
This diagram illustrates how various sources contribute to background nitrosamine levels in the final analytical sample.
Caption: Potential pathways for nitrosamine contamination in the laboratory.
References
-
5 key Sources of Nitrosamine Contamination You Must Control. (n.d.). ResolveMass Laboratories. Retrieved January 12, 2026, from [Link]
-
Nitrosamine impurities: guidance for marketing authorisation holders. (n.d.). European Medicines Agency (EMA). Retrieved January 12, 2026, from [Link]
-
FDA Issues Revised Guidance on the Control of Nitrosamine Impurities in Human Drugs. (2024, September 24). Goodwin Procter LLP. Retrieved January 12, 2026, from [Link]
-
EMA Nitrosamine Guidelines. (n.d.). Zamann Pharma Support GmbH. Retrieved January 12, 2026, from [Link]
-
EMA guidelines for the detection of nitrosamines in medicines. (2025, July 2). Netpharmalab. Retrieved January 12, 2026, from [Link]
-
Control of Nitrosamine Impurities in Human Drugs. (2024, September). U.S. Food and Drug Administration (FDA). Retrieved January 12, 2026, from [Link]
-
Information about Nitrosamine Impurities in Medications. (2024, September 4). U.S. Food and Drug Administration (FDA). Retrieved January 12, 2026, from [Link]
-
Potential sources for Nitrosamine Impurities. (2019, October 24). ECA Academy. Retrieved January 12, 2026, from [Link]
-
Nitrosamine impurities. (n.d.). European Medicines Agency (EMA). Retrieved January 12, 2026, from [Link]
-
Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS. (n.d.). Separation Science. Retrieved January 12, 2026, from [Link]
-
FDA Tightens Nitrosamine Testing Requirements with New Guidelines Taking Effect This August. (2025, May 19). MedPath. Retrieved January 12, 2026, from [Link]
-
Are nitrosamine impurities still a concern for a drug product? (2022, August 3). SciencePharma. Retrieved January 12, 2026, from [Link]
-
FDA revises final guidance on nitrosamine impurities. (2024, September 4). RAPS. Retrieved January 12, 2026, from [Link]
-
EMA issues opinion on nitrosamines in medicines. (2020, July 10). European Pharmaceutical Review. Retrieved January 12, 2026, from [Link]
-
Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. (2023, April 19). ACS Omega. Retrieved January 12, 2026, from [Link]
-
Information Note Nitrosamine impurities. (2019, November 20). World Health Organization (WHO). Retrieved January 12, 2026, from [Link]
-
Best practice to decontaminate work area of Nitrosamines. (2022, June 9). Nitrosamines Exchange. Retrieved January 12, 2026, from [Link]
-
Nitrosamine Impurities in Medicinal Products. (2020, December 3). Pharmaceutical Technology. Retrieved January 12, 2026, from [Link]
-
Preventing False Positives in Nitrosamine Testing. (n.d.). Resolian Analytical Sciences. Retrieved January 12, 2026, from [Link]
-
Nitrosamine Impurities in Medicine. (n.d.). Impact Analytical. Retrieved January 12, 2026, from [Link]
-
A Four-Step Guide to Nitrosamine Risk Assessment and Mitigation. (2024, June 24). DDReg. Retrieved January 12, 2026, from [Link]
-
Nitrosamine Contamination in Pharmaceuticals: A Comprehensive Review on Nitrosation Pathways, Potential Root Cause, Detection, Risk Assessment, and Mitigation Strategies. (2024, October 3). Biosciences Biotechnology Research Asia. Retrieved January 12, 2026, from [Link]
-
Nitrosamine Control: From Risk Assessment to Analytical Testing with Emphasis on Sample Preparation and Phase-Appropriate Method Validation. (2025, November 7). Organic Process Research & Development. Retrieved January 12, 2026, from [Link]
-
Cleaning Validations Criteria - Limits of Nitrosamines. (2022, September 29). Nitrosamines Exchange. Retrieved January 12, 2026, from [Link]
-
Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. (2025, May 14). ResearchGate. Retrieved January 12, 2026, from [Link]
-
The Role of Nitrosamine impurities testing in drug products. (2024, July 8). Neoscience Labs. Retrieved January 12, 2026, from [Link]
-
Nitrosamine impurity detection: unravelling the analytical puzzle. (2024). Indian Journal of Applied & Pure Biology. Retrieved January 12, 2026, from [Link]
-
Nitrosamines Impurities Management. (n.d.). CITI. Retrieved January 12, 2026, from [Link]
-
Cleaning Procedures for Laboratory Equipment. (2017, May 5). University of Colorado Anschutz Medical Campus. Retrieved January 12, 2026, from [Link]
-
Winning Strategies to Develop an Analytical Method for Nitrosamines. (2024, May 15). Aragen. Retrieved January 12, 2026, from [Link]
-
LCMS/MS Method Considerations for Nitrosamine Analysis in APIs. (2025, October 21). LCGC International. Retrieved January 12, 2026, from [Link]
-
Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. (2025, May 14). International Journal of Pharmaceutical Sciences. Retrieved January 12, 2026, from [Link]
-
How Nitrosamine Impurities in Pharmaceuticals Affect Safety and the Importance of Testing. (2025, November 11). Broughton. Retrieved January 12, 2026, from [Link]
-
Overcoming the challenges of nitrosamine impurities in drugs. (n.d.). anCHem. Retrieved January 12, 2026, from [Link]
-
6 Steps to reduce nitrosamines impurities in Pharma industry. (2024, August 5). Veeprho. Retrieved January 12, 2026, from [Link]
-
Nitrosamine Impurities Testing. (n.d.). ResolveMass Laboratories Inc. Retrieved January 12, 2026, from [Link]
-
Consequences of Nitrosamine Detection. (2025, August 17). ResolveMass Laboratories Inc. Retrieved January 12, 2026, from [Link]
Sources
- 1. SciencePharma | Are nitrosamine impurities still a concern for a drug product? [sciencepharma.com]
- 2. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Information Note Nitrosamine impurities [who.int]
- 4. Nitrosamine impurities in medicines: History and challenges | LGC Standards [lgcstandards.com]
- 5. Potential sources for Nitrosamine Impurities - ECA Academy [gmp-compliance.org]
- 6. pharmtech.com [pharmtech.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. EMA Nitrosamine Guidelines - Zamann Pharma Support GmbH [zamann-pharma.com]
- 10. fda.gov [fda.gov]
- 11. Nitrosamine impurities: guidance for marketing authorisation holders | European Medicines Agency (EMA) [ema.europa.eu]
- 12. FDA Issues Revised Guidance on the Control of Nitrosamine Impurities in Human Drugs [khlaw.com]
- 13. netpharmalab.es [netpharmalab.es]
- 14. A Four-Step Guide to Nitrosamine Risk Assessment and Mitigation - Zamann Pharma Support GmbH [zamann-pharma.com]
- 15. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 16. fda.gov [fda.gov]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. resolian.com [resolian.com]
- 19. Nitrosamine Contamination in Pharmaceuticals: A Comprehensive Review on Nitrosation Pathways, Potential Root Cause, Detection, Risk Assessment, and Mitigation Strategies – Biosciences Biotechnology Research Asia [biotech-asia.org]
Technical Support Center: Method Validation for N-Nitroso-N-methyl-N-propylamine (NMPA) Analysis
Welcome to the technical support center for the analytical method validation of N-Nitroso-N-methyl-N-propylamine (NMPA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into establishing a robust and compliant analytical method for this specific nitrosamine impurity. Here, we will move beyond mere procedural steps to explain the causality behind experimental choices, ensuring your method is not only accurate but also self-validating and ready for regulatory scrutiny.
Frequently Asked Questions (FAQs)
Here we address common initial questions regarding the setup and validation of an NMPA analytical method.
Q1: Which analytical technique is most suitable for NMPA analysis at trace levels?
A1: For the trace-level quantification of NMPA required to meet stringent regulatory limits, hyphenated mass spectrometry techniques are essential. The two most common and recommended techniques are:
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This is often the preferred method due to its high sensitivity, specificity, and applicability to a wide range of drug products, including those with non-volatile matrices. It generally offers gentler ionization, which is suitable for a broad array of active pharmaceutical ingredients (APIs) and formulations.
-
Gas Chromatography with Tandem Mass Spectrometry (GC-MS/MS): This technique is also highly sensitive and is particularly well-suited for volatile and semi-volatile nitrosamines like NMPA. Direct liquid injection is a common approach, though it may introduce more matrix components into the system.[1]
The choice between LC-MS/MS and GC-MS/MS will depend on the specific drug product matrix, available instrumentation, and the potential for co-eluting impurities.
Q2: What are the key regulatory guidelines I need to follow for NMPA method validation?
A2: Your method validation protocol must be designed to meet the requirements of several key international guidelines. The foundational document is the ICH Q2(R1) "Validation of Analytical Procedures: Text and Methodology" .[2] This guideline outlines the necessary validation characteristics to be investigated. Additionally, specific guidance from regulatory bodies on nitrosamine impurities is critical:
-
U.S. Food and Drug Administration (FDA): The FDA's "Control of Nitrosamine Impurities in Human Drugs" guidance provides a framework for risk assessment, mitigation, and the need for sensitive and validated analytical methods.[3] The FDA also provides examples of validated methods for nitrosamine detection.[4]
-
European Medicines Agency (EMA): The EMA has also issued detailed guidance for marketing authorization holders regarding the control of nitrosamine impurities, emphasizing the need for validated and sensitive analytical techniques.
These documents collectively establish the expectation for a method that is proven to be "fit for purpose."
Q3: What are the typical acceptance criteria for validation parameters in NMPA analysis?
A3: Given the trace-level nature of NMPA analysis, the acceptance criteria are more stringent than for API assays. The following table summarizes generally accepted criteria based on regulatory expectations for impurity testing.
| Validation Parameter | Typical Acceptance Criteria | Regulatory Justification |
| Specificity | No interference at the retention time of NMPA from blank, placebo, API, or known impurities. Peak purity should be demonstrated. | ICH Q2(R1) requires the method to unequivocally assess the analyte in the presence of components that may be expected to be present. |
| Limit of Quantitation (LOQ) | Must be at or below the control limit (typically a fraction of the Acceptable Intake limit, e.g., ≤ 30% of AI). For a product with a Maximum Daily Dose < 880 mg/day, an LOQ of ≤ 0.03 ppm is often required.[5] | FDA and EMA guidance requires methods to be sensitive enough to control nitrosamines at or below their acceptable intake (AI) limits.[3] |
| Accuracy (% Recovery) | Typically within 70-130% over the analytical range.[6][7] | ICH Q2(R1) requires demonstration of the closeness of the test results to the true value. Wider ranges are acceptable for trace analysis. |
| Precision (% RSD) | Repeatability (Intra-assay): RSD ≤ 15-25%. Intermediate Precision (Inter-assay): RSD ≤ 20-30%.[8] | ICH Q2(R1) requires demonstration of the method's consistency. Higher variability is expected at trace concentrations. |
| Linearity (Correlation Coefficient) | r² ≥ 0.99.[6] | ICH Q2(R1) requires a directly proportional relationship between concentration and response over the analytical range. |
| Range | At a minimum, from the LOQ to 120% of the specification limit. A typical range might be 50-150% of the concentration at the AI limit.[8] | ICH Q2(R1) requires the method to be accurate and precise within the defined range. |
Q4: Do I need to use an isotopically labeled internal standard for NMPA analysis?
A4: While not strictly mandatory, the use of an isotopically labeled internal standard (e.g., NMPA-d7) is highly recommended and considered best practice, particularly for LC-MS/MS analysis. An internal standard is crucial for correcting for variability in sample preparation, injection volume, and instrument response, especially matrix-induced ion suppression or enhancement. This significantly improves the accuracy and precision of the method.
Troubleshooting Guide
This section provides solutions to specific issues you may encounter during the analysis of N-Nitroso-N-methyl-N-propylamine.
Issue 1: Poor Peak Shape (Tailing or Fronting) for NMPA
Q: My NMPA peak is showing significant tailing in my GC-MS/MS analysis. What are the likely causes and how can I fix it?
A: Peak tailing for a polar compound like NMPA in a GC system is often due to unwanted secondary interactions with active sites.
-
Causality: Active sites are typically exposed silanol groups (-Si-OH) on the surfaces of the inlet liner, the front of the GC column, or on contaminants within the system. These sites can form hydrogen bonds with the polar nitrosamine, causing some molecules to be retained longer than others, resulting in a tailing peak.
-
Troubleshooting Steps:
-
Differentiate the Cause: First, inject a non-polar compound (e.g., a hydrocarbon). If it also tails, the issue is likely physical (e.g., poor column installation, dead volume). If only polar compounds like NMPA tail, the issue is chemical (active sites).
-
Inlet Maintenance: The inlet is the most common source of activity.
-
Replace the Liner: Replace the existing liner with a new, deactivated liner. Liners with glass wool can be a source of activity; consider a liner without wool or with deactivated wool.
-
Replace the Septum: Old, cored septa can release particles into the liner.
-
Check the O-ring: A worn or cracked O-ring can cause leaks and inconsistent flow.
-
-
Column Maintenance:
-
Clip the Column: Remove the front 10-20 cm of the column. This removes any accumulated non-volatile residues or areas where the stationary phase has been damaged.
-
Condition the Column: After installation, properly condition the column according to the manufacturer's instructions to remove any residual moisture or contaminants.
-
-
Check for Leaks: Use an electronic leak detector to ensure all fittings in the GC flow path are secure.
-
Issue 2: Inconsistent Results and Low Recovery
Q: I am experiencing highly variable results and low recovery for NMPA in my LC-MS/MS analysis of metformin tablets. What could be causing this?
A: This is a classic symptom of matrix effects, specifically ion suppression.
-
Causality: The drug product matrix (the API, excipients, etc.) can co-elute with your analyte of interest (NMPA). In the high-concentration environment of the mass spectrometer's ion source, these matrix components compete with NMPA for ionization. If the matrix components ionize more efficiently, they will "suppress" the ionization of NMPA, leading to a lower-than-expected signal, poor recovery, and high variability. Metformin, being a high-dose drug, is particularly known to cause significant ion suppression.
-
Troubleshooting Steps:
-
Confirm Ion Suppression: A simple test is to perform a post-extraction spike. Analyze a prepared (blank) placebo sample, and then analyze the same sample after spiking it with a known amount of NMPA post-extraction. Compare the NMPA response to a pure standard of the same concentration. A significantly lower response in the spiked matrix confirms suppression.
-
Improve Chromatographic Separation: The most effective solution is to chromatographically separate NMPA from the bulk of the matrix components.
-
Modify Gradient: Adjust your mobile phase gradient to increase the retention of NMPA so it elutes after the majority of the matrix.
-
Change Column Chemistry: Experiment with a different stationary phase (e.g., biphenyl or pentafluorophenyl - PFP) that may offer a different selectivity for NMPA versus the matrix.
-
-
Optimize Sample Preparation:
-
Solid-Phase Extraction (SPE): Implement an SPE step to clean up the sample. Choose a sorbent that retains NMPA while allowing the interfering matrix components to be washed away.
-
Liquid-Liquid Extraction (LLE): An LLE can also be effective at isolating NMPA from a complex aqueous sample into an organic solvent.
-
-
Dilute the Sample: If the method sensitivity allows, diluting the sample extract can reduce the concentration of matrix components entering the ion source, thereby lessening the suppression effect.
-
Use an Isotopic Internal Standard: As mentioned in the FAQs, a co-eluting, stable isotope-labeled internal standard (SIL-IS) is the best way to compensate for ion suppression. Since the SIL-IS is chemically identical to the analyte, it will experience the same degree of suppression, allowing for an accurate ratio-based quantification.
-
Detailed Experimental Protocols
The following protocols provide a framework for validating your NMPA analytical method in accordance with ICH Q2(R1) guidelines. These should be adapted to your specific product and instrumentation.
Protocol 1: Sample and Standard Preparation (Example for Metformin Tablets)
This protocol is based on established FDA methodologies for nitrosamine analysis in metformin.[9][10]
-
Reagents and Materials:
-
Methanol (LC-MS Grade)
-
Water (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
NMPA certified reference standard
-
NMPA-d7 (or other suitable isotope) certified reference standard
-
0.22 µm PVDF syringe filters
-
-
Standard Stock Solution (100 µg/mL):
-
Accurately weigh approximately 10 mg of NMPA reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with methanol.
-
-
Internal Standard (IS) Stock Solution (100 µg/mL):
-
Prepare a 100 µg/mL stock solution of NMPA-d7 in methanol in a similar manner.
-
-
Working Standard and Calibration Curve Solutions:
-
Prepare a series of calibration standards by serial dilution of the stock solution with methanol/water (50:50). A typical range may be from 0.5 ng/mL to 50 ng/mL.
-
Spike each calibration standard with the IS to a constant final concentration (e.g., 5 ng/mL).
-
-
Sample Preparation (Metformin 500 mg Tablets):
-
Crush a sufficient number of tablets to obtain a homogenous powder.
-
Accurately weigh a portion of the powder equivalent to 500 mg of metformin API into a 15 mL centrifuge tube.
-
Add 5.0 mL of methanol containing the IS (at a concentration that will yield the target final concentration, e.g., 5 ng/mL).
-
Vortex for 1 minute to disperse the powder.
-
Shake on a mechanical shaker for 40 minutes.
-
Centrifuge at 4500 rpm for 15 minutes.
-
Filter the supernatant through a 0.22 µm PVDF syringe filter into an LC vial.
-
Protocol 2: Specificity and Forced Degradation
-
Specificity:
-
Inject the following samples into the chromatograph:
-
Blank (diluent)
-
Placebo (drug product matrix without API)
-
NMPA standard at the LOQ
-
API sample (unspiked)
-
API sample spiked with NMPA and all known related substances/impurities.
-
-
Acceptance Criteria: No significant interfering peaks should be observed at the retention time of NMPA in the blank and placebo samples. The NMPA peak must be spectrally pure and well-resolved from all other components.
-
-
Forced Degradation:
-
The goal is to generate ~5-20% degradation of the API to demonstrate that NMPA can be accurately measured in the presence of degradants.
-
Prepare solutions of the API and subject them to the following stress conditions:[11][12]
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: 105 °C for 48 hours (for solid API).
-
Photolytic: Expose to light providing overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).
-
-
Analyze all stressed samples, along with an unstressed control, by the proposed method.
-
Acceptance Criteria: The method must demonstrate the ability to separate the NMPA peak from any degradation products formed. Peak purity analysis (e.g., using a diode array detector or mass spectral data) should be performed to confirm the specificity of the NMPA peak in the presence of degradants.
-
Protocol 3: Accuracy and Precision
-
Procedure:
-
Prepare placebo (blank matrix) and spike it with NMPA at a minimum of three concentration levels covering the intended range (e.g., LOQ, 100%, and 150% of the specification limit).
-
Prepare a minimum of three replicate samples at each concentration level.
-
For Repeatability (Intra-assay precision) , have one analyst prepare and analyze all 9 samples on the same day, using the same instrument.
-
For Intermediate Precision (Inter-assay precision) , have a second analyst repeat the experiment on a different day, using a different instrument if possible.
-
-
Calculations:
-
Accuracy: Calculate the percent recovery for each replicate against the theoretical concentration. (%Recovery = [Measured Concentration / Spiked Concentration] * 100)
-
Precision: Calculate the Relative Standard Deviation (%RSD) of the measured concentrations for the replicates at each level for both repeatability and intermediate precision.
-
-
Acceptance Criteria:
-
Accuracy: Mean recovery at each level should be within 70-130%.
-
Precision: %RSD for repeatability should not exceed 15-25%; %RSD for intermediate precision should not exceed 20-30%.
-
References
-
International Council for Harmonisation. (2005). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
U.S. Food and Drug Administration. (2020). Liquid Chromatography-Electrospray Ionization-High Resolution Mass Spectrometry (LC-ESI-HRMS) Method for the Determination of Nitrosamine Impurities in Metformin Drug Substance and Drug Product. [Link]
-
ResearchGate. (2025). What Are the Acceptable Validation Limits for Nitrosamine Impurity Testing, and Which Regulatory References Define Them?. [Link]
-
ResolveMass Laboratories Inc. (2025). Why Regulatory Agencies Require Validated Methods for Nitrosamines. [Link]
-
LinkedIn. (2023). Forced degradation: predicting nitrosamine formation. [Link]
-
Agilent Technologies. (n.d.). Simultaneous Determination of Eight Nitrosamine Impurities in Metformin Extended-Release Tablets Using the Agilent 6470 Triple Quadrupole LC/MS. [Link]
-
OMCL. (n.d.). Nitrosamines by GC-MS/MS. [Link]
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
-
ResearchGate. (2022). Acceptance Criteria of Accuracy and Precision. [Link]
-
MedCrave. (2016). Forced Degradation Studies. [Link]
-
Separation Science. (2023). Nitrosamine impurities in metformin: Global LC/MS method for different formulations. [Link]
-
Manufacturing Chemist. (2021). Nitrosamine testing: the regulatory aspects. [Link]
-
ResolveMass Laboratories Inc. (2025). GC-MS Method Development for Nitrosamine Testing. [Link]
-
Heliyon. (2022). Novel stability indicating LC-MS method for N-Nitroso dimethyl amine genotoxic impurity quantification in ranitidine drug. [Link]
-
BioPharm International. (2016). Establishing Acceptance Criteria for Analytical Methods. [Link]
-
European Directorate for the Quality of Medicines & HealthCare. (2023). Validating analytical procedures for determining nitrosamines in pharmaceuticals: European OMCLs participate in collaborative study with international regulatory agencies. [Link]
-
ResearchGate. (2022). N-Nitrosamine Formation in Pharmaceutical Solid Drug Products: Experimental Observations. [Link]
-
National Center for Biotechnology Information. (2021). Development of GC-MS/MS Method for Simultaneous Estimation of Four Nitrosoamine Genotoxic Impurities in Valsartan. [Link]
-
National Center for Biotechnology Information. (2017). Development of forced degradation and stability indicating studies of drugs—A review. [Link]
-
U.S. Food and Drug Administration. (2024). CDER Nitrosamine Impurity Acceptable Intake Limits. [Link]
-
Agilent Technologies. (2023). Screening of Nitrosamine Impurities in Drug Products and Drug Substances Using Agilent GC/MS/MS Instrumentation. [Link]
-
Thomas A. Little Consulting. (2016). Establishing Acceptance Criteria for Analytical Methods. [Link]
-
Shimadzu Corporation. (n.d.). Quantitation of 8 Nitrosamines in 12 different solvents by LC-MS/MS system. [Link]
-
A3P. (n.d.). Some good validation practices for analytical procedures. [Link]
-
National Center for Biotechnology Information. (2025). Analysis and risk assessment of nitrosamines in sartans using GC-MS and Monte Carlo simulation. [Link]
-
MDPI. (2024). Simultaneous Determination and Quantification of NineNitrosamine Impurities in Semi-Solid Forms Using a GC–MS/MS Method. [Link]
-
Restek. (n.d.). Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS. [Link]
-
Agilent Technologies. (2020). Nitrosamine Impurities Application Guide. [Link]
-
PMDA. (n.d.). Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges. [Link]
-
ResearchGate. (2025). Development and validation of GC-FID method for the determination of volatile N-nitrosamines in meat. [Link]
-
Efpia. (n.d.). Workflows for Quality risk management of nitrosamine risks in medicines. [Link]
-
European Medicines Agency. (2024). Appendix 3 to Questions and answers for marketing - authorisation holders/applicants on the CHMP Opinion for the Article 5(3) of Regulation (EC) No 726/2004 referral on nitrosamine impurities in human medicinal products. [Link]
-
National Center for Biotechnology Information. (2024). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. [Link]
-
ACS Publications. (2024). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. [Link]
-
National Center for Biotechnology Information. (2025). An update on latest regulatory guidelines and analytical methodologies for N-nitrosamine impurities in pharmaceutical products – 2024. [Link]
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Technical Support Center: Overcoming Analytical Challenges in Nitrosamine Detection
Welcome to the Technical Support Center for Nitrosamine Analysis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of detecting and quantifying nitrosamine impurities. Given the significant safety concerns and stringent regulatory scrutiny surrounding these potential carcinogens, robust and reliable analytical methods are paramount.[1][2][3] This resource provides field-proven insights and troubleshooting strategies to address common challenges encountered during nitrosamine analysis.
Our approach is grounded in the principles of scientific integrity, providing not just protocols, but the reasoning behind them to empower you to make informed decisions in your laboratory.
Frequently Asked Questions (FAQs)
This section addresses high-level, common questions regarding nitrosamine analysis.
Q1: What are the primary analytical challenges in nitrosamine detection?
A1: The core challenges in nitrosamine analysis stem from the need to detect these impurities at very low levels (often in the parts-per-billion range) within complex sample matrices.[4][5] Key difficulties include:
-
Matrix Effects: Co-eluting compounds from the drug product formulation can suppress or enhance the ionization of target nitrosamines in the mass spectrometer, leading to inaccurate quantification.[4][6]
-
Low Sensitivity: Achieving the required limits of detection (LOD) and quantitation (LOQ) to meet stringent regulatory acceptable intake (AI) limits can be difficult.[4][7]
-
In-situ Formation: Nitrosamines can artificially form during sample preparation or analysis if precursor amines and nitrosating agents are present, leading to false-positive results.[4][8][9]
-
Chromatographic Resolution: Separating nitrosamine impurities from the active pharmaceutical ingredient (API) and other excipients is crucial to avoid interference.[7][10] This is particularly challenging for nitrosamine drug substance-related impurities (NDSRIs) which may be structurally similar to the API.[7]
-
Analyte Diversity: Nitrosamines exhibit a wide range of physicochemical properties, with some being volatile and others thermally labile, necessitating different analytical approaches (e.g., GC-MS vs. LC-MS).[5]
Q2: Which analytical technique is most suitable for nitrosamine analysis?
A2: Liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the most widely used and versatile technique for nitrosamine analysis.[4][11][12] It offers the high sensitivity and selectivity required to detect trace levels of a broad range of nitrosamines, including non-volatile and thermally unstable compounds.[5][10] Gas chromatography with mass spectrometry (GC-MS) is also a valuable technique, particularly for volatile nitrosamines like N-nitrosodimethylamine (NDMA).[5] High-resolution mass spectrometry (HRMS) is increasingly employed for its ability to provide high mass accuracy, which aids in the identification of unknown nitrosamines and differentiation from isobaric interferences.[5][7]
Q3: What are the key regulatory guidelines I should be aware of?
A3: Global regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines for the control of nitrosamine impurities in pharmaceuticals.[1][13] These guidelines typically require manufacturers to conduct risk assessments to identify potential sources of nitrosamine contamination.[14][15] If a risk is identified, confirmatory testing using validated analytical methods is mandatory.[16][17] The FDA's guidance, "Control of Nitrosamine Impurities in Human Drugs," and the EMA's publications on this topic are essential resources.[15][18] These documents outline acceptable intake (AI) limits for common nitrosamines.[1]
Q4: How can I prevent the artificial formation of nitrosamines during my analysis?
A4: Preventing in-situ formation is critical for accurate results.[4][9] This can be achieved by:
-
Using Scavengers: Adding antioxidants like ascorbic acid or sulfamic acid to the sample preparation diluent can inhibit the nitrosation reaction.[4]
-
Controlling pH: Acidic conditions can promote nitrosamine formation.[9] Maintaining a neutral or slightly basic pH during sample preparation can mitigate this risk.
-
Temperature Control: Avoid excessive heat during sample preparation and analysis, as it can accelerate the formation of nitrosamines.
-
Using High-Purity Reagents: Ensure that all solvents and reagents are free from nitrite and amine contaminants.[8]
Troubleshooting Guides
This section provides detailed, step-by-step solutions to specific problems you may encounter during your experiments.
Guide 1: Poor Sensitivity and Low Signal Intensity
Issue: You are unable to achieve the required limit of detection (LOD) or limit of quantitation (LOQ) for your target nitrosamine.
Possible Causes & Solutions:
-
Suboptimal Sample Preparation: Inefficient extraction of the nitrosamine from the sample matrix can lead to low recovery and poor sensitivity.[2]
-
Troubleshooting Steps:
-
Optimize Extraction Solvent: Experiment with different solvents or solvent mixtures to improve the extraction efficiency. For example, while water is an ideal diluent, some formulations may require organic solvents like methanol.[19]
-
Incorporate Sonication or Vortexing: Ensure thorough mixing and extraction by increasing the sonication or vortexing time.[8]
-
Consider Solid-Phase Extraction (SPE): For complex matrices, SPE can be a highly effective technique to clean up the sample and concentrate the analyte, thereby improving sensitivity.[6]
-
-
-
Mass Spectrometer Ionization Suppression: Co-eluting matrix components can interfere with the ionization of the target analyte in the mass spectrometer's source, reducing signal intensity.[4]
-
Troubleshooting Steps:
-
Improve Chromatographic Separation: Modify your LC method to better separate the nitrosamine from interfering matrix components. This can involve adjusting the gradient profile, trying a different column chemistry (e.g., biphenyl stationary phases can offer better retention for some nitrosamines compared to C18), or reducing the flow rate.[6][19]
-
Dilute the Sample: A straightforward approach is to dilute the sample extract to reduce the concentration of interfering components. However, be mindful that this may also lower the analyte concentration, potentially compromising the LOD.[6]
-
Switch Ionization Technique: If using Electrospray Ionization (ESI), which is prone to ion suppression, consider switching to Atmospheric Pressure Chemical Ionization (APCI) if it is compatible with your analyte.[6][10]
-
Optimize MS Parameters: Fine-tune instrument parameters such as curtain gas flow, collision energy, and collision cell exit potential to enhance signal and reduce background noise.[19]
-
-
-
Instrument Contamination: A dirty ion source or mass spectrometer can lead to high background noise and reduced sensitivity.[8]
-
Troubleshooting Steps:
-
Regular Maintenance: Implement a regular cleaning schedule for the ion source and other critical instrument components as per the manufacturer's recommendations.
-
Divert Flow: Use a divert valve to direct the highly concentrated API peak to waste, preventing it from entering and contaminating the mass spectrometer.[10][20]
-
-
Workflow for Improving Sensitivity
Caption: Troubleshooting workflow for low sensitivity.
Guide 2: Inconsistent and Irreproducible Results
Issue: You are observing significant variability in your quantitative results for the same sample across different preparations or injections.
Possible Causes & Solutions:
-
Variable Matrix Effects: Inconsistencies in the sample preparation process or variations in the matrix composition between different sample lots can lead to fluctuating matrix effects.[6]
-
Troubleshooting Steps:
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to correct for variability. The SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, allowing for accurate ratiometric quantification.[6] If a specific SIL-IS is unavailable, a structural analog may be used, though it may not compensate as effectively.[4][6]
-
Matrix-Matched Calibrants: Prepare your calibration standards in a blank matrix that is representative of your samples.[6] This ensures that the calibration curve is affected by the matrix in the same way as the samples, improving accuracy.
-
-
-
Inconsistent Sample Preparation: Lack of a standardized and robust sample preparation protocol can introduce variability.[8]
-
Troubleshooting Steps:
-
Standardize the Protocol: Ensure every step of the sample preparation process is clearly defined and consistently followed, including weighing, dilution, mixing times, and centrifugation speeds.
-
Automate Sample Preparation: Where possible, use automated sample preparation systems to minimize human error and improve consistency.
-
-
-
Analyte Instability: Nitrosamines can be susceptible to degradation, particularly from light exposure (photolysis).[4]
-
Troubleshooting Steps:
-
Use Amber Vials: Protect your samples and standards from light by using amber vials or vials shielded from light.
-
Analyze Samples Promptly: Analyze samples as soon as possible after preparation. If storage is necessary, evaluate the stability of the nitrosamine under the chosen storage conditions.
-
-
Decision Tree for Addressing Irreproducible Results
Caption: Decision tree for troubleshooting irreproducibility.
Guide 3: Suspected False-Positive Results
Issue: Your analysis indicates the presence of a nitrosamine, but you suspect it may be a false positive.
Possible Causes & Solutions:
-
In-situ Formation During Analysis: As previously mentioned, the analytical process itself can generate nitrosamines.[8][9]
-
Troubleshooting Steps:
-
Confirmation with Scavengers: Prepare a sample with and without a nitrosating inhibitor (e.g., ascorbic acid). A significant decrease in the nitrosamine signal in the sample with the scavenger strongly suggests in-situ formation.[4]
-
Re-evaluate Sample Preparation Conditions: Assess if acidic conditions or high temperatures are being used and modify the protocol to use milder conditions.[9]
-
-
-
Isobaric Interference: Another compound in the sample may have the same nominal mass as your target nitrosamine, leading to a false positive if not chromatographically resolved.[4]
-
Troubleshooting Steps:
-
High-Resolution Mass Spectrometry (HRMS): Use HRMS to obtain an accurate mass measurement of the suspected peak. A significant mass difference between the measured value and the theoretical mass of the target nitrosamine can rule it out.[5]
-
Tandem MS (MS/MS) Confirmation: Ensure that the fragmentation pattern (product ions) of the suspected peak matches that of a certified reference standard for the target nitrosamine. The ratio of the quantifier and qualifier ion transitions should be consistent between the sample and the standard.
-
Improve Chromatographic Separation: Modify the LC method to resolve the interfering peak from the target nitrosamine.
-
-
-
Contamination: Nitrosamines can be present as contaminants in solvents, reagents, or on laboratory equipment.[8]
-
Troubleshooting Steps:
-
Analyze Blanks: Regularly analyze solvent blanks and method blanks to check for contamination.
-
Use High-Purity Reagents: Source high-purity solvents and reagents that are certified to be free of nitrosamine contaminants.
-
Thorough Cleaning: Ensure all glassware and equipment are thoroughly cleaned between uses.
-
-
Data and Protocols
Table 1: Typical LC-MS/MS Parameters for Nitrosamine Analysis
| Parameter | Typical Setting | Rationale |
| Column | C18 or Biphenyl (e.g., 100 x 2.1 mm, 1.8 µm) | Biphenyl columns can provide enhanced retention for some polar nitrosamines.[19] |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for positive mode ionization. |
| Mobile Phase B | 0.1% Formic Acid in Methanol or Acetonitrile | Elutes the analytes from the column. |
| Gradient | Start at low %B, ramp to high %B | To effectively separate analytes with different polarities. |
| Flow Rate | 0.3 - 0.5 mL/min | Typical for analytical scale columns. |
| Column Temp. | 40 °C | Improves peak shape and reproducibility. |
| Injection Vol. | 5 - 20 µL | Larger volumes can improve sensitivity but may degrade peak shape. |
| Ionization Mode | ESI+ or APCI+ | Positive mode is generally more sensitive for nitrosamines.[11] APCI can be better for less polar, small nitrosamines and less prone to matrix effects.[10] |
| Monitoring Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.[10] |
Note: These are general parameters and must be optimized for your specific application.
Protocol: General Sample Preparation for Nitrosamine Analysis in a Drug Product
This protocol provides a general framework. It is crucial to optimize and validate this procedure for each specific drug product matrix.
-
Preparation of Scavenger Solution: Prepare a fresh solution of 10 mM ammonium sulfamate or ascorbic acid in your chosen diluent.
-
Sample Weighing: Accurately weigh a representative amount of the powdered drug product (e.g., 100 mg) into a centrifuge tube.
-
Dilution and Extraction:
-
Add a known volume of the scavenger-containing diluent (e.g., 5 mL) to the sample.
-
If using an internal standard, spike it into the sample at this stage.
-
Vortex for 5 minutes, then sonicate for 15 minutes to ensure complete dissolution and extraction.[8]
-
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to pelletize insoluble excipients.[8]
-
Filtration: Carefully transfer the supernatant and filter it through a 0.22 µm PVDF filter. It is essential to pre-screen filters for potential nitrosamine leaching. [8]
-
Analysis: Transfer the filtered sample into an amber LC vial for analysis by LC-MS/MS.
References
-
Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS. Separation Science. [Link]
-
Common Challenges in Nitrosamine Analysis: An LCGC International Peer Exchange. LCGC International. [Link]
-
Targeted nitrosamine testing: how are the challenges being addressed?. Bioanalysis Zone. [Link]
-
Trends and Challenges in Nitrosamine Testing: Part Two. The Analytical Scientist. [Link]
- Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals.
-
Why Regulatory Agencies Require Validated Methods for Nitrosamines. ResolveMass Laboratories Inc. [Link]
-
Nitrosamine Control: From Risk Assessment to Analytical Testing with Emphasis on Sample Preparation and Phase-Appropriate Method Validation. ACS Publications. [Link]
-
Validating analytical procedures for determining nitrosamines in pharmaceuticals: European OMCLs participate in collaborative study with international regulatory agencies. European Directorate for the Quality of Medicines & HealthCare. [Link]
- Optimized MSMS parameters for all the six nitrosamine impurities in positive ion mode.
-
Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. ACS Publications. [Link]
-
Nitrosamines Analysis with LC-MS/MS. Waters Corporation. [Link]
-
Mastering Nitrosamines analysis: From Method Development To Analysis. LCGC International. [Link]
-
Development and Validation of four Nitrosamine Impurities Determination Method in Medicines of Valsartan, Losartan, and Irbesartan with HPLC-MS/MS (APCI). NIH. [Link]
-
Nitrosamine analysis: Challenges and updated LC-MS/MS solutions. LCGC International. [Link]
-
Emerging Trends in Nitrosamine Analysis for Pharma. Agilent. [Link]
-
Formation of nitrosamine impurities: Discussion and advanced method development and validation using LC-MS/MS for their detection. WJBPHS. [Link]
-
Preventing False Positives in Nitrosamine Testing. Resolian Analytical Sciences. [Link]
-
Mitigating Matrix Effects for LC-MS/MS Quantification of Nitrosamine Impurities in Rifampin and Rifapentine. ResearchGate. [Link]
-
Nitrosamine Detection: Meet EMA and FDA Regulations. SGS USA. [Link]
-
FDA Nitrosamine Guidelines. Zamann Pharma Support GmbH. [Link]
-
Quantitative analysis of nitrosamine impurities using liquid chromatography tandem mass spectrometry. Consensus. [Link]
-
What Does the FDA's Recent Update of the Nitrosamine Guidance Convey?. [Link]
-
Industry Gives Input on FDA's Call for Nitrosamine Impurities Testing. [Link]
-
Winning Strategies to Develop an Analytical Method for Nitrosamines. [Link]
-
Comprehensive Workflow for the Quantitative Analysis of Nitrosamines Drug Substance Related Impurity in Drug Product Using water. Waters Corporation. [Link]
-
Control of Nitrosamine Impurities in Human Drugs. FDA. [Link]
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- 20. waters.com [waters.com]
Validation & Comparative
A Senior Application Scientist's Guide to Cross-Validation of Nitrosamine Detection Methods
For researchers, scientists, and drug development professionals, the accurate detection of nitrosamine impurities is a matter of paramount importance, driven by stringent regulatory oversight and the profound implications for patient safety.[1] The discovery of these probable human carcinogens in common medications has necessitated the use of highly sensitive and specific analytical methods.[2][3] However, the validation of a single method within one laboratory is only the first step. True data integrity and reliability across a product's lifecycle—from development to quality control, and across different manufacturing sites or contract labs—can only be assured through rigorous cross-validation.
This guide provides an in-depth comparison of the principal analytical techniques for nitrosamine detection. It is designed not as a rigid template, but as a framework for critical thinking, grounded in the experience of a senior application scientist. We will explore the causality behind experimental choices, present detailed protocols for self-validating systems, and offer a clear pathway for comparing and validating different analytical approaches to ensure your data is defensible, reproducible, and above all, trustworthy.
The Imperative for Cross-Validation: Ensuring Analytical Consistency
Cross-validation is the formal, documented process of verifying that two or more analytical procedures yield comparable results. This becomes critical in several common pharmaceutical scenarios:
-
Method Transfer: When a method is transferred from a Research & Development lab to a Quality Control (QC) lab, or between a sponsor company and a contract research organization (CRO).[4][5]
-
Method Modernization: When replacing an older, validated method (e.g., GC-MS) with a newer technology (e.g., LC-HRMS).
-
Inter-Laboratory Studies: To ensure consistency across multiple sites involved in the manufacturing or testing of the same product.[6]
-
Orthogonal Confirmation: Using a secondary method based on a different scientific principle to confirm results, which adds a higher degree of certainty.
Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) emphasize that analytical methods must be fit for their intended purpose, a standard that is confirmed through validation as outlined in ICH Q2(R2) guidelines.[7][8][9] Method transfer and cross-validation are extensions of this principle, ensuring that the "validated state" of a procedure is maintained regardless of where or by whom it is performed.[10][11]
General Workflow for Method Cross-Validation
The process follows a structured, predefined protocol to eliminate bias and ensure a comprehensive comparison.
Core Analytical Techniques: A Head-to-Head Comparison
The detection of nitrosamines at trace levels—often in the parts-per-billion (ppb) range—requires highly sensitive and selective instrumentation.[8] The three most prevalent techniques in the pharmaceutical industry are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS), and Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS).
-
LC-MS/MS (Tandem Quadrupole): Often considered the "gold standard," this technique is versatile and highly sensitive for a broad range of nitrosamines, including those that are non-volatile or thermally labile.[12][13] It uses Multiple Reaction Monitoring (MRM) for exceptional selectivity, minimizing interference from the sample matrix.[14]
-
GC-MS/MS (Tandem Quadrupole): This is the preferred method for volatile nitrosamines like N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA).[13][15] It offers excellent chromatographic separation and high sensitivity, often utilizing headspace sampling for clean sample introduction.[16]
-
LC-HRMS (e.g., Orbitrap, Q-TOF): This powerful technique provides highly accurate mass measurements, which is invaluable for several reasons. It can differentiate target nitrosamines from isobaric interferences with near-identical masses (e.g., NDMA vs. dimethylformamide [DMF]).[2][3] Furthermore, its ability to perform full-scan analysis makes it ideal for identifying unknown nitrosamines and for retrospective data analysis without requiring predefined MRM transitions.[17]
Quantitative Performance Data
The choice of method is dictated by its performance characteristics, which must be demonstrated during validation. The following table summarizes typical performance data for the leading techniques, compiled from various application notes and validation studies.
| Parameter | LC-MS/MS (Tandem MS) | GC-MS/MS (Tandem MS) | LC-HRMS (Orbitrap, Q-TOF) |
| Applicability | Broad range, including non-volatile and thermally unstable nitrosamines.[18] | Best for volatile nitrosamines (e.g., NDMA, NDEA, NEIPA).[19] | Universal applicability; powerful for both known and unknown nitrosamines.[3][17] |
| Typical LOQ | 0.1 - 1.0 ng/mL (ppb) in solution.[2] | 0.06 - 0.09 ppm in drug substance.[19] | As low as 0.005 ppm in API.[3][20] |
| Accuracy (% Recovery) | Typically 80-120%.[12] | Typically 90-110%.[19] | Typically 95-105%.[21] |
| Precision (%RSD) | < 15%.[2] | < 15%.[19] | < 10%.[21] |
| Linearity (r²) | ≥ 0.99.[2][12] | ≥ 0.99.[19] | ≥ 0.99.[21] |
| Selectivity Principle | Specific precursor-to-product ion transitions (MRM).[14] | Specific precursor-to-product ion transitions (MRM).[19] | High mass accuracy (< 5 ppm) and specific ion monitoring.[3] |
| Key Advantage | Robust, widely available, industry workhorse. | Excellent for volatile compounds, less matrix suppression with headspace. | High confidence in identification, retrospective analysis, unknown screening.[17] |
| Key Challenge | Potential for matrix suppression affecting ionization.[8] | Limited to thermally stable and volatile compounds. | Higher instrument cost and complexity. |
Experimental Protocols: A Practical Guide
A successful cross-validation study relies on well-designed and meticulously executed experimental protocols. Below are representative, detailed methodologies for the three core techniques.
LC-MS/MS Method for Multiple Nitrosamines in Metformin
This protocol is based on established methods for analyzing a range of nitrosamines in a challenging drug matrix like metformin, which can be problematic during sample preparation.[20][22]
Rationale: An LC-MS/MS method is chosen for its ability to simultaneously quantify multiple nitrosamines with varying polarities. A simple extraction is used, relying on the selectivity of the MS/MS to minimize matrix effects.[14] An isotopically labeled internal standard is crucial for correcting any variability in sample preparation and instrument response.
-
Standard Preparation: Prepare a mixed stock solution of nitrosamine standards (e.g., NDMA, NDEA, NEIPA, NMBA) in methanol. Create a series of calibration standards by diluting the stock solution, typically ranging from 0.1 to 100 ng/mL.[2]
-
Internal Standard (IS) Preparation: Prepare a stock solution of an isotopically labeled standard (e.g., NDMA-d6) in methanol.
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of Metformin drug substance or powdered tablets into a centrifuge tube.
-
Add 1.0 mL of extraction solvent (e.g., methanol) containing the internal standard at a fixed concentration (e.g., 10 ng/mL).
-
Vortex for 1 minute, then sonicate for 10 minutes to ensure complete extraction.
-
Centrifuge at 10,000 rpm for 10 minutes to precipitate insoluble excipients.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
-
-
LC-MS/MS Conditions:
-
System: UPLC coupled to a triple quadrupole mass spectrometer.
-
Column: A suitable reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm).[12]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Methanol.
-
Gradient: A suitable gradient to separate the analytes (e.g., 5% B to 95% B over 8 minutes).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI), positive mode (often provides better sensitivity for small nitrosamines).[14]
-
Detection: Multiple Reaction Monitoring (MRM). Monitor at least two specific precursor-product ion transitions for each nitrosamine to ensure identity confirmation.[12]
-
GC-MS/MS Method for Volatile Nitrosamines in Sartans
This protocol is ideal for volatile nitrosamines in drug substances like Valsartan, where manufacturing processes have been a known source of contamination.[19][23]
Rationale: GC-MS/MS is highly effective for volatile compounds. Using a direct liquid injection avoids the potential thermal degradation of the drug substance that can occur with some sample introduction techniques. The MRM mode provides the necessary selectivity to distinguish the low-level impurities from the high-concentration active pharmaceutical ingredient (API).[19]
-
Standard Preparation: Prepare individual stock solutions of volatile nitrosamines (NDMA, NDEA, NDIPA, NEIPA) in a suitable solvent like dichloromethane. Create calibration standards ranging from approximately 1 to 200 ng/mL.[23]
-
Sample Preparation:
-
Accurately weigh 250 mg of the Sartan API into a centrifuge tube.[23]
-
Add 10 mL of 0.1 M Sodium Hydroxide solution, vortex, and shake for 5 minutes. This step helps to dissolve the API and create a consistent matrix.
-
Add 2.0 mL of dichloromethane, vortex, and shake for an additional 5 minutes for liquid-liquid extraction.
-
Centrifuge at high speed (e.g., 10,000 g) for 5 minutes to achieve phase separation.
-
Carefully transfer the bottom dichloromethane layer into an autosampler vial for analysis.
-
-
GC-MS/MS Conditions:
-
System: Gas chromatograph coupled to a triple quadrupole mass spectrometer.
-
Column: A polar column suitable for nitrosamines (e.g., a WAX-type column, 30 m x 0.25 mm, 0.5 µm).[19]
-
Injection: 2 µL, Splitless mode.
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow.
-
Oven Program: Start at 70 °C (hold 4 min), ramp at 20 °C/min to 240 °C (hold 3 min).[19]
-
Ionization Source: Electron Ionization (EI) at 70 eV.
-
Detection: MRM mode, monitoring specific transitions for each volatile nitrosamine.
-
LC-HRMS Method for Broad-Scope Screening and Quantification
This protocol leverages the power of high-resolution mass spectrometry for both targeted quantification and non-targeted screening.[3][21]
Rationale: HRMS offers unparalleled confidence in compound identification through accurate mass measurement, which is critical for avoiding false positives from isobaric interferences.[3] This method can be used to quantify a known list of nitrosamines while simultaneously screening for unexpected, drug-substance-related nitrosamines (NDSRIs).
-
Sample and Standard Preparation: Follow the same procedure as for the LC-MS/MS method.
-
LC-HRMS Conditions:
-
System: UPLC coupled to an Orbitrap or Q-TOF mass spectrometer.
-
Column & Mobile Phases: As per the LC-MS/MS method.
-
Mass Spectrometer Settings:
-
Resolution: Set to ≥ 60,000 to ensure sufficient mass accuracy for resolving interferences.[3]
-
Acquisition Mode: Operate in a Full Scan mode to collect all ion data. Simultaneously, a targeted MS/MS (or dd-MS2) inclusion list can be used to trigger fragmentation for the known target nitrosamines, confirming their identity.
-
Mass Accuracy: Calibrate the instrument to ensure mass accuracy is consistently below 3 ppm.[21]
-
-
Data Processing:
-
Quantification: Extract ion chromatograms for the target nitrosamines using a very narrow mass window (e.g., ±5 ppm) around the theoretical exact mass. This provides high specificity.
-
Screening: Process the full scan data with software tools to search for other potential nitrosamine-related structures based on predicted exact masses.
-
-
Statistical Analysis for Cross-Validation
Once data has been collected from both methods, a statistical comparison is required to demonstrate equivalence. The validation protocol should pre-define the statistical tools and acceptance criteria.[7][24]
-
Accuracy Comparison: The mean recovery values from both methods can be compared using a two-sample Student's t-test . The null hypothesis is that the means are equal. A p-value greater than 0.05 typically indicates no statistically significant difference between the methods.[25][26]
-
Precision Comparison: The variances of the results from both methods are compared using an F-test . This determines if one method is significantly more variable than the other.[25][26]
-
Overall Equivalence: A common approach is to analyze the same set of samples (e.g., 10-12 lots of API or drug product) with both methods and plot the results against each other. Linear regression analysis should yield a high correlation coefficient (r² > 0.99), a slope close to 1.0, and a y-intercept close to 0.[24]
Expert Insight: An inter-laboratory study conducted by several regulatory agencies, including the FDA and Health Canada, found that while different mass spectrometry-based methods could achieve acceptable accuracy and precision for spiked samples, results for contaminated (real-world) samples showed higher variation.[6] This highlights that sample preparation is often the most critical and variable step , reinforcing the need for robust extraction procedures and the use of internal standards.
Conclusion: A Foundation of Trust
The cross-validation of nitrosamine detection methods is not merely a regulatory hurdle; it is a fundamental scientific practice that underpins the reliability of all subsequent data. By demonstrating that different analytical techniques or laboratories can produce comparable results, companies build a robust, defensible foundation for their quality systems.
The choice between LC-MS/MS, GC-MS/MS, and LC-HRMS depends on the specific analytes, the sample matrix, and the ultimate goal of the analysis—be it routine QC or investigative screening. As a senior application scientist, my recommendation is to leverage the strengths of each technique strategically. Use LC-MS/MS as a robust workhorse for routine quantification, employ GC-MS/MS for its prowess with volatile compounds, and integrate LC-HRMS for its unparalleled specificity and power to uncover unknown risks. By following a well-structured protocol and applying rigorous statistical analysis, you can ensure that your analytical data is a trusted asset in the critical mission of safeguarding patient health.
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Al-Rimawi, F., et al. (2025). A Comparative Study in Metformin Tablet Quality Assessment: LC-MS and LC-MS/MS Method Quantification of N-Nitroso-Dimethylamine in the Presence of Dimethyl Formamide. International Journal of Analytical Chemistry. [Link]
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The Analytical Scientist. (2025). Trends and Challenges in Nitrosamine Testing: Part Two. Theanalyticalscientist.com. [Link]
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National Institutes of Health (NIH). (2025). A Comparative Study in Metformin Tablet Quality Assessment: LC-MS and LC-MS/MS Method Quantification of N-Nitroso-Dimethylamine in the Presence of Dimethyl Formamide. PubMed. [Link]
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ResearchGate. (n.d.). Comparison of mass spectrometry (MS) conditions used in this study (FDA) and the private laboratory method description. ResearchGate. [Link]
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ACS Publications. (2024). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Chemical Research in Toxicology. [Link]
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National Institutes of Health (NIH). (2022). Development and Validation of four Nitrosamine Impurities Determination Method in Medicines of Valsartan, Losartan, and Irbesartan with HPLC-MS/MS (APCI). PubMed. [Link]
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SciSpace. (2020). validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc. Typeset.io. [Link]
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Agilent Technologies. (2025). Evaluate Nitrosamines in Metformin-Based Drugs with Confidence. Agilent.com. [Link]
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ResolveMass Laboratories Inc. (2025). HRMS for Nitrosamine Testing. Resolvemasslabs.com. [Link]
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National Institutes of Health (NIH). (2019). Development of GC-MS/MS Method for Simultaneous Estimation of Four Nitrosoamine Genotoxic Impurities in Valsartan. PubMed. [Link]
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Shimadzu. (n.d.). Solutions for Nitrosamine Analysis - GC-MS/MS and LC-HRMS Method. Shimadzu.com. [Link]
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National Institutes of Health (NIH). (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. PubMed. [Link]
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ResolveMass Laboratories Inc. (2025). GC-MS Method Development for Nitrosamine Testing. Resolvemasslabs.com. [Link]
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ComplianceOnline. (n.d.). Validation, Verification and Transfer of Analytical Methods. Complianceonline.com. [Link]
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gmp-compliance.org. (2014). EMA publishes Document on the Validation of analytical Methods. Gmp-compliance.org. [Link]
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WJBPHS. (2024). Formation of nitrosamine impurities: Discussion and advanced method development and validation using LC-MS/MS for their detection. World Journal of Biology Pharmacy and Health Sciences. [Link]
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Separation Science. (n.d.). Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS. Separationscience.com. [Link]
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European Medicines Agency (EMA). (2010). Guideline on the Investigation of Bioequivalence. EMA.europa.eu. [Link]
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A Guide to Inter-Laboratory Comparison of N-Nitroso-N-methyl-N-propylamine (Methylpropylnitrosamine) Analysis
For Researchers, Scientists, and Drug Development Professionals
The presence of nitrosamine impurities in pharmaceutical products is a critical safety concern due to their potential carcinogenic properties. Regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate strict control of these impurities.[1][2] Consequently, robust and reliable analytical methods are essential for their accurate detection and quantification at trace levels.
This guide provides a comprehensive framework for conducting an inter-laboratory comparison of N-Nitroso-N-methyl-N-propylamine (Methylpropylnitrosamine) analysis. It is designed to assist researchers, scientists, and drug development professionals in establishing confidence in their analytical data through objective performance evaluation against other laboratories.
The Imperative for Inter-Laboratory Comparison
An inter-laboratory comparison, or proficiency test, is a powerful tool for evaluating the performance of analytical laboratories.[3] It provides an objective assessment of a laboratory's competence by comparing its results for a common sample with those of other participating laboratories. The primary objectives of such a study for this compound analysis include:
-
Assessing Analytical Method Performance: Evaluating the accuracy and precision of the analytical methods used by different laboratories.
-
Identifying Methodological Biases: Uncovering systematic errors in a laboratory's testing process.
-
Ensuring Data Comparability: Establishing confidence that results from different laboratories are reliable and comparable.
-
Driving Continuous Improvement: Identifying areas for improvement in laboratory practices and analytical methodologies.
Analytical Techniques for Nitrosamine Analysis
The detection of nitrosamines at the trace levels required by regulatory agencies necessitates highly sensitive and selective analytical techniques. The most widely accepted and utilized methods are hyphenated mass spectrometry techniques.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a versatile and powerful technique for the analysis of a broad range of nitrosamines, including those that are less volatile or thermally labile.[4][5] Its high sensitivity and selectivity, achieved through Multiple Reaction Monitoring (MRM), make it a preferred method for nitrosamine analysis in complex pharmaceutical matrices.
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)
GC-MS/MS is another highly sensitive and selective technique, particularly well-suited for the analysis of volatile nitrosamines.[6][7][8][9] When coupled with headspace sampling, it can be a very effective method for the routine analysis of specific nitrosamines in drug products.
Table 1: Comparison of Primary Analytical Techniques for Nitrosamine Analysis
| Feature | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) |
| Principle | Separation based on polarity, followed by mass-to-charge ratio detection. | Separation based on volatility and polarity, followed by mass-to-charge ratio detection. |
| Applicability | Broad applicability to a wide range of nitrosamines, including non-volatile and thermally sensitive compounds. | Best suited for volatile and thermally stable nitrosamines. |
| Sensitivity | High sensitivity, capable of reaching low parts-per-billion (ppb) and even parts-per-trillion (ppt) levels. | Also highly sensitive, particularly for volatile analytes. |
| Selectivity | Excellent selectivity through Multiple Reaction Monitoring (MRM). | Excellent selectivity, also utilizing MRM. |
| Sample Throughput | Can be high, with modern UPLC systems offering rapid analysis times. | Can be high, especially with headspace autosamplers. |
| Matrix Effects | Can be susceptible to ion suppression or enhancement from the sample matrix. | Generally less susceptible to matrix effects than LC-MS/MS with ESI. |
Designing an Inter-Laboratory Comparison Study
A well-designed inter-laboratory study is crucial for obtaining meaningful and reliable results. The following steps outline the key considerations in designing such a study for this compound analysis.
Study Protocol
A detailed study protocol should be developed and distributed to all participating laboratories prior to the start of the study. This protocol should include:
-
Objectives and Scope: Clearly state the purpose of the study.
-
Test Material: Describe the common sample to be analyzed, including its matrix and the expected concentration range of this compound.
-
Sample Handling and Storage: Provide instructions for the proper handling and storage of the test material to ensure its integrity.
-
Analytical Method: While laboratories may use their own validated methods, the protocol should specify key performance requirements, such as the limit of quantification (LOQ).
-
Data Reporting: Define the format for reporting results, including units and the number of significant figures.
-
Timeline: Provide a clear schedule for sample distribution, analysis, and data submission.
Test Material
The selection and preparation of the test material are critical to the success of the study. The ideal test material should be:
-
Homogeneous: All participating laboratories must receive identical samples.
-
Stable: The concentration of this compound in the sample should remain constant throughout the duration of the study.
-
Representative: The matrix of the test material should be relevant to the types of samples routinely analyzed by the participating laboratories (e.g., a specific drug product placebo).
For this guide, we will consider a hypothetical proficiency test sample prepared by spiking a known concentration of this compound into a placebo drug product matrix.
Statistical Analysis of Results
The performance of each laboratory is evaluated by comparing its result to the assigned value, which is typically the consensus value from all participating laboratories. The Z-score is a widely used statistical tool for this purpose.
The Z-score is calculated as follows:
Z = (x - X) / σ
Where:
-
x is the result reported by the laboratory.
-
X is the assigned value (consensus mean).
-
σ is the standard deviation for proficiency assessment.
The interpretation of Z-scores is generally as follows:
-
|Z| ≤ 2.0: Satisfactory performance.
-
2.0 < |Z| < 3.0: Questionable performance (warning signal).
-
|Z| ≥ 3.0: Unsatisfactory performance (action signal).
Experimental Protocols
Proposed LC-MS/MS Method
This method is adapted from established methods for other volatile nitrosamines.
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is a suitable starting point.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in methanol.
-
Gradient: A gradient elution from a low to high percentage of Mobile Phase B should be optimized to achieve good separation of this compound from any matrix components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: The following are proposed MRM transitions for this compound (precursor ion m/z 117.1). These must be confirmed by direct infusion of a standard.
-
Quantifier: 117.1 > 43.1
-
Qualifier: 117.1 > 71.1
-
-
Instrument Parameters: Cone voltage and collision energy should be optimized for maximum sensitivity.
Proposed GC-MS/MS Method
This method is based on the analysis of other volatile nitrosamines.
Chromatographic Conditions:
-
Column: A mid-polar column (e.g., 30 m x 0.25 mm, 0.25 µm) is recommended.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program: A temperature gradient starting at 40 °C and ramping up to 280 °C should be optimized for good chromatographic separation.
-
Injection Mode: Splitless.
Mass Spectrometric Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
MRM Transitions: The following are proposed MRM transitions for this compound (precursor ion likely m/z 116). These must be confirmed.
-
Quantifier: To be determined from the fragmentation pattern.
-
Qualifier: To be determined from the fragmentation pattern.
-
-
Instrument Parameters: Ion source temperature and collision energy should be optimized.
Sample Preparation Protocol
-
Weighing: Accurately weigh a portion of the homogenized test material.
-
Extraction: Extract the sample with a suitable solvent (e.g., dichloromethane or methanol). The choice of solvent will depend on the analytical technique and the sample matrix.
-
Centrifugation: Centrifuge the sample to separate the solid material from the extract.
-
Filtration: Filter the supernatant through a 0.22 µm filter.
-
Analysis: Analyze the filtrate by LC-MS/MS or GC-MS/MS.
Illustrative Inter-Laboratory Comparison Data
The following table presents hypothetical results from an inter-laboratory comparison study for the analysis of this compound in a spiked placebo sample. The assigned value (consensus mean) is 15.0 ng/g, with a standard deviation for proficiency assessment of 1.5 ng/g.
Table 2: Hypothetical Inter-Laboratory Comparison Results for this compound
| Laboratory | Method | Reported Result (ng/g) | Z-score | Performance |
| Lab A | LC-MS/MS | 14.5 | -0.33 | Satisfactory |
| Lab B | GC-MS/MS | 16.2 | 0.80 | Satisfactory |
| Lab C | LC-MS/MS | 12.1 | -1.93 | Satisfactory |
| Lab D | LC-MS/MS | 18.0 | 2.00 | Satisfactory |
| Lab E | GC-MS/MS | 10.9 | -2.73 | Questionable |
| Lab F | LC-MS/MS | 15.3 | 0.20 | Satisfactory |
| Lab G | LC-MS/MS | 19.8 | 3.20 | Unsatisfactory |
| Lab H | GC-MS/MS | 14.8 | -0.13 | Satisfactory |
Conclusion and Recommendations
This guide provides a comprehensive framework for establishing an inter-laboratory comparison for the analysis of this compound. By following the principles outlined in this document, laboratories can gain valuable insights into their analytical performance, ensure the reliability of their data, and contribute to the overall safety of pharmaceutical products.
It is strongly recommended that any laboratory participating in such a study has a fully validated analytical method for this compound in place. The proposed methods in this guide should be considered as starting points and must be thoroughly validated before use in a formal inter-laboratory comparison.
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A Comparative Guide to the Metabolism of N-Nitrosamines: Pathways, Bioactivation, and Experimental Analysis
An In-Depth Technical Guide for Researchers
N-nitrosamines represent a class of potent genotoxic carcinogens that have garnered significant attention from regulatory bodies and the scientific community.[1][2] Found in various sources including food, water, cosmetics, and more recently as impurities in pharmaceutical products, their carcinogenic potential is not inherent but is unlocked through metabolic activation.[1][2][3] All N-nitrosamines require metabolism to exert their carcinogenic properties, a process primarily catalyzed by cytochrome P450 (CYP) enzymes that transforms them into reactive electrophiles capable of alkylating DNA.[2][4] This guide provides a comparative analysis of the metabolic pathways of different N-nitrosamines, elucidates the critical factors influencing their biotransformation, and details the experimental methodologies essential for their study.
The Core Metabolic Engine: Bioactivation via α-Hydroxylation
The journey from a stable N-nitrosamine to a carcinogenic agent is almost universally initiated by enzymatic oxidation. This process is a classic example of metabolic bioactivation, where the body's own enzymatic machinery inadvertently creates a more toxic compound.
The Central Role of Cytochrome P450 Enzymes
The bioactivation of N-nitrosamines is predominantly carried out by Phase I metabolic enzymes, specifically the cytochrome P450 (CYP) superfamily.[1][5] While multiple CYP isoforms can contribute, two enzymes are repeatedly implicated as the primary catalysts for many simple and tobacco-specific nitrosamines: CYP2E1 and CYP2A6 .[2][6][7]
The causality behind this specificity lies in the active site architecture of these enzymes, which favorably accommodates the small, often flexible structures of many carcinogenic nitrosamines. CYP2E1, for instance, is well-known for its efficiency in metabolizing small-molecule substrates, including ethanol and acetone, which share structural similarities with nitrosamines like N-nitrosodimethylamine (NDMA).[8]
The α-Hydroxylation Pathway: The Rate-Limiting Step to Carcinogenesis
The critical, rate-limiting step in the bioactivation of most nitrosamines is α-hydroxylation—the enzymatic addition of a hydroxyl group to the carbon atom immediately adjacent (in the α-position) to the nitroso group.[9][10][11] This initial oxidation creates a highly unstable α-hydroxynitrosamine intermediate.[12][13]
This intermediate spontaneously, non-enzymatically, rearranges and decomposes. This decomposition results in the formation of an aldehyde (the specific aldehyde depends on the nitrosamine's structure) and a highly electrophilic alkyldiazonium ion .[9][12] This diazonium ion is the ultimate carcinogenic species. Its extreme reactivity drives it to attack nucleophilic sites on DNA bases, forming covalent DNA adducts.[1][14] If these adducts are not repaired by cellular DNA repair mechanisms, they can lead to miscoding during DNA replication, resulting in permanent mutations and the initiation of cancer.[1][15]
Caption: General metabolic activation pathway for N-nitrosamines via α-hydroxylation.
Comparative Biotransformation of Key N-Nitrosamines
While the α-hydroxylation pathway is a common thread, the specific enzymes involved, the resulting metabolites, and the ultimate biological consequences can differ significantly between various N-nitrosamines. These differences are rooted in their unique chemical structures.
N-Nitrosodimethylamine (NDMA) vs. N-Nitrosodiethylamine (NDEA)
NDMA and NDEA are two of the most well-studied simple dialkylnitrosamines, yet they exhibit important metabolic distinctions.
-
NDMA Metabolism : The bioactivation of NDMA is primarily catalyzed by CYP2E1 .[2][12] α-hydroxylation of one of its methyl groups yields an unstable intermediate that decomposes into formaldehyde and the highly reactive methyldiazonium ion , which subsequently methylates DNA.[9][12] At low concentrations, orally administered NDMA is subject to a significant "first-pass" effect, where it is rapidly absorbed and metabolized by the liver, leaving little to interact with other organs.[3]
-
NDEA Metabolism : NDEA metabolism involves both CYP2E1 and CYP2A6 .[2][6] Its α-hydroxylation produces acetaldehyde and the ethyldiazonium ion , leading to DNA ethylation.[9] Interestingly, studies have shown that phenobarbital, a classic CYP inducer, significantly increases NDEA metabolism but not NDMA metabolism, providing early evidence that different P450 isozymes are primarily responsible for their activation.[16] A minor pathway of β-hydroxylation can also occur for NDEA, which is generally considered a detoxification route.[9]
Caption: Comparative metabolic activation of NDMA and NDEA.
Tobacco-Specific Nitrosamines (TSNAs)
TSNAs, such as N'-nitrosonornicotine (NNN) and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), are derived from tobacco alkaloids and have more complex structures.[14][17] Their metabolism, also driven by CYPs like CYP2A6, leads to a wider array of DNA adducts, including both methylating and larger pyridyloxobutylating agents, both of which are critical to their carcinogenicity.[14] Furthermore, NNK can undergo carbonyl reduction to form NNAL, another potent pulmonary carcinogen, adding another layer to its metabolic profile.[18]
Cyclic Nitrosamines
The carcinogenicity of cyclic nitrosamines like N-nitrosopyrrolidine (NPYR) and N-nitrosopiperidine (NPIP) is also dictated by metabolism. In rats, NPIP is a potent esophageal carcinogen while NPYR primarily induces liver tumors.[10][19] This stark difference in organotropism is attributed to tissue-specific differences in the rates of metabolic α-hydroxylation, underscoring that the location of metabolic activation is as crucial as the activation itself.[10]
Detoxification: The Competing Pathway
Metabolism is not solely a path to bioactivation. Cells also possess detoxification pathways that compete with α-hydroxylation. The primary detoxification route for some nitrosamines is denitrosation , an enzymatic cleavage that yields nitrite and the corresponding secondary amine.[12][20] For NDMA, this pathway produces methylamine.[21] The balance between activating α-hydroxylation and deactivating denitrosation is a critical determinant of the overall carcinogenic risk.
Comparative Metabolic Data Summary
| N-Nitrosamine | Primary Activating CYP(s) | Key Aldehyde Metabolite | Ultimate Carcinogen (Ion) | Primary DNA Damage |
| NDMA | CYP2E1[2][12] | Formaldehyde[12] | Methyldiazonium[9] | Methylation[9] |
| NDEA | CYP2E1, CYP2A6[2][6] | Acetaldehyde[9] | Ethyldiazonium[9] | Ethylation[2] |
| NNK | CYP2A6, CYP2E1, others[6][7] | Formaldehyde, OPB | Methyldiazonium, POB** Diazonium | Methylation & Pyridyloxobutylation[14] |
| NPYR | Multiple CYPs | 4-Hydroxybutanal | 2-Oxobutyl Diazonium | Pyridyloxobutylation[10] |
| NPIP | Multiple CYPs, incl. CYP2A3[10] | 5-Hydroxypentanal | 2-Oxopentyl Diazonium | Pyridyloxobutylation[10] |
| 4-oxo-1-(3-pyridyl)-1-butanone | ||||
| **Pyridyloxobutyl |
Experimental Methodologies for Studying Nitrosamine Metabolism
Objective analysis of nitrosamine metabolism requires robust and validated experimental systems. The choice of system depends on the specific question being addressed, from identifying primary metabolic pathways to quantifying enzyme kinetics.
In Vitro Experimental Systems
In vitro systems are indispensable for mechanistic studies, allowing researchers to dissect metabolic pathways in a controlled environment.
Workflow: In Vitro Microsomal Metabolism Assay
Caption: A typical experimental workflow for an in vitro N-nitrosamine metabolism assay.
Detailed Protocol: Microsomal Assay
-
Source Material : Obtain liver microsomes from a relevant species (e.g., pooled human liver microsomes, rat liver microsomes). Microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of CYP enzymes.[20]
-
Reaction Mixture Preparation : In a microcentrifuge tube, combine a phosphate buffer (pH ~7.4), the liver microsomes (typically 0.1-1.0 mg/mL protein), and the N-nitrosamine of interest at various concentrations.
-
Initiation : Pre-warm the mixture to 37°C. Initiate the enzymatic reaction by adding a solution of NADPH, the essential cofactor for CYP activity.[3]
-
Incubation : Incubate the reaction for a defined period (e.g., 10-60 minutes) at 37°C with shaking. The goal is to remain in the linear range of product formation.
-
Termination : Stop the reaction by adding a cold organic solvent, such as acetonitrile or methanol. This denatures the enzymes and precipitates the protein.
-
Sample Processing : Centrifuge the sample to pellet the precipitated protein. Transfer the supernatant, which contains the parent nitrosamine and its metabolites, to a new vial for analysis.
-
Analysis : Quantify the disappearance of the parent compound and/or the formation of specific metabolites using a validated analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[22][23]
Causality Behind Experimental Choices:
-
Why Microsomes? They provide a concentrated, cell-free source of the primary metabolic enzymes (CYPs) responsible for Phase I metabolism, simplifying the system to study bioactivation directly.
-
Why NADPH? CYP enzymes are monooxygenases that require reducing equivalents to activate molecular oxygen, and NADPH provides these electrons via the enzyme NADPH-cytochrome P450 reductase. Its inclusion is non-negotiable for activity.
-
Why 37°C? This is the physiological temperature for mammalian enzymes, ensuring optimal activity that is representative of in vivo conditions.
Other In Vitro Models:
-
Hepatocytes : Using primary cultured liver cells provides a more complete model, as it includes both Phase I and Phase II (conjugation) enzymes and intact cellular structures.[16]
-
Recombinant Enzymes : Expressing a single human CYP enzyme (e.g., CYP2E1) in a cellular system (like baculovirus-infected insect cells) allows for the definitive identification of which specific enzyme is responsible for metabolizing a nitrosamine.[24]
Analytical Techniques
The detection of trace levels of nitrosamines and their metabolites from complex biological matrices requires highly sensitive and selective analytical methods.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : This is the gold standard and most widely used technique.[22][25] It offers excellent selectivity by separating compounds chromatographically and then detecting them based on their specific mass-to-charge ratios and fragmentation patterns. It is suitable for a wide range of nitrosamines, including those that are non-volatile or thermally unstable.[22]
-
Gas Chromatography-Mass Spectrometry (GC-MS) : This technique is preferred for volatile nitrosamines.[22] Samples are vaporized and separated in a gas stream before detection. Often, a thermal energy analyzer (TEA) is used as a highly specific detector for nitrosamines in conjunction with GC.
Conclusion
The metabolism of N-nitrosamines is a complex, multifaceted process that is central to their carcinogenicity. While the fundamental pathway of CYP-mediated α-hydroxylation is a unifying principle, significant differences exist between compounds based on their chemical structure, the specific enzymes involved, and the tissue where activation occurs. A thorough understanding of these comparative metabolic profiles, underpinned by robust in vitro and in vivo experimental data, is critical for researchers and drug development professionals. This knowledge is paramount for accurate risk assessment, the development of safer pharmaceuticals, and the establishment of science-based regulatory limits to protect public health.
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A Senior Application Scientist's Guide to the Validation of In Vitro Models for Nitrosamine Carcinogenicity Assessment
Introduction: The Imperative for Predictive In Vitro Models
The detection of N-nitrosamine impurities in common pharmaceutical products has presented a significant challenge to the drug development and manufacturing industry.[1][2] Classified as probable or possible human carcinogens, these compounds demand rigorous safety assessment.[3][4][5] The ethical and practical limitations of traditional animal carcinogenicity bioassays have accelerated the need for robust, validated in vitro models that can accurately predict the carcinogenic risk of nitrosamines in humans. This guide provides a comparative analysis of current and emerging in vitro systems, offering researchers and drug development professionals a framework for selecting and validating the most appropriate models for their specific needs. Our focus is on the scientific rationale behind each model, its performance with nitrosamines, and the experimental data that supports its validation.
Pillar 1: The Mechanistic Foundation – Why Metabolic Activation is Key
A valid in vitro model must recapitulate the key biological events that lead to nitrosamine-induced cancer. For most nitrosamines, this is not direct action but a process of metabolic activation.[6]
N-nitrosamines are pro-carcinogens, meaning they require enzymatic conversion to become reactive. This critical first step is predominantly carried out by cytochrome P450 (CYP) enzymes in the liver.[6][7] The primary activation pathway involves the hydroxylation of the carbon atom immediately adjacent to the nitroso group (α-hydroxylation).[8][9] This enzymatic reaction generates an unstable intermediate that spontaneously decomposes to form a highly reactive electrophile, a diazonium ion.[8][9] This electrophile can then readily bind to cellular macromolecules, most critically, DNA. The formation of DNA adducts, if not repaired, can lead to mutations during DNA replication, initiating the carcinogenic process.[3][6]
Conversely, competing metabolic pathways, such as denitrosation, can lead to detoxification.[8][9] Therefore, an ideal in vitro model must possess a human-relevant metabolic capacity to accurately reflect the balance between activation and detoxification that determines the ultimate carcinogenic potential of a given nitrosamine.
Caption: Optimized Ames test workflow for nitrosamines.
The Next Step: Mammalian Cell Assays
To address the limitations of prokaryotic systems and assess effects in a more human-relevant context, mammalian cell assays are employed.
-
In Vitro Micronucleus (MN) Assay: This assay detects both chromosome breakage and loss, key events in carcinogenesis. When used for nitrosamines, the choice of cell line is critical. Standard cell lines lack the necessary CYP enzymes, but this can be overcome by using:
-
Metabolically Competent Cells: The human liver cell line HepaRG, which endogenously expresses a broad range of metabolic enzymes, is a valuable tool. [10][11] * Engineered Cells: Human lymphoblastoid TK6 cells have been successfully engineered to express specific human CYP enzymes, such as CYP2A6, creating highly relevant and sensitive models for specific nitrosamines. [12]* Comet Assay: This assay measures DNA strand breaks and is another valuable endpoint for assessing genotoxicity in mammalian cells.
-
The New Frontier: Advanced 3D and Microphysiological Systems
Recent advances have focused on creating in vitro models that more closely mimic the three-dimensional architecture and function of human organs.
-
3D Spheroid Cultures (HepaRG): Growing metabolically competent cells like HepaRG in a 3D spheroid structure significantly enhances their physiological relevance. Compared to 2D monolayers, 3D HepaRG spheroids exhibit higher and more sustained CYP activity. [10] * Performance Data: Studies directly comparing 2D and 3D HepaRG models for nitrosamine testing have shown that 3D spheroids are more sensitive. [10][11]For example, in one study, all eight nitrosamines tested induced DNA damage in 3D spheroids, whereas only three produced a positive response in 2D cultures. [10][11]This demonstrates the superior predictive power of 3D models for detecting the genotoxicity of a wider range of nitrosamine impurities.
-
Organoids: These are stem-cell-derived, self-organizing 3D structures that recapitulate the cellular diversity and micro-architecture of an organ. [13][14]Liver organoids, derived from induced pluripotent stem cells (iPSCs) or adult stem cells, provide a highly sophisticated model for long-term toxicity studies due to their stable expression of metabolic enzymes. [15][16]Their ability to be generated from diverse patient populations also opens the door to studying population-specific differences in nitrosamine metabolism.
-
Organs-on-a-Chip (Liver-Chip): This microfluidic technology recreates the dynamic microenvironment of the human liver, including blood flow and tissue-tissue interfaces. [17]Liver-Chips have demonstrated remarkable predictive validity for assessing drug-induced liver injury (DILI).
-
Performance Data: In a blinded study with 27 known liver toxins and non-toxins, a human Liver-Chip correctly identified 87% of the drugs that caused liver injury in patients (sensitivity) and correctly cleared all non-toxic drugs (100% specificity). [18][19]This level of performance significantly exceeds that of conventional models and highlights the potential of such systems for accurately assessing the risk of hepatotoxic compounds like nitrosamines. [18]
-
Pillar 3: Quantitative Comparison and Experimental Protocols
An objective comparison requires a clear summary of each model's capabilities and limitations.
Comparative Data Summary Table
| Model | Biological Complexity | Metabolic Competence (Human-Relevant) | Throughput | Relative Cost | Predictive Power for Nitrosamines | Key Limitations |
| Ames Test (Optimized) | Low (Prokaryotic) | Low (Exogenous S9, non-human) | Very High | Low | Good for initial screening, but false negatives possible. [3][20] | Lacks mammalian cell context; S9 mix is a simplified metabolic system. |
| Micronucleus (Engineered TK6) | Moderate (Human cells) | Moderate (Specific CYPs expressed). [12] | High | Moderate | Good for specific nitrosamines activated by the engineered CYP. | May not capture metabolism by other relevant CYPs. |
| 2D HepaRG Culture | Moderate (Human liver cells) | Good (Broad endogenous CYP expression). [21] | High | Moderate | Fair; less sensitive than 3D models for some nitrosamines. [10][11] | Lacks 3D architecture; rapid decline in metabolic activity. |
| 3D HepaRG Spheroids | High (3D tissue-like) | High (Sustained, broad CYP expression). [10] | Medium | High | Excellent; higher sensitivity than 2D models. [10][11] | More complex culture and analysis than 2D. |
| Liver Organoids | Very High (Organ mimic) | Very High (Stable, diverse cell types). [15] | Low-Medium | Very High | Potentially the highest, but less standardized data available. | Technically demanding; lower throughput; high cost. |
| Liver-Chip | Very High (Microphysiological) | Very High (Includes flow, shear stress). [17][22] | Low | Very High | Excellent; high demonstrated predictive validity for DILI. [18] | Low throughput; requires specialized equipment. |
Experimental Protocol: Genotoxicity Assessment in 3D HepaRG Spheroids
This protocol outlines a workflow for assessing nitrosamine-induced DNA damage using the Comet assay in a validated 3D model.
-
Spheroid Formation:
-
Culture HepaRG cells in ultra-low attachment U-bottom plates for 5-7 days to allow for self-assembly into spheroids.
-
Maintain cultures in appropriate media to ensure differentiation and expression of metabolic enzymes.
-
-
Nitrosamine Exposure:
-
Expose the mature spheroids to a range of concentrations of the test nitrosamine (and appropriate vehicle/positive controls) for a defined period (e.g., 24-72 hours). The duration should be sufficient to allow for metabolic activation and subsequent DNA damage.
-
-
Spheroid Dissociation:
-
Gently collect the spheroids and wash with PBS.
-
Dissociate the spheroids into a single-cell suspension using a non-enzymatic dissociation buffer to maintain cell integrity.
-
-
Comet Assay (Alkaline):
-
Embed the single-cell suspension in low-melting-point agarose on a microscope slide.
-
Lyse the cells with a high-salt detergent solution to remove membranes and cytoplasm, leaving behind the nuclear DNA (nucleoids).
-
Subject the slides to electrophoresis under alkaline conditions (pH > 13). Damaged DNA containing strand breaks will relax and migrate out of the nucleoid, forming a "comet tail."
-
Neutralize and stain the DNA with a fluorescent dye (e.g., SYBR Green).
-
-
Imaging and Analysis:
-
Capture images of the comets using a fluorescence microscope.
-
Use automated image analysis software to quantify the extent of DNA damage. A common metric is "% Tail DNA" (the intensity of the tail relative to the total intensity of the comet).
-
A statistically significant, dose-dependent increase in % Tail DNA indicates a positive genotoxic response.
-
Conclusion and Future Outlook
The validation of in vitro models for nitrosamine carcinogenicity is a dynamic field. While the optimized Ames test remains a critical initial screen, the data compellingly supports a move towards more physiologically relevant systems. For robust risk assessment, a weight-of-evidence approach is essential. The superior performance of 3D cell models, such as HepaRG spheroids, in detecting the genotoxicity of a wider range of nitrosamines makes them a powerful and validated tool for follow-up testing. [10][11]Looking forward, advanced systems like organoids and organs-on-a-chip, with their demonstrated high predictive validity for liver toxicity, represent the future of safety assessment. [18]As these technologies become more standardized and accessible, they will play a pivotal role in reducing reliance on animal testing and providing more accurate, human-relevant data to ensure the safety of pharmaceutical products.
References
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A Senior Application Scientist's Guide: LC-MS versus GC-MS for N-Nitrosomethylphenylamine (NMPA) Analysis in Pharmaceuticals
Introduction: The Imperative for Nitrosamine Control
The discovery of N-nitrosamine impurities in common medications has triggered a global regulatory and scientific response.[1] Classified as probable human carcinogens, these compounds can form unintentionally during drug manufacturing, degradation, or storage.[1][2] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent guidelines for their control, referencing the International Council for Harmonisation (ICH) M7 guideline for assessing and controlling DNA-reactive impurities.[3][4][5][6][7] These impurities are considered a "cohort of concern" due to their high carcinogenic potency.[2][4]
This guide focuses on the analytical challenges and strategies for a specific nitrosamine, N-nitrosomethylphenylamine (NMPA), a compound monitored in various drug products.[8][9][10] As researchers and drug development professionals, selecting the optimal analytical technique is paramount for ensuring patient safety and regulatory compliance. The two leading platforms for this task are Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[5][11] This document provides an in-depth, objective comparison of these techniques, grounded in experimental data and field-proven insights, to empower you to make an informed decision for your laboratory.
Physicochemical Profile: N-Nitrosomethylphenylamine (NMPA)
Understanding the analyte's properties is the foundation of method development. NMPA (CAS 614-00-6) is an orange liquid with characteristics that place it at the crossroads of LC and GC analysis.[12]
| Property | Value | Implication for Analysis |
| Molecular Formula | C₇H₈N₂O | --- |
| Molecular Weight | 136.15 g/mol | Suitable for both LC-MS and GC-MS. |
| Boiling Point | ~225 °C (decomposes)[13] | Volatile enough for GC, but decomposition risk necessitates careful inlet temperature control. |
| Appearance | Orange Liquid[12] | --- |
| Solubility | Insoluble in water; soluble in ethanol, ether, methanol, DMSO, chloroform.[12][13] | Dictates solvent choice for sample preparation; compatible with common organic solvents used in both LC and GC. |
NMPA's semi-volatile nature and potential for thermal decomposition are the critical factors influencing the choice between GC-MS and LC-MS.[13][14]
Core Principles & Mechanistic Choices
The decision to use LC-MS or GC-MS is not arbitrary; it is a deliberate choice based on the interplay between the analyte's chemistry and the instrument's physics.
Gas Chromatography-Mass Spectrometry (GC-MS): The Volatility-Driven Approach
GC-MS excels at separating volatile and semi-volatile compounds that can be vaporized without degradation. The sample is injected into a heated inlet, vaporized, and separated in a gaseous mobile phase based on its boiling point and interaction with the column's stationary phase.
-
Causality: For small nitrosamines like NMPA, GC-MS is a traditional and powerful tool.[8][15] Its high chromatographic efficiency can provide excellent separation from matrix components. Electron Impact (EI) ionization is a robust, universal technique for volatile compounds, generating reproducible fragmentation patterns for confident identification.[16]
-
Expertise & Experience: The primary challenge is thermal lability. While NMPA is amenable to GC, the heated injector port (~220-250°C) can cause degradation of more sensitive nitrosamines, or even the analyte itself, leading to inaccurate quantification.[17] Furthermore, analysis of non-volatile nitrosamines would require chemical derivatization to increase their volatility—a process that adds time, complexity, and potential for error.[18][19] For NMPA, derivatization is generally not required.
Liquid Chromatography-Mass Spectrometry (LC-MS): The Versatility-Driven Approach
LC-MS separates compounds in a liquid mobile phase at or near ambient temperature before ionization, making it the gold standard for a wider range of analytes, including those that are non-volatile or thermally labile.[20]
-
Causality: LC-MS circumvents the risk of thermal degradation associated with GC inlets. This is the single most important reason for its widespread adoption in nitrosamine analysis.[20] For ionization, Atmospheric Pressure Chemical Ionization (APCI) is often the technique of choice for smaller, less polar nitrosamines like NMPA.[16][21] APCI is well-suited for compounds that are volatile enough to be vaporized from the LC eluent in a heated nebulizer but may not ionize efficiently by other means.[21][22][23] Electrospray Ionization (ESI) is typically reserved for larger, more polar, or charged nitrosamines, particularly Nitrosamine Drug Substance Related Impurities (NDSRIs).[16][20]
-
Expertise & Experience: While LC-MS avoids thermal degradation, it is more susceptible to matrix effects—the suppression or enhancement of analyte ionization due to co-eluting compounds from the sample matrix.[23] APCI is generally considered less prone to matrix effects than ESI, but careful sample preparation and chromatographic separation are still crucial for robust and accurate results.[23]
Comparative Analytical Workflow
The following diagram illustrates the typical experimental workflows for NMPA analysis by GC-MS and LC-MS.
Caption: Generalized workflows for NMPA analysis by GC-MS and LC-MS.
Head-to-Head Performance Comparison
The choice between LC-MS and GC-MS often comes down to a trade-off between different performance metrics. The following table summarizes these key parameters for NMPA analysis.
| Parameter | LC-MS/MS (with APCI) | GC-MS/MS (with Liquid Injection) | Rationale & Expert Insights |
| Analyte Suitability | Excellent. Avoids thermal degradation, making it robust for a wider range of nitrosamines beyond NMPA. | Good. Suitable for semi-volatile NMPA, but potential for on-column or inlet degradation exists.[14] | LC-MS is inherently safer for potentially labile compounds. |
| Sensitivity (LOQ) | Excellent. Routinely achieves low ppb to ppt levels (e.g., <0.05 ppb).[22][24] Meets stringent regulatory limits.[1][25] | Excellent. Can also achieve low ppb detection limits (e.g., 1-15 ppb).[26][27] | Both techniques, when coupled with tandem mass spectrometry (MS/MS), provide the sensitivity needed for trace-level impurity analysis. |
| Selectivity | Very High. Tandem MS (MRM mode) provides exceptional selectivity against matrix interference.[20] | Very High. MRM mode in GC-MS/MS also offers outstanding selectivity. | Both platforms are highly selective. The choice depends more on "front-end" separation and ionization challenges. |
| Sample Preparation | Generally simpler. Often involves a "dilute-and-shoot" approach after dissolution and filtration.[22] | Can be more complex. May require liquid-liquid extraction into a GC-compatible solvent like dichloromethane.[27] | The ability to directly inject aqueous/methanolic solutions gives LC-MS an efficiency advantage. |
| Matrix Effects | Moderate. APCI is less susceptible than ESI, but ion suppression/enhancement can still occur.[23] | Moderate. Non-volatile matrix components can contaminate the GC inlet, affecting performance over time. | Both techniques require careful method validation and matrix-matched standards to ensure accuracy. |
| Run Time | Fast. Typical run times are under 15 minutes.[22][24] | Very Fast. Optimized methods can be under 10 minutes.[14][15] | GC often has a slight edge in raw speed, but this is often negated by more involved sample preparation. |
| Regulatory Acceptance | High. Widely cited in FDA, EMA, and USP methods for a broad range of nitrosamines.[1][5][10] | High. A well-established and accepted technique, particularly for volatile nitrosamines.[27][28] | Both are fully compliant techniques. The method chosen must be validated for its intended purpose.[3] |
Validated Experimental Protocols
The following protocols are representative methodologies. They must be fully validated in your laboratory for your specific drug product matrix according to ICH Q2(R1) guidelines.[1]
Protocol 1: LC-MS/MS Method for NMPA Quantification
This protocol is based on established methods for analyzing multiple nitrosamines in pharmaceutical solvents and products.[8][9]
-
Standard and Sample Preparation:
-
Prepare a 1.0 µg/mL stock solution of NMPA in methanol.
-
Create a calibration curve (e.g., 0.5-100 ng/mL) by serially diluting the stock solution in methanol.
-
Accurately weigh ~100 mg of the drug substance or ground tablet powder into a volumetric flask.
-
Add a suitable internal standard (e.g., NMPA-d5) for accurate quantification.
-
Dissolve and bring to volume with methanol. Sonicate for 10 minutes to ensure complete dissolution.
-
Centrifuge the solution and filter the supernatant through a 0.22 µm PVDF syringe filter into an amber LC vial to protect from UV light.[17]
-
-
LC-MS/MS Conditions:
-
LC System: UHPLC System
-
Column: C18 Column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Methanol[22]
-
Flow Rate: 0.3 mL/min
-
Gradient: 10% B to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions.
-
Column Temp: 40 °C
-
Injection Volume: 5 µL
-
MS System: Triple Quadrupole Mass Spectrometer
-
Ionization Source: APCI, Positive Mode
-
APCI Temp: 350 °C[16]
-
MRM Transitions: Monitor at least two transitions for NMPA (e.g., Q1: 137.1 -> Q3: 77.1 / 107.1). These must be empirically optimized.
-
-
Self-Validation System:
-
System Suitability: Inject a mid-point calibrant six times; RSD of peak area should be <15%.
-
Blank Injection: Inject a methanol blank to ensure no carryover or system contamination.
-
Matrix Spike: Spike a known amount of NMPA into a prepared sample to assess recovery (typically 70-130%).
-
Protocol 2: GC-MS/MS Method for NMPA Screening
This protocol is adapted from comprehensive screening methods for multiple nitrosamines.[26]
-
Standard and Sample Preparation:
-
Prepare a 1.0 µg/mL stock solution of NMPA in dichloromethane (DCM).
-
Create a calibration curve (e.g., 5-100 ng/mL) by serially diluting the stock solution in DCM.
-
Accurately weigh ~250 mg of API or powdered drug product into a 15 mL centrifuge tube.
-
Add a suitable internal standard (e.g., NMPA-d5).
-
Add 10 mL of an appropriate extraction solution (e.g., 1M NaOH for basic drugs, or water). Vortex for 1 minute.[27]
-
Add 2.0 mL of DCM, vortex vigorously for 5 minutes for liquid-liquid extraction.[27]
-
Centrifuge at 4000 rpm for 5 minutes to separate the layers.
-
Carefully transfer the lower organic (DCM) layer to a GC vial.
-
-
GC-MS/MS Conditions:
-
GC System: Gas Chromatograph with multimode inlet (MMI)
-
Liner: Ultra Inert splitless liner
-
Column: Rxi-624Sil MS (30 m x 0.25 mm, 1.4 µm) or similar[14]
-
Inlet Temp: 220 °C (Optimize to balance transfer and minimize degradation)[26]
-
Injection Mode: Splitless
-
Oven Program: 40 °C (hold 1 min), ramp at 20 °C/min to 240 °C (hold 3 min).[26][28]
-
MS System: Triple Quadrupole Mass Spectrometer
-
Ionization Source: Electron Impact (EI), 70 eV
-
Source Temp: 230 °C
-
MRM Transitions: Monitor at least two transitions for NMPA. These must be empirically optimized.
-
-
Self-Validation System:
-
System Suitability: Inject a mid-point calibrant; check for peak shape (tailing factor <2.0) and response.
-
Solvent Blank: Inject DCM to check for system contamination.
-
Accuracy/Recovery: Analyze a spiked sample preparation to ensure extraction efficiency is within acceptable limits (70-130%).[26]
-
Conclusion and Recommendation
Both LC-MS/MS and GC-MS/MS are powerful, regulatory-accepted techniques capable of quantifying N-nitrosomethylphenylamine (NMPA) at the trace levels required to ensure pharmaceutical safety.
-
GC-MS/MS offers exceptional chromatographic resolution and speed, making it a strong candidate for dedicated quality control environments where the analytes are known to be volatile and thermally stable.
-
LC-MS/MS , particularly with an APCI source, provides greater versatility and is the superior choice for a broader research and development or multi-analyte screening platform. Its key advantage is the mitigation of thermal degradation risk, which is a critical concern for the nitrosamine class as a whole. This makes it a more robust and future-proof choice as regulatory focus expands to include a wider array of nitrosamine impurities, including larger, more complex NDSRIs.
For a laboratory tasked with analyzing NMPA and potentially other nitrosamines, LC-MS/MS is the recommended primary technique . Its operational flexibility, reduced risk of analyte degradation, and simpler sample preparation workflows provide a more reliable and efficient analytical system for ensuring the safety and quality of pharmaceutical products.
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A Senior Application Scientist's Guide to the Accuracy and Precision of Nitrosamine Quantification Methods
The discovery of N-nitrosamine impurities in common pharmaceutical products has presented a significant analytical challenge to the drug development and manufacturing industry.[1] These compounds, many of which are classified as probable human carcinogens, must be monitored at trace levels to ensure patient safety.[2][3] The mandate from regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) is clear: manufacturers must implement robust, validated analytical methods to detect and quantify these impurities with high confidence.[4][5]
This guide provides an in-depth comparison of the primary analytical techniques used for nitrosamine quantification. As a Senior Application Scientist, my goal is not merely to list methods but to explore the causality behind their application, compare their performance with experimental data, and provide actionable protocols. We will delve into the nuances of why a specific technique is chosen for a particular nitrosamine or matrix, grounding our discussion in the principles of scientific integrity and regulatory compliance.
The Analytical Imperative: Sensitivity and Selectivity
The core challenge in nitrosamine analysis is achieving exceptionally low limits of detection (LOD) and quantification (LOQ) in complex sample matrices, such as active pharmaceutical ingredients (APIs) and finished drug products.[6][7] Acceptable Intake (AI) limits for common nitrosamines like N-nitrosodimethylamine (NDMA) are often in the nanogram-per-day range, necessitating analytical methods that can reliably quantify impurities at parts-per-billion (ppb) levels.[8][9] This requires a combination of high sensitivity (the ability to detect small amounts) and high selectivity (the ability to distinguish the target analyte from other components in the sample).[10]
The choice of analytical technology is therefore paramount and is driven by the physicochemical properties of the target nitrosamines (e.g., volatility, polarity, thermal stability) and the nature of the sample matrix.[11]
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography is a powerful technique for separating volatile and semi-volatile compounds. For nitrosamine analysis, it is most effective when coupled with a highly sensitive and selective detector like a mass spectrometer.
Principle of Operation
In GC-MS, the sample is vaporized and introduced into a gas chromatograph. An inert carrier gas moves the vaporized analytes through a capillary column, which separates them based on their boiling points and interactions with the column's stationary phase. As each separated analyte exits the column, it enters the mass spectrometer, which ionizes the molecules, separates the ions by their mass-to-charge ratio (m/z), and detects them. For enhanced selectivity and sensitivity, a triple quadrupole mass spectrometer (MS/MS) is often employed.[6]
Key GC-MS Based Methodologies
a) Headspace (HS) GC-MS
-
Expertise & Experience: Headspace sampling is the technique of choice for highly volatile nitrosamines like NDMA and N-nitrosodiethylamine (NDEA) in solid or liquid samples.[12][13] The causality here is straightforward: by heating the sample in a sealed vial, volatile impurities are partitioned into the gas phase (the "headspace") above the sample. An aliquot of this gas is then injected into the GC. This approach provides an elegant and effective cleanup, as non-volatile matrix components (like the API itself) are left behind, minimizing instrument contamination and matrix interference.[14] This leads to cleaner chromatograms and more reliable quantification.
-
Trustworthiness: The method's reliability is demonstrated through validation according to ICH Q2(R1) guidelines, showing excellent linearity, accuracy, and precision for its intended analytes.[15][16]
b) Direct Liquid Injection GC-MS/MS
-
Expertise & Experience: For a broader range of nitrosamines that includes less volatile compounds, direct liquid injection is more suitable.[6] While simpler than headspace, it introduces the entire dissolved sample matrix into the instrument.[6] This necessitates the use of a more powerful detection system, like a triple quadrupole MS/MS, to selectively filter out interferences. The MS/MS operates in Multiple Reaction Monitoring (MRM) mode, where it isolates a specific parent ion for the target nitrosamine and then fragments it, monitoring for a unique product ion. This two-stage filtering provides the high selectivity needed to accurately quantify trace analytes in a complex background.[17]
-
Trustworthiness: Validation data consistently shows that direct injection GC-MS/MS can achieve the required low ppb detection limits with high accuracy and precision.[6][18]
c) GC with Thermal Energy Analyzer (TEA)
-
Expertise & Experience: The Thermal Energy Analyzer (TEA) is a highly specific detector for nitroso-compounds.[19][20] After GC separation, the analytes are passed through a pyrolyzer, which cleaves the N-NO bond. The resulting nitrosyl radical (•NO) reacts with ozone to produce excited nitrogen dioxide (NO₂*), which then emits light as it decays. This light is detected by a photomultiplier tube. The high specificity of this reaction means that the TEA is largely blind to other nitrogen-containing compounds that lack the N-NO group, drastically reducing matrix interference.[20] For less volatile nitrosamines, chemical derivatization may be required to make them suitable for GC analysis.[21]
-
Trustworthiness: GC-TEA is a long-established, robust technique for nitrosamine analysis, particularly in complex matrices like food and rubber products, and its performance is well-documented.[20][22]
Performance Data: GC-MS Methods
| Nitrosamine | Method | LOD (ng/mL or ppm) | LOQ (ng/mL or ppm) | Accuracy (% Recovery) | Precision (% RSD) | Reference |
| NDMA, NDEA, NDIPA, NEIPA | HS-GC-MS | 0.1 - 113 ppm (in product) | 25 ppb (NDMA/NDEA) | -7.04% to 7.25% | ≤11.5 | [15][16] |
| NDMA, NDEA, NDPA, NDBA, etc. | GC-MS/MS (Direct Injection) | 0.02 - 0.03 ppm | 0.06 - 0.09 ppm | 93.6% - 105% | 0.4% - 4.2% | [16][18] |
| 9 Nitrosamines | GC-MS/MS (Direct Injection) | 1 ng/mL | 2 ng/mL | 85.3% - 106.8% | < 5.6% | [17] |
| Various | GC-TEA | < 2 pg N/second (sensitivity) | - | 83% - 110% | - | [20][23] |
Note: LOD/LOQ and performance characteristics are method- and matrix-dependent. Values are illustrative based on cited literature.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is the most versatile and widely applied technique for nitrosamine analysis, capable of handling a broad range of compounds with varying polarities, including those that are non-volatile or thermally unstable and thus unsuitable for GC.[11][24]
Principle of Operation
A liquid sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. The sample travels with a liquid mobile phase through a packed column, which separates the components based on their chemical interactions with the column's stationary phase. The separated components then flow into the mass spectrometer. An interface, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), generates ions from the analytes before they enter the mass analyzer.[11][25]
Key LC-MS Based Methodologies
a) LC-Tandem Mass Spectrometry (LC-MS/MS)
-
Expertise & Experience: This is the workhorse technique for targeted quantification of known nitrosamines.[25] Its strength lies in the high selectivity and sensitivity of the triple quadrupole mass spectrometer operating in MRM mode, analogous to its GC counterpart.[24] LC-MS/MS is applicable to a wider array of nitrosamines than GC-MS, including more complex Nitrosamine Drug Substance-Related Impurities (NDSRIs).[26] The choice of ionization source is critical; APCI is often preferred for smaller, less polar nitrosamines, while ESI is better suited for larger or more polar molecules.[25]
-
Trustworthiness: Numerous validated LC-MS/MS methods have been published by regulatory agencies and are widely used in quality control laboratories, demonstrating robust and reliable performance.[25][27]
b) LC-High-Resolution Mass Spectrometry (LC-HRMS)
-
Expertise & Experience: HRMS platforms, such as Orbitrap and Quadrupole Time-of-Flight (Q-TOF), represent the gold standard for both quantification and identification of nitrosamines.[28] Unlike tandem MS which targets predefined masses, HRMS captures a full scan of all ions within a mass range at very high resolution and mass accuracy. This allows for the confident identification of analytes based on their exact mass, often to within 5 parts-per-million (ppm).[29] This capability is invaluable for identifying unknown or unexpected nitrosamine impurities that would be missed by a targeted MRM method.[28] Furthermore, the high resolution can distinguish between isobaric interferences—compounds that have the same nominal mass but slightly different exact masses—a common challenge in nitrosamine analysis (e.g., separating NDMA from DMF).[9][29]
-
Trustworthiness: The ability of HRMS to provide unambiguous identification through exact mass measurement and fragmentation patterns provides an exceptionally high degree of confidence in the results, making it a powerful tool for both routine testing and investigative work.[28][29]
Performance Data: LC-MS Methods
| Nitrosamine | Method | LOD (ng/mL) | LOQ (ng/mL) | Accuracy (% Recovery) | Precision (% RSD) | Reference |
| 9 Nitrosamines | LC-HRAM (Orbitrap) | - | 0.1 - 20 (Linearity Range) | 80% - 120% | < 15% | [30] |
| NDMA, NDEA | UPLC-MS/MS | 0.35 (NDMA), 0.29 (NDEA) | 0.55 (NDMA), 0.37 (NDEA) | 96.0% - 98.4% | < 3.5% | [24] |
| 7 Nitrosamines | LC-MS/MS | 0.0040 - 0.0174 | 0.0060 - 0.0262 | - | < 15% | [27] |
| 6 Nitrosamines | UPLC-QTof (HRMS) | < 0.5 | ≤ 0.5 | Within 15% of nominal | < 15% | [3] |
Note: LOD/LOQ and performance characteristics are method- and matrix-dependent. Values are illustrative based on cited literature.
Supercritical Fluid Chromatography (SFC)-MS
SFC is a chromatographic technique that uses a supercritical fluid (most commonly carbon dioxide) as the mobile phase. It offers a unique selectivity that is often orthogonal to both GC and LC.
-
Expertise & Experience: SFC-MS/MS has emerged as a powerful alternative for nitrosamine analysis.[31] A key advantage is its ability to separate a wide range of analytes, from nonpolar to polar, in a single run, often with shorter analysis times than LC.[32] For nitrosamine analysis, this means that both volatile and non-volatile impurities, along with the API itself, can sometimes be analyzed simultaneously.[31][32] The mobile phase is also highly compatible with mass spectrometry, potentially leading to enhanced sensitivity.[26]
-
Trustworthiness: While less common than GC or LC, SFC methods have been successfully developed and validated according to ICH guidelines, demonstrating their suitability for the reliable quantification of nitrosamines at trace levels.[32]
Detailed Experimental Protocols
To ensure this guide is practical, two detailed, representative protocols are provided below. These are synthesized from common methodologies published by regulatory bodies and in scientific literature.
Protocol 1: Quantification of Volatile Nitrosamines by Headspace GC-MS/MS
This protocol is designed for the quantification of NDMA, NDEA, NDIPA, and NEIPA in a drug product.
1. Sample Preparation
-
Accurately weigh approximately 500 mg of the powdered drug product into a 20 mL headspace vial.
-
Add 5.0 mL of a suitable organic solvent (e.g., N,N-Dimethylformamide or Dichloromethane).
-
Add an internal standard solution (e.g., NDMA-d6, NDEA-d4) to each vial.
-
Immediately cap and crimp the vial securely.
-
Vortex the vial for 1 minute to ensure complete dissolution/dispersion of the sample.
2. Headspace Autosampler Conditions
-
Oven Temperature: 80 °C
-
Sample Loop Temperature: 100 °C
-
Transfer Line Temperature: 120 °C
-
Vial Equilibration Time: 15 minutes
-
Injection Volume: 1 mL
3. GC-MS/MS Conditions
-
GC System: Agilent 7890B or equivalent
-
Column: DB-624 or equivalent (30 m x 0.25 mm, 1.4 µm film thickness)
-
Inlet: Splitless mode, 220 °C
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
Oven Program:
-
Initial temperature: 40 °C, hold for 5 minutes
-
Ramp 1: 10 °C/min to 180 °C
-
Ramp 2: 40 °C/min to 240 °C, hold for 5 minutes
-
-
MS System: Triple Quadrupole (e.g., Agilent 7000 series)
-
Ion Source: Electron Ionization (EI), 70 eV
-
Source Temperature: 230 °C
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). Transitions must be optimized for each analyte and instrument.
4. System Validation & Trustworthiness
-
The method must be validated for specificity, linearity, range, accuracy, precision, LOD, and LOQ as per ICH Q2(R1) guidelines.[4][33]
-
Specificity: Ensure no interfering peaks are present at the retention times of the target analytes in a blank matrix.
-
Linearity: Demonstrate a linear relationship (R² > 0.99) over a concentration range spanning from the LOQ to at least 150% of the specification limit.
-
Accuracy: Perform recovery studies by spiking the drug product matrix at three different concentration levels (e.g., 50%, 100%, 150%). Recoveries should typically be within 80-120%.
-
Precision: Assess repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days, by different analysts). The Relative Standard Deviation (%RSD) should typically be <15%.
Caption: Workflow for volatile nitrosamine analysis by HS-GC-MS/MS.
Protocol 2: Quantification of Nitrosamines by LC-HRMS
This protocol is suitable for the simultaneous quantification of multiple nitrosamines (e.g., NDMA, NDEA, NMBA, NDIPA) in a sartan API.
1. Standard and Sample Preparation
-
Stock Solution: Prepare a 100 µg/mL stock solution of all nitrosamine standards in methanol.
-
Working Standards: Serially dilute the stock solution with a suitable diluent (e.g., 0.1% formic acid in water/methanol 95:5) to prepare calibration standards ranging from 0.1 ng/mL to 50 ng/mL.[30]
-
Sample Solution: Accurately weigh 100 mg of the API into a volumetric flask. Dissolve and dilute to volume with the diluent to achieve a final concentration of 10 mg/mL.
-
Filter the sample solution through a 0.22 µm PVDF filter before injection.
2. LC-HRMS Conditions
-
LC System: UHPLC system (e.g., Thermo Vanquish, Waters ACQUITY)
-
Column: HSS T3 or equivalent C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Methanol
-
Flow Rate: 0.3 mL/min
-
Gradient:
-
0-2 min: 5% B
-
2-10 min: Linear gradient to 95% B
-
10-12 min: Hold at 95% B
-
12-15 min: Return to 5% B and equilibrate
-
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
HRMS System: Orbitrap or Q-TOF (e.g., Thermo Q Exactive, Agilent 6546)
-
Ion Source: Heated ESI (HESI) or APCI, positive mode
-
Acquisition Mode: Full MS scan with data-dependent MS2 (dd-MS2) or Selected Ion Monitoring (SIM) at high resolution.
-
Resolution: >60,000 FWHM
-
Mass Accuracy: < 5 ppm
3. System Validation & Trustworthiness
-
Specificity: The high mass accuracy of HRMS provides excellent specificity. Extracted Ion Chromatograms (EICs) should be generated using a narrow mass window (e.g., ± 5 ppm) to ensure only the target analyte is quantified.[29]
-
Accuracy & Precision: Follow the same principles as the GC-MS method, with recovery and RSD limits typically set at 80-120% and <15%, respectively.
-
Authoritative Grounding: This method is based on principles outlined in FDA and USP methods for nitrosamine analysis.[29][30][34] The use of HRMS provides an orthogonal confirmation of analyte identity, which is a critical aspect of a self-validating system.
Caption: Workflow for nitrosamine screening and quantification by LC-HRMS.
Conclusion: Choosing the Right Method
There is no single "best" method for all nitrosamine analysis scenarios. The optimal choice is a function of the specific analytes, the complexity of the matrix, the required sensitivity, and the goal of the analysis (routine QC vs. investigation).
-
HS-GC-MS is unparalleled for its simplicity and effectiveness in analyzing volatile nitrosamines.
-
Direct Injection GC-MS/MS offers broader applicability for volatile and semi-volatile compounds but requires robust MS/MS detection to handle matrix complexity.
-
LC-MS/MS is the most versatile technique, excelling at the targeted quantification of a wide range of nitrosamines, including non-volatile and thermally labile compounds.
-
LC-HRMS provides the highest degree of analytical confidence, enabling not only accurate quantification but also the identification of unknown impurities, making it an indispensable tool for risk assessment and root cause analysis.
Ultimately, any chosen method must be rigorously validated according to ICH guidelines to prove it is fit for its intended purpose.[4] By understanding the fundamental principles and performance characteristics of each technique, researchers, scientists, and drug development professionals can confidently select and implement the most appropriate analytical strategy to ensure the safety and quality of pharmaceutical products.
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Nitrosamines Analysis in Pharmaceuticals. Agilent. [Link]
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A headspace GC-MS method to quantify nitrosamine impurities and precursors in drug products: Method validation and product testing. PubMed. [Link]
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Understanding ICH Guidelines for Nitrosamine Impurities in Pharmaceuticals. Topiox Research. [Link]
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A headspace GC–MS method to quantify nitrosamine impurities and precursors in drug products: Method validation and product testing. ResearchGate. [Link]
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Quantification of Trace Nitrosamines with GC-MS: When and Why It's Used. ResolveMass Laboratories Inc. [Link]
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HRMS for Nitrosamine Testing. ResolveMass Laboratories Inc. [Link]
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Headspace-GCMS Solution for Analysis of Nitrosamines Impurities. YouTube. [Link]
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Simultaneous Determination and Quantification of NineNitrosamine Impurities in Semi-Solid Forms Using a GC–MS/MS Method. MDPI. [Link]
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Overcoming the challenges of nitrosamine impurities in drugs. anCHem. [Link]
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Control of Nitrosamine Impurities in Human Drugs. U.S. Food and Drug Administration. [Link]
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Why Regulatory Agencies Require Validated Methods for Nitrosamines. ResolveMass Laboratories Inc. [Link]
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LC-HRMS Based Analytical Platform to Determine Nitrosamines in Pharmaceuticals. U.S. Food and Drug Administration. [Link]
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Tackling the Nitrosamine Crisis - Supercritical Fluid Chromatography Coupled with Mass Spectrometry for the Determination of Unexpected Drug Impurities. Refubium - Freie Universität Berlin. [Link]
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High Sensitive and Accurate Analysis of Nitrosamines Using GC/MS/MS. Shimadzu. [Link]
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Guidelines for Nitrosamine Impurities in Drug substances and pharmaceutical drug Products Year 2025. IJARIIE. [Link]
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Waters Sensitive HR Mass Spectrometry Method for Quantitation of N-Nitrosamines. MZ-Analysentechnik. [Link]
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Simultaneous determination of six nitrosamines in different pharmaceutical dosage forms by GC-MS/MS with headspace module vs. autosampler solvent vent mode: Development and validation. PubMed. [Link]
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Nitrosamine Control: From Risk Assessment to Analytical Testing with Emphasis on Sample Preparation and Phase-Appropriate Method Validation. ACS Publications. [Link]
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A Validated LC-MS/MS Method for Determination at Trace Level of Nitrosamine Impurities in Doxofylline API. Journal of Pharmaceutical Research International. [Link]
-
Combined Direct Injection N-Nitrosodimethylamine (NDMA), N-Nitrosodiethylamine (NDEA), N-Nitrosoethylisopropylamine (NEIPA), N-N. U.S. Food and Drug Administration. [Link]
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Simultaneous detection of nitrosamines and other sartan-related impurities in active pharmaceutical ingredients by supercritical fluid chromatography. ResearchGate. [Link]
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Nitrosamine Analysis in Elastomer and Rubber Products. Ellutia. [Link]
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Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. Preprints.org. [Link]
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Selective determination of volatile N-nitrosamines by derivatization with diethyl chlorothiophosphate and gas chromatography with flame photometric detection. PubMed. [Link]
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Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS. Restek. [Link]
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Testing Methods for Nitrosamines Monitoring in Pharmaceuticals: GC 1469. YouTube. [Link]
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Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges. PMDA. [Link]
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Nitrosamines Analysis with LC-MS/MS. Waters Corporation. [Link]
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Top 5 Nitrosamine Testing Methods (LC-MS, GC-MS, HRMS,). ResolveMass Laboratories Inc. [Link]
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Accurate Quantitation of N-Nitrosodimethylamine in Pharmaceutical Products with High Levels of N,N-Dimethylformamide by HPLC-MS. ACS Publications. [Link]
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GC–TEA Detection of Nitrosamines within Toys and Rubber/Latex Products. LCGC International. [Link]
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An update on latest regulatory guidelines and analytical methodologies for N-nitrosamine impurities in pharmaceutical products – 2024. NIH. [Link]
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Emerging Trends in Nitrosamine Analysis for Pharma. Agilent. [Link]
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Identifying nitrosamines in pharmaceutical products. Manufacturing Chemist. [Link]
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Annex 2. World Health Organization (WHO). [Link]
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A Comparative Guide to the Genotoxicity of Methylpropylnitrosamine and Its Metabolites
For researchers, toxicologists, and drug development professionals, understanding the genotoxic potential of N-nitrosamines is of paramount importance. These compounds, often formed as impurities in various products, can pose a significant carcinogenic risk upon metabolic activation. This guide provides an in-depth comparative analysis of the genotoxicity of Methylpropylnitrosamine (MPN) and its key metabolites. Drawing upon established principles of nitrosamine metabolism and toxicology, we will explore the causal links between chemical structure, metabolic transformation, and DNA damage. While direct comprehensive studies on MPN are limited, this guide synthesizes data from structurally analogous nitrosamines, particularly N-nitrosodi-n-propylamine (NDPA), to provide a robust predictive framework.
The Critical Role of Metabolic Activation in Nitrosamine Genotoxicity
N-nitrosamines are not typically genotoxic in their parent form. Their conversion to reactive, DNA-damaging species is contingent upon metabolic activation, primarily mediated by the cytochrome P450 (CYP) family of enzymes in the liver. The initial and critical step in the bioactivation of many dialkylnitrosamines is the hydroxylation of the α-carbon (the carbon atom adjacent to the nitroso group). This enzymatic oxidation leads to the formation of unstable α-hydroxy nitrosamines, which then undergo spontaneous decomposition to yield highly reactive alkyldiazonium ions. These electrophilic ions are the ultimate carcinogenic species, capable of alkylating DNA bases and initiating the cascade of events leading to mutations and cancer.
Metabolic Pathways of this compound (MPN)
Based on extensive studies of the structurally similar N-nitrosodi-n-propylamine (NDPA), the metabolic fate of MPN is predicted to follow two primary pathways: α-hydroxylation of either the methyl or the propyl group, and β-oxidation of the propyl chain.
-
α-Hydroxylation: This is considered the primary bioactivation route.
-
Hydroxylation of the Propyl Group: This leads to the formation of an unstable α-hydroxy-MPN, which decomposes to a propyldiazonium ion and formaldehyde. The propyldiazonium ion can then propylate DNA.
-
Hydroxylation of the Methyl Group: This results in an unstable α-hydroxy-MPN that decomposes to a methyldiazonium ion and propionaldehyde. The methyldiazonium ion is a potent methylating agent of DNA.
-
-
β-Oxidation of the Propyl Chain: This pathway generates distinct metabolites with their own genotoxic profiles.
-
The propyl chain of MPN can undergo hydroxylation at the β-carbon, forming N-nitroso-N-methyl-(2-hydroxypropyl)amine (NM HPA) .
-
NM HPA can be further oxidized to N-nitroso-N-methyl-(2-oxopropyl)amine (NMOPA) . NMOPA is a significant metabolite that can undergo further metabolic activation, leading to the formation of a methylating species.
-
The following diagram illustrates the predicted metabolic pathways of this compound.
Comparative Genotoxicity: Parent Compound vs. Metabolites
The genotoxicity of MPN and its metabolites is directly linked to their ability to form DNA adducts. The formation of O6-alkylguanine is considered a critical mutagenic lesion. The following table summarizes the comparative genotoxic potential based on data from analogous compounds.
| Compound | Predicted Primary Reactive Species | Key DNA Adducts | Genotoxic Potential | Supporting Evidence |
| This compound (MPN) | Propyldiazonium ion, Methyldiazonium ion | Propylated and Methylated DNA bases | High | Requires metabolic activation. The formation of both propylating and methylating agents suggests a broad spectrum of DNA damage. |
| N-nitroso-N-methyl-(2-hydroxypropyl)amine (NMHPA) | Methyldiazonium ion (upon further oxidation) | Methylated DNA bases | Moderate to High | Considered a proximate carcinogen. Its carcinogenicity is dependent on its oxidation to NMOPA. |
| N-nitroso-N-methyl-(2-oxopropyl)amine (NMOPA) | Methyldiazonium ion | Methylated DNA bases | High | A potent carcinogen that is a more direct precursor to the ultimate methylating agent than NMHPA. |
Experimental Protocols for Genotoxicity Assessment
A battery of in vitro and in vivo assays is employed to assess the genotoxic potential of chemical compounds. For nitrosamines, specific modifications to standard protocols are often necessary to ensure accurate detection of their mutagenicity, which is dependent on metabolic activation.
The Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used method for identifying chemical mutagens. For nitrosamines, an "enhanced" version of the Ames test is recommended to improve sensitivity.
Principle: This assay utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and will not grow on a histidine-deficient medium. A mutagenic substance can cause a reverse mutation, restoring the ability of the bacteria to synthesize histidine and thus to grow on the selective medium.
Enhanced Protocol for Nitrosamines:
-
Strain Selection: Use strains sensitive to base-pair substitutions, such as TA100 and TA1535, which are effective in detecting mutations caused by alkylating agents.
-
Metabolic Activation: Incorporate a post-mitochondrial supernatant (S9 fraction) from the livers of rodents (hamster S9 is often more effective for nitrosamines) treated with CYP450 inducers. A higher concentration of S9 (e.g., 10-30%) is often required for optimal activation of nitrosamines.
-
Pre-incubation Method: A pre-incubation of the test compound, bacterial strain, and S9 mix before plating can enhance the detection of short-lived mutagenic metabolites.
-
Procedure: a. Prepare serial dilutions of the test compound (MPN or its metabolites). b. In a test tube, combine the test compound dilution, the bacterial culture, and the S9 mix. c. Incubate the mixture at 37°C with shaking for a defined period (e.g., 20-30 minutes). d. Add molten top agar to the tube, mix, and pour the contents onto a minimal glucose agar plate. e. Incubate the plates at 37°C for 48-72 hours. f. Count the number of revertant colonies. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.
In Vitro Micronucleus Assay
The in vitro micronucleus assay is a robust test for detecting both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) effects.
Principle: Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase. An increase in the frequency of micronucleated cells indicates chromosomal damage.
Protocol for Mammalian Cells (e.g., TK6, HepaRG):
-
Cell Culture: Culture human or rodent cells in appropriate media. For compounds requiring metabolic activation, co-treatment with an S9 mix is necessary. Alternatively, metabolically competent cell lines like HepaRG can be used.
-
Treatment: Expose the cells to a range of concentrations of the test compound, with and without S9 activation, for a short period (e.g., 3-6 hours) followed by a recovery period, or for a longer continuous treatment (e.g., 24 hours) without S9.
-
Cytokinesis Block: Add cytochalasin B to the culture medium to block cytokinesis, resulting in the accumulation of binucleated cells. This ensures that only cells that have undergone one nuclear division are scored for micronuclei.
-
Harvesting and Staining: Harvest the cells, treat them with a hypotonic solution, and fix them. Drop the cell suspension onto microscope slides and stain with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).
-
Scoring: Score at least 2000 binucleated cells per concentration for the presence of micronuclei. A significant, dose-dependent increase in the frequency of micronucleated cells indicates a genotoxic effect.
Conclusion
The genotoxicity of this compound is intrinsically linked to its metabolic activation into reactive alkylating species. While direct comparative data for MPN and its metabolites are not abundant, a robust understanding can be extrapolated from structurally similar nitrosamines. The primary metabolic pathways of α-hydroxylation and β-oxidation are predicted to generate both propylating and methylating agents, with the β-oxidation product, N-nitroso-N-methyl-(2-oxopropyl)amine, being a particularly potent genotoxic metabolite. The use of enhanced in vitro genotoxicity assays, such as the Ames test and the micronucleus assay with appropriate metabolic activation systems, is crucial for accurately assessing the mutagenic and clastogenic potential of MPN and its metabolic derivatives. This guide provides a foundational framework for researchers to design and interpret genotoxicity studies for this class of compounds, ultimately contributing to a more thorough risk assessment.
References
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van der Zalm, J. W., Schoonen, W. G., & van de Water, B. (2024). An Enhanced Metabolization Protocol for In Vitro Genotoxicity Assessment of N‐Nitrosamines in Mammalian Cells. Environmental and Molecular Mutagenesis. [Link]
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Li, X., Guo, X., Heflich, R. H., & Mei, N. (2024). Integration of the rat liver micronucleus assay into a 28-day treatment protocol: testing the genotoxicity of 4 small-molecule nitrosamines with different carcinogenic potencies and tumor target specificities. Toxicological Sciences. [Link]
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Pour, P., Althoff, J., Gingell, R., Kupper, R., Krüger, F., & Mohr, U. (1979). Carcinogenic effect of N-nitroso(2-hydroxypropyl)(2-oxopropyl)amine, a postulated proximate pancreatic carcinogen in Syrian hamsters. Cancer Research, 39(10), 3828–3833. [Link]
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Tennant, R. E., & Zeiger, E. (2025). Mutagenicity of nitrosamines in enhanced Ames tests: A review of strain, metabolism, and solvent effects. Mutation Research/Genetic Toxicology and Environmental Mutagenesis. [Link]
-
Rao, M. S., Scarpelli, D. G., & Reddy, J. K. (1982). Comparison of the carcinogenic effectiveness of N-nitrosobis(2-hydroxypropyl)amine, N-nitrosobis(2-oxopropyl)amine, N-nitroso(2-hydroxypropyl)(2-oxopropyl)amine, and N-nitroso-2,6-dimethylmorpholine in Syrian hamsters. Cancer Research, 42(1), 55–58. [Link]
-
Li, X., Guo, X., Manjanatha, M. G., Shelton, S. D., Suggs, J. A., Cerniglia, C. E., & Mei, N. (2023). Revisiting the mutagenicity and genotoxicity of N-nitroso propranolol in bacterial and human in vitro assays. Regulatory Toxicology and Pharmacology, 139, 105410. [Link]
-
Hayashi, M. (2016). The micronucleus test—most widely used in vivo genotoxicity test—. Genes and Environment, 38(1), 18. [Link]
-
Community, C. (2025). Rat Liver Micronucleus Assay as a Nitrosamine Potency Assessment. Carcinogenic Potency Project. [Link]
- Kokkinakis, D. M., Scarpelli, D. G., & Rao, M. S. (1987). Carcinogenicity of N-nitroso(2-hydroxypropyl)(2-oxopropyl)amine, N-nitrosobis(2-hydroxypropyl)amine and cis-N-nitroso-2,6-dimethylmorpholine administered continuously in the Syrian hamster,
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Methylpropylnitrosamine
This guide provides essential safety and logistical information for the proper handling and disposal of Methylpropylnitrosamine (N-Nitroso-N-methyl-n-propylamine). As a potent carcinogen, strict adherence to these procedures is critical to ensure the safety of laboratory personnel and environmental protection. This document is designed for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights grounded in authoritative safety standards.
Hazard Assessment and Regulatory Imperative
N-Nitrosamines, including this compound, are classified as probable human carcinogens by major regulatory bodies like the Environmental Protection Agency (EPA) and the International Agency for Research on Cancer (IARC)[1][2]. The Occupational Safety and Health Administration (OSHA) has specific standards for handling carcinogenic chemicals to minimize workplace exposure[1][3][4]. The core principle of this guide is to reduce exposure to the lowest practicable level and ensure that all waste is rendered non-hazardous or is disposed of in compliance with federal, state, and local regulations[5][6]. All waste disposal plans must be established before beginning any experimental work involving this compound[5].
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling this compound. The goal is to prevent all routes of exposure—inhalation, dermal contact, and ingestion.
| Equipment Type | Specification and Rationale |
| Hand Protection | Double-glove with nitrile gloves. Gloves must be inspected before use and changed immediately upon known or suspected contact. The outer glove should be removed and disposed of as contaminated waste upon leaving the designated work area. This provides a barrier against direct skin contact. |
| Eye/Face Protection | Chemical safety goggles and a face shield . This combination is essential to protect against splashes and aerosols when handling liquid solutions. Standard safety glasses are insufficient. |
| Body Protection | A disposable, solid-front lab coat or gown with tight-fitting cuffs. This should be worn over personal clothing and must be removed and disposed of as contaminated solid waste before exiting the laboratory. |
| Respiratory Protection | Work must be conducted within a certified chemical fume hood or a ventilated glove box to control vapor and aerosol exposure[7][8]. If there is a risk of exposure outside of a fume hood, a NIOSH-certified air-purifying respirator may be required, as stipulated for certain nitrosamines by OSHA[4]. |
Decontamination and Spill Management
Effective decontamination is crucial to prevent the spread of contamination beyond the immediate work area. Dry sweeping or mopping of areas contaminated with carcinogens is strictly prohibited[4].
Surface and Equipment Decontamination
For routine cleaning of benchtops, glassware, and equipment:
-
Initial Wipe-Down: Carefully wipe surfaces with a disposable towel soaked in a compatible solvent (e.g., methanol) to remove gross contamination. Dispose of the towel as hazardous waste.
-
Chemical Inactivation: Prepare a decontamination solution. A 1:1 solution of hydrobromic acid and glacial acetic acid is effective for hydrolyzing N-nitrosamines[9]. CAUTION: This solution is highly corrosive and must be handled with appropriate PPE inside a chemical fume hood.
-
Application: Liberally apply the decontamination solution to the surface and allow a contact time of at least 15 minutes.
-
Rinsing: Thoroughly rinse the surface with water, followed by a final rinse with a neutral cleaning agent (e.g., soap and water).
-
UV Exposure: As an additional measure, surfaces can be exposed to UV light, which is known to degrade nitrosamines[9].
Spill Response Protocol
-
Alert & Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or outside of a containment area.
-
Contain: If safe to do so, contain the spill using an absorbent material (e.g., sand, universal binder). Do not use combustible materials like paper towels for large spills of concentrated material.
-
Neutralize: Apply a chemical degradation agent (see Section 4) or cover with an absorbent material.
-
Clean-Up: Wearing appropriate PPE, carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled hazardous waste container[10].
-
Decontaminate: Decontaminate the spill area following the procedures outlined in Section 3.1.
Chemical Degradation Protocols for Waste Solutions
Before collection by a licensed disposal company, chemical degradation can be employed to convert the carcinogenic nitrosamine into less harmful products. This is a highly recommended practice for aqueous waste streams.
Protocol 1: Reduction with Aluminum-Nickel Alloy
This method reduces nitrosamines to their corresponding, non-carcinogenic amines[11].
Materials:
-
Aluminum-Nickel (Al/Ni) alloy powder
-
Aqueous alkali (e.g., 2M Sodium Hydroxide)
-
Stir plate and stir bar
-
Appropriate reaction vessel
Procedure:
-
Place the aqueous nitrosamine waste solution in a suitable reaction vessel inside a chemical fume hood.
-
While stirring, slowly and carefully add the Al/Ni alloy powder. The reaction can be vigorous.
-
Slowly add the aqueous alkali solution. The reaction will generate hydrogen gas; ensure adequate ventilation and avoid ignition sources.
-
Allow the reaction to stir at room temperature for at least 24 hours to ensure complete reduction.
-
Once the reaction is complete, the resulting mixture containing amines can be neutralized and disposed of as regular chemical waste, pending verification by analytical methods and institutional guidelines. Note: This procedure is not recommended for solutions containing acetone or dichloromethane, as reactions can be incomplete or lead to unknown byproducts[11].
Protocol 2: Oxidation with Potassium Permanganate
This method uses a strong oxidizing agent to destroy the nitrosamine[12].
Materials:
-
Potassium permanganate (KMnO₄)
-
Sulfuric acid (H₂SO₄)
-
Stir plate and stir bar
Procedure:
-
In a chemical fume hood, place the nitrosamine waste solution in a reaction vessel.
-
Slowly add a solution of potassium permanganate and sulfuric acid. This reaction is highly exothermic and must be done with extreme caution.
-
Stir the mixture for several hours until the purple color of the permanganate disappears, indicating the reaction is complete.
-
The final solution should be neutralized and disposed of according to institutional protocols for manganese-containing waste.
Waste Management and Final Disposal
All waste streams, whether chemically treated or not, must be handled as hazardous waste until proven otherwise.
Waste Segregation and Collection
-
Liquid Waste: Collect all aqueous and solvent waste containing this compound in clearly labeled, sealed, and leak-proof containers[10]. Do not mix with other waste streams.
-
Solid Waste: All contaminated labware, PPE (gloves, coats), absorbent materials, and empty chemical bottles must be collected in a designated, sealed hazardous waste container. Empty containers should be handled like the product itself.
Labeling
All waste containers must be clearly labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Carcinogen," "Toxic")
-
The accumulation start date
Final Disposal Route
The ultimate disposal of this compound waste must be conducted by a licensed hazardous waste disposal company[13]. The preferred method is high-temperature incineration in a facility equipped with an afterburner and scrubber to ensure complete destruction of the compound and to manage harmful combustion byproducts like NOx[12][13]. Never sewer hazardous pharmaceutical waste[14].
Disposal Workflow
The following diagram outlines the decision-making process for the safe disposal of this compound waste.
Caption: Decision workflow for this compound disposal.
References
-
Lunn, G., Sansone, E. B., & Keefer, L. K. (1983). Safe disposal of carcinogenic nitrosamines. Carcinogenesis, 4(3), 315-319. ([Link])
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ASrinivasan. (2022). Best practice to decontaminate work area of Nitrosamines. Nitrosamines Exchange. ([Link])
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Emedco. (2014). Four Tips for Dealing with Carcinogenic Chemicals. Emedco's Blog. ([Link])
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National Institutes of Health. (1981). Guidelines for the laboratory use of chemical carcinogens. Regulations.gov. ([Link])
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Radetec Pty Ltd. (2023). Safety Data Sheet. ([Link])
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Occupational Safety and Health Administration. (n.d.). 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.). OSHA.gov. ([Link])
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Cleanchem Laboratories. (n.d.). Material Safety Data Sheets N-(3-AMINO PROPYL)-N-METHYL NITROSAMINE (NMPDA). ([Link])
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Environmental Health and Safety, University of Wisconsin-Madison. (n.d.). Safe Handling of Chemicals. ([Link])
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Occupational Safety and Health Administration. (n.d.). Carcinogens - Overview. OSHA.gov. ([Link])
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New Jersey Department of Health. (n.d.). N-Nitrosodi-n-Propylamine Hazard Summary. ([Link])
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Pharmaffiliates. (2024). 6 Steps to reduce nitrosamines impurities in Pharma industry. ([Link])
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Agency for Toxic Substances and Disease Registry. (2023). Toxicological Profile for N-Nitrosodi-n-propylamine. ATSDR. ([Link])
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Chemos GmbH & Co.KG. (2020). Safety Data Sheet: N-Nitroso-di-n-propylamine, 100µg/ml in Methanol. ([Link])
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European Directorate for the Quality of Medicines & HealthCare. (2023). N-nitroso-dipropylamine solution at 500 µg/mL in Methanol Safety Data Sheet. ([Link])
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U.S. Food and Drug Administration. (2020). Control of Nitrosamine Impurities in Human Drugs. FDA.gov. ([Link])
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ResolveMass Laboratories. (n.d.). 5 key Sources of Nitrosamine Contamination You Must Control. ([Link])
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U.S. Environmental Protection Agency. (2000). N-Nitrosodimethylamine. EPA.gov. ([Link])
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Office of Environmental Health Hazard Assessment. (2015). N-Nitrosomethyl-n-propylamine. OEHHA.ca.gov. ([Link])
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U.S. Environmental Protection Agency. (1984). Method 607: Nitrosamines. EPA.gov. ([Link])
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Agency for Toxic Substances and Disease Registry. (1989). Toxicological Profile for N-Nitrosodi-n-Propylamine. ATSDR. ([Link])
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American Society of Health-System Pharmacists. (n.d.). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. ASHP.org. ([Link])
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U.S. Environmental Protection Agency. (1996). Method 8070A: Nitrosamines by Gas Chromatography. EPA.gov. ([Link])
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Safeguarding Your Research: A Comprehensive Guide to Handling Methylpropylnitrosamine
An Essential Guide for Laboratory Professionals
As researchers and scientists at the forefront of drug development, the integrity of your work and your personal safety are paramount. N-Nitrosamines, including Methylpropylnitrosamine, are a class of potent compounds that demand rigorous handling protocols due to their classification as probable human carcinogens.[1] This guide provides a detailed, step-by-step framework for the safe handling, use, and disposal of this compound, ensuring a secure laboratory environment.
Understanding the Risks: The "Why" Behind the Precautions
This compound, like other N-nitrosamines, is a suspected mutagen and may cause cancer.[2][3] Exposure can occur through inhalation, ingestion, or skin contact. The primary goal of the following procedures is to minimize all potential exposure routes by creating a multi-layered safety system encompassing personal protective equipment (PPE), dedicated workspaces, and meticulous decontamination and disposal practices. There may be no safe level of exposure to a carcinogen, so all contact should be reduced to the lowest possible level.[1]
Part 1: Personal Protective Equipment (PPE) - Your First Line of Defense
The selection and proper use of PPE are critical when handling this compound. The following table outlines the minimum required PPE. Always consult your institution's specific safety protocols and the chemical's Safety Data Sheet (SDS) for any additional requirements.[4]
| PPE Category | Specification | Rationale |
| Hand Protection | Chemically impervious gloves (e.g., Nitrile, Neoprene). Double-gloving is recommended. | Prevents skin contact and absorption. Double-gloving provides an extra layer of protection in case of a tear or puncture in the outer glove. |
| Eye and Face Protection | Safety goggles and a face shield. | Protects against splashes and aerosols, safeguarding the eyes and face from accidental exposure. |
| Body Protection | A lab coat, chemically resistant apron, and full-length pants. | Provides a barrier against spills and contamination of personal clothing. |
| Respiratory Protection | A respirator with an appropriate cartridge for organic vapors is necessary when working outside of a certified chemical fume hood or in case of a spill. | Protects against the inhalation of potentially harmful vapors or aerosols. |
| Footwear | Closed-toe shoes. | Protects the feet from spills. |
Important Note on Gloves: The breakthrough time of the glove material should be considered. Regularly inspect gloves for any signs of degradation or puncture and change them immediately if compromised.[5]
Part 2: Operational Plan - Safe Handling from Start to Finish
A systematic approach to handling this compound is essential to prevent contamination and exposure.
Designated Work Area
All work with this compound should be conducted in a designated area, such as a certified chemical fume hood, to minimize the risk of inhalation exposure and contain any potential spills.[1] This area should be clearly marked with warning signs indicating the presence of a carcinogenic substance.
Experimental Workflow
The following diagram illustrates the key stages of a safe experimental workflow for handling this compound.
Caption: Safe Handling Workflow for this compound.
Step-by-Step Handling Protocol
-
Preparation:
-
Don all required PPE as outlined in Part 1.
-
Ensure the designated work area (fume hood) is clean and uncluttered.
-
Gather all necessary reagents and equipment. All containers with this compound should be clearly labeled.
-
-
Handling:
-
Perform all manipulations, including weighing and dilutions, within the fume hood to minimize vapor inhalation.
-
Use a closed system whenever possible to further reduce the risk of exposure.
-
Avoid creating aerosols.
-
-
Post-Experiment:
-
Decontaminate all surfaces and equipment immediately after use.
-
Properly doff PPE, avoiding contact with the outer contaminated surfaces.
-
Wash hands thoroughly with soap and water.
-
Part 3: Decontamination and Disposal Plan
Proper decontamination and disposal are crucial to prevent the spread of contamination and ensure environmental safety.
Decontamination Procedures
For routine decontamination of surfaces and glassware, a thorough wash with soap and water is the initial step. For known spills or to ensure complete degradation of this compound, the following methods can be employed:
-
Chemical Degradation: A solution of 1:1 hydrobromic acid and acetic acid can be used to destroy nitrosamines.[6] Alternatively, treatment with aluminum-nickel alloy powder and aqueous alkali can reduce nitrosamines to their corresponding amines.[7]
-
UV Light: Exposure to UV light can also degrade nitrosamines.[6]
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate: Immediately alert others in the vicinity and evacuate the area.
-
Isolate: If safe to do so, prevent the spill from spreading by using absorbent materials to create a dike around the spill.
-
Ventilate: Ensure the area is well-ventilated, preferably with an exhaust system.
-
Personal Protection: Do not attempt to clean up a significant spill without appropriate respiratory protection and full PPE.
-
Cleanup:
-
For small spills, use an inert absorbent material (e.g., vermiculite, sand) to soak up the liquid.[8]
-
Place the absorbent material and any contaminated items into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate the spill area thoroughly with a suitable agent (see section 3.1) followed by soap and water.[9]
-
-
Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.
Waste Disposal
All waste contaminated with this compound is considered hazardous waste and must be disposed of accordingly.
-
Liquid Waste: Collect in a designated, sealed, and clearly labeled container. Do not pour down the drain.[10]
-
Solid Waste: This includes contaminated gloves, absorbent materials, and disposable labware. Place these items in a sealed plastic bag, which should then be placed in a labeled hazardous waste container.[10]
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and list "this compound" as a constituent.
-
Storage and Pickup: Store waste containers in a designated, secure area away from incompatible materials. Arrange for pickup by your institution's EHS or a licensed hazardous waste disposal company.[11]
The following diagram outlines the decision-making process for waste disposal.
Caption: Waste Disposal Decision Tree.
By adhering to these comprehensive safety and logistical protocols, you can confidently and safely work with this compound, ensuring both the integrity of your research and the well-being of yourself and your colleagues.
References
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- TCI Chemicals.
- Cayman Chemical.
- Clarkson University. CHEMICAL SPILL PROCEDURES.
- Enamine.
- University of Cambridge. Spill procedure: Clean-up guidance.
- CPAchem Ltd.
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- National Center for Biotechnology Information. Safe disposal of carcinogenic nitrosamines.
- National Oceanic and Atmospheric Administr
- Storemasta. Examples of PPE for Various Dangerous Goods Classes. (2025-07-02).
- Chemos GmbH & Co. KG. Safety Data Sheet: N-Nitroso-N-methyl-N-dodecylamine.
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- California Office of Environmental Health Hazard Assessment. N-Nitrosomethyl-n-propylamine. (2015-12-31).
- CymitQuimica.
- Agency for Toxic Substances and Disease Registry. Toxicological Profile for N-Nitrosodi-n-Propylamine.
- Fisher Scientific.
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- J&K Scientific LLC. Chemical spill cleanup procedures. (2021-09-02).
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
